Product packaging for 2-Cyanobutanoic acid(Cat. No.:CAS No. 51789-75-4)

2-Cyanobutanoic acid

Cat. No.: B1347372
CAS No.: 51789-75-4
M. Wt: 113.11 g/mol
InChI Key: XNINAOUGJUYOQX-UHFFFAOYSA-N
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Description

2-Cyanobutanoic acid is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1347372 2-Cyanobutanoic acid CAS No. 51789-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINAOUGJUYOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292192
Record name 2-cyanobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51789-75-4
Record name NSC80742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyanobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 51789-75-4, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various sources, and some values are predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[3]
Molecular Weight 113.11 g/mol [3]
CAS Number 51789-75-4[3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 266.4 °C at 760 mmHg[3]
Density 1.137 g/cm³[3]
Flash Point 114.9 °C[3]
pKa (Predicted) 2.56 ± 0.10[3]
Solubility Soluble in polar solvents such as water and alcohols[2]
Vapor Pressure 0.0025 mmHg at 25°C[3]
LogP 0.62078[3]

Spectroscopic Data

3.1. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[4]

  • C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak in the region of 1710-1760 cm⁻¹.[4]

  • C-O stretch (carboxylic acid): A medium-intensity peak in the fingerprint region, typically between 1210-1320 cm⁻¹.[4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a methine proton adjacent to the cyano and carboxyl groups, and a broad singlet for the carboxylic acid proton, typically far downfield.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals, including a signal for the nitrile carbon (around 115-120 ppm), the carbonyl carbon (around 170-185 ppm), and the carbons of the ethyl group.[3]

3.3. Mass Spectrometry (MS) (Predicted) The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 113. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the nitrile group may also lead to specific fragmentation pathways.

Synthesis and Reactivity

4.1. Synthesis Several synthetic routes for this compound have been reported, though detailed experimental protocols are not consistently available. The general approaches include:

  • From 2-Bromobutanoic Acid and Potassium Cyanide: This is a classical nucleophilic substitution reaction where the bromide in 2-bromobutanoic acid is displaced by a cyanide ion.

  • From Butyronitrile: This method involves the hydrolysis of butyronitrile.[1]

  • Catalytic Hydrocarboxylation of Allyl Cyanide: This is another reported method for the synthesis of this compound.[1]

Caption: General synthesis route for this compound.

4.2. Chemical Reactivity The presence of both a carboxylic acid and a nitrile group allows for a range of chemical transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethylmalonic acid.[1]

  • Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][6]

  • Reduction: The nitrile group can be reduced to a primary amine, and the carboxylic acid can be reduced to an alcohol, typically using strong reducing agents like lithium aluminum hydride.

Chemical_Reactions_of_2_Cyanobutanoic_Acid cluster_reactions Reactivity of this compound 2-Cyanobutanoic_Acid This compound 2-Ethylmalonic_Acid 2-Ethylmalonic Acid 2-Cyanobutanoic_Acid->2-Ethylmalonic_Acid Hydrolysis Ester Ester Derivative 2-Cyanobutanoic_Acid->Ester Esterification Amino_Alcohol Amino Alcohol Derivative 2-Cyanobutanoic_Acid->Amino_Alcohol Reduction

Caption: Key chemical reactions of this compound.

Biological Activity and Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also utilized in the development of agrochemicals.[1] In the field of biochemistry, it is used in studies related to amino acid metabolism due to its structural similarity to certain amino acids.[1] Research suggests it may have various biological activities and can potentially influence metabolic processes.[1]

Due to the lack of specific information on signaling pathways involving this compound, a detailed pathway diagram cannot be provided. The general biological role appears to be as a precursor or intermediate.

Logical_Relationships cluster_logical Potential Roles and Applications 2-Cyanobutanoic_Acid This compound Pharmaceuticals Pharmaceuticals 2-Cyanobutanoic_Acid->Pharmaceuticals Intermediate Agrochemicals Agrochemicals 2-Cyanobutanoic_Acid->Agrochemicals Intermediate Amino_Acid_Metabolism Amino Acid Metabolism 2-Cyanobutanoic_Acid->Amino_Acid_Metabolism Precursor

Caption: Applications of this compound.

Experimental Protocols (General Procedures)

6.1. General Protocol for Fischer Esterification of a Carboxylic Acid This protocol outlines the general steps for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

  • Reactant Mixture: In a round-bottom flask, the carboxylic acid is dissolved in an excess of the desired alcohol.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added to the mixture.[6]

  • Reflux: The reaction mixture is heated to reflux for several hours to allow the reaction to reach equilibrium. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is typically dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

6.2. General Protocol for Hydrolysis of a Nitrile This protocol describes the general procedure for the hydrolysis of a nitrile to a carboxylic acid.

  • Reaction Setup: The nitrile is mixed with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in a round-bottom flask.

  • Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing the disappearance of the starting nitrile.

  • Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated.

  • Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

  • Purification: The crude carboxylic acid can be purified by recrystallization or other suitable techniques.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional experimental guidance and safety protocols. The information provided is based on publicly available data, and its accuracy and completeness cannot be guaranteed. Always consult original research articles and established laboratory safety procedures before conducting any experiments.

References

In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid, with the CAS number 51789-75-4, is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of two reactive centers allows for a diverse range of chemical transformations, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
CAS Number 51789-75-4[1]
Appearance Colorless to pale yellow liquid or solid
Boiling Point 266.4 °C at 760 mmHg
Density 1.137 g/cm³
Solubility Soluble in polar solvents such as water and alcohols.
LogP 0.25
pKa 2.56 (Predicted)

Synthesis and Experimental Protocols

While specific detailed protocols for the synthesis of this compound are not widely published in readily available literature, a common synthetic approach involves the cyanation of an appropriate precursor followed by hydrolysis. A plausible synthetic route is outlined below.

General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials start1 Ethyl 2-bromobutanoate step1 Nucleophilic Substitution start1->step1 start2 Sodium Cyanide start2->step1 step2 Acid or Base Hydrolysis step1->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry principles and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

  • Ethyl 2-bromobutanoate

  • Sodium cyanide (NaCN)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step 1: Cyanation of Ethyl 2-bromobutanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromobutanoate in anhydrous ethanol.

  • Add a stoichiometric equivalent of sodium cyanide to the solution.

  • Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

Step 2: Hydrolysis of Ethyl 2-cyanobutanoate

  • To the crude ethyl 2-cyanobutanoate, add an aqueous solution of either a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux for several hours. The nitrile and ester groups will be hydrolyzed to carboxylic acids.

  • If basic hydrolysis was performed, acidify the reaction mixture with concentrated HCl until the pH is acidic.

  • Cool the solution in an ice bath to precipitate the this compound.

  • Isolate the product by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Experimental Protocols

This compound's reactivity is dominated by its two functional groups: the carboxylic acid and the nitrile.

Key Reactions

Reactions cluster_reactions Chemical Transformations reactant This compound hydrolysis Hydrolysis reactant->hydrolysis H₂O, H⁺ or OH⁻ esterification Esterification reactant->esterification ROH, H⁺ reduction Reduction of Nitrile reactant->reduction H₂, Catalyst decarboxylation Decarboxylation reactant->decarboxylation Heat product1 Butane-1,2-dicarboxylic acid hydrolysis->product1 product2 Alkyl 2-cyanobutanoate esterification->product2 product3 2-Aminomethylbutanoic acid reduction->product3 product4 Butyronitrile decarboxylation->product4

Caption: Key chemical reactions of this compound.

Experimental Protocol for Esterification (Fischer Esterification)

Disclaimer: This is a generalized protocol and requires optimization.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a large excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Spectroscopic Data

While a comprehensive, publicly available database of experimental spectra for this compound is limited, the expected spectral features can be predicted based on its structure.

¹H NMR:

  • A triplet corresponding to the methyl protons (-CH₃).

  • A multiplet for the methylene protons (-CH₂-).

  • A multiplet for the methine proton (-CH(CN)-).

  • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

¹³C NMR:

  • A signal for the methyl carbon (-CH₃).

  • A signal for the methylene carbon (-CH₂-).

  • A signal for the methine carbon (-CH(CN)-).

  • A signal for the nitrile carbon (-CN).

  • A signal for the carbonyl carbon (-COOH).

IR Spectroscopy:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching vibrations from the alkyl chain, typically around 2960-2850 cm⁻¹.

  • A characteristic C≡N stretch from the nitrile group, typically around 2260-2240 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, typically around 1710 cm⁻¹.

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied. However, its structural similarity to certain amino acids suggests potential interactions with biological systems. It may serve as a precursor in the synthesis of novel bioactive compounds or as a tool to probe metabolic pathways.

There is currently limited publicly available toxicological data for this compound. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided.

Applications

The primary application of this compound is in synthetic organic chemistry.

Applications cluster_applications Potential Applications reactant This compound pharma Pharmaceutical Synthesis reactant->pharma agro Agrochemical Development reactant->agro material Specialty Chemicals reactant->material product1 Bioactive Molecules pharma->product1 product2 Pesticides / Herbicides agro->product2 product3 Polymers / Fine Chemicals material->product3

Caption: Potential applications of this compound.

Its bifunctional nature allows for the introduction of both a carboxyl group and a cyano group (or its derivatives) into a target molecule, making it a versatile synthon for creating a variety of organic compounds with potential applications in drug discovery and materials science.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While detailed experimental data in the public domain is somewhat scarce, its fundamental reactivity is well-understood based on its functional groups. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and professionals in its application. Further investigation into its biological and toxicological profiles is warranted to fully assess its potential in various fields.

References

An In-depth Technical Guide to the Physical Properties of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 2-Cyanobutanoic acid, a bifunctional organic compound of interest in synthetic and biological chemistry.[1] The data presented herein has been compiled from various chemical databases and is supplemented with detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 51789-75-4, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one end and a cyano group at the second carbon position.[1][2] This structure imparts specific chemical reactivity and physical properties to the molecule.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 51789-75-4[1][2]
Molecular Formula C5H7NO2[1][2]
Molecular Weight 113.116 g/mol [2]
Boiling Point 266.4 °C at 760 mmHg[2]
Density 1.137 g/cm³[2]
pKa (Predicted) 2.56 ± 0.10[2]
Flash Point 114.9 °C[2]
Vapor Pressure 0.0025 mmHg at 25°C[2]
LogP 0.62078[2]
Canonical SMILES CCC(C#N)C(=O)O[1][2]
InChI Key XNINAOUGJUYOQX-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[3] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3][4] Impurities tend to lower and broaden the melting point range.[3][5]

  • Methodology (Capillary Method):

    • A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[6]

    • The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus (like a Mel-Temp).[3][5]

    • The sample is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.[3]

    • The temperatures at which melting begins and is complete are recorded as the melting point range.[3][6]

    • An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[3]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a crucial physical property for characterizing and purifying volatile liquids.[8]

  • Methodology (Capillary Method):

    • A small amount of the liquid is placed in a fusion tube.[9]

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9][10]

    • The setup, along with a thermometer, is heated slowly and uniformly in a heating block or Thiele tube.[9]

    • As the liquid heats, trapped air will exit the capillary tube.[11] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[9]

    • The apparatus is then allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

3. pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid in solution.[12]

  • Methodology (Titration):

    • A solution of the acid with a known concentration is prepared.

    • A strong base of known concentration is slowly added to the acid solution.

    • The pH of the solution is monitored throughout the titration using a pH meter.[12]

    • The data is plotted as pH versus the volume of base added, generating a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13]

  • Methodology (Spectroscopy):

    • UV-Vis or NMR spectroscopy can be used to monitor changes in the absorbance or chemical shifts of the compound as a function of pH.[12][13]

    • A series of solutions with different pH values are prepared.

    • The spectrum of the compound is recorded for each solution.

    • The changes in the spectra reflect the ratio of the protonated and deprotonated forms of the molecule.

    • Plotting the spectral data against pH yields a sigmoid curve, from which the pKa at the inflection point can be determined.[13]

4. Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the molecular size of a compound.[14]

  • Methodology (Qualitative):

    • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[14]

    • A small volume of the solvent (e.g., 0.75 mL) is added in portions.[14]

    • The test tube is shaken vigorously after each addition.[14][15]

    • The compound is classified as soluble if it dissolves completely, insoluble if none of it dissolves, or partially soluble if a significant amount dissolves.[15]

    • This process is repeated with a variety of solvents of different polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[14]

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.

G cluster_0 Workflow for Physical Property Determination start Obtain Pure Sample visual_inspection Visual Inspection (State, Color, Odor) start->visual_inspection solubility Solubility Tests (Water, Ether, Acid, Base) visual_inspection->solubility melting_point Melting Point Determination solubility->melting_point If Solid boiling_point Boiling Point Determination solubility->boiling_point If Liquid pka pKa Determination (Titration/Spectroscopy) solubility->pka If Acidic/Basic spectral Spectroscopic Analysis (NMR, IR, MS) melting_point->spectral boiling_point->spectral pka->spectral end Characterize Compound spectral->end

Caption: General workflow for determining the physical properties of an organic compound.

References

Spectroscopic Profile of 2-Cyanobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyanobutanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and known spectroscopic behaviors of related functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1~12.0 - 13.0Singlet (broad)1H
H-2~3.6 - 3.8Triplet1H
H-3~1.9 - 2.1Multiplet2H
H-4~1.0 - 1.2Triplet3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (C=O)~170 - 175
C-2 (-CH(CN)-)~35 - 40
C-3 (-CH₂)~25 - 30
C-4 (-CH₃)~10 - 15
C-5 (C≡N)~115 - 120

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Alkyl)2980 - 2850Medium-Strong
C≡N (Nitrile)2260 - 2240Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C-O (Carboxylic Acid)1320 - 1210Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/zProposed Fragment
113[M]⁺ (Molecular Ion)
96[M - NH₃]⁺
86[M - HCN]⁺
69[M - COOH]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-15 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., O-H, C=O, C≡N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Introduction:

  • Direct Infusion or Gas Chromatography (GC-MS): If sufficiently volatile and thermally stable, the sample can be introduced via a GC column. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 30-200.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation pathways that explain the observed fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or suitable solvent (MS) Sample->Dissolution For NMR & MS ATR_Prep Direct Application to ATR Crystal (IR) Sample->ATR_Prep For IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq MS_Acq Mass Spectrometer Dissolution->MS_Acq IR_Acq FTIR Spectrometer ATR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation & Characterization NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2-Cyanobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Cyanobutanoic Acid

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of both a polar carboxylic acid group and a moderately polar cyano group suggests that it will exhibit solubility in a range of organic solvents.

PropertyValueReference
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.116 g/mol [1]
Boiling Point 266.4°C at 760 mmHg[1]
Density 1.137 g/cm³[1]
pKa (Predicted) 2.56 ± 0.10[1]
LogP 0.62078[1]

Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to be soluble in polar organic solvents. The carboxylic acid group can participate in hydrogen bonding with protic solvents like alcohols, while the cyano group contributes to its polarity.

Expected Solubility:

  • High Solubility: Polar protic solvents such as methanol, ethanol, and water. The ability to form hydrogen bonds is a key factor in its dissolution in these solvents.[2]

  • Moderate to Good Solubility: Polar aprotic solvents like acetone and ethyl acetate. Dipole-dipole interactions will facilitate solubility in these solvents.

  • Low Solubility: Nonpolar solvents such as hexane and toluene. The overall polarity of this compound is too high for significant dissolution in nonpolar media.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are two common and reliable methods that can be employed.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

  • Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Solubility Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Filter or centrifuge to separate solid D->E F Evaporate solvent from a known volume of supernatant E->F G Weigh the remaining solid F->G H Calculate solubility G->H

Gravimetric Method Workflow
Laser Dynamic Method

The laser dynamic method is a more automated and high-throughput technique for measuring solubility, particularly as a function of temperature.

Methodology:

  • Sample Preparation: A known amount of this compound is added to a specific volume of the organic solvent in a sample cell.

  • Heating and Observation: The sample cell is placed in a temperature-controlled chamber. The temperature is gradually increased while the sample is stirred. A laser beam is passed through the sample.

  • Clarity Point Detection: The point at which the solid completely dissolves and the solution becomes clear is detected by a photodiode that measures the intensity of the transmitted laser light. This temperature is recorded as the dissolution temperature for that specific concentration.

  • Data Analysis: By repeating this process with different concentrations of the solute, a solubility curve as a function of temperature can be generated.

G A Prepare solute-solvent mixture in a sample cell B Place cell in a temperature-controlled chamber A->B C Gradually increase temperature while stirring B->C D Monitor laser light transmission through the sample C->D E Record temperature at which solution becomes clear (clarity point) D->E F Repeat for different concentrations E->F G Construct solubility curve (Solubility vs. Temperature) F->G

Laser Dynamic Method Workflow

Synthesis of this compound

For researchers who need to prepare this compound in the laboratory, a common synthetic route involves the cyanation of an appropriate starting material.

One potential synthetic pathway involves the reaction of an alpha-halobutanoic acid with a cyanide salt.

G 2-Bromobutanoic Acid 2-Bromobutanoic Acid This compound This compound 2-Bromobutanoic Acid->this compound  KCN / Ethanol  

Synthesis of this compound

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally using the detailed protocols provided. The information presented here should serve as a valuable resource for scientists and researchers in their work with this versatile compound.

References

Reactivity of the Nitrile Group in 2-Cyanobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanobutanoic acid is a bifunctional organic molecule containing both a carboxylic acid and a nitrile group. The close proximity of these two functional groups on the aliphatic chain results in a unique chemical reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, with a focus on its hydrolysis, reduction, and addition reactions. The influence of the adjacent carboxylic acid moiety on these transformations is discussed in detail. Furthermore, potential competing reactions, such as decarboxylation, are explored. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed reaction pathways, plausible experimental protocols, and a summary of expected outcomes.

Introduction

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones.[1] In this compound, the nitrile group is situated at the α-position relative to a carboxylic acid group. This arrangement significantly influences its electronic properties and reactivity. The electron-withdrawing nature of both the nitrile and the carboxylic acid groups impacts the molecule's acidity and the susceptibility of the nitrile carbon to nucleophilic attack.[2] This guide will systematically explore the key transformations of the nitrile group in this specific molecular context.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to ultimately yield 2-ethylmalonic acid, with an intermediate amide, 2-carbamoylbutanoic acid.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[3] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide. Further hydrolysis of the amide yields the dicarboxylic acid and an ammonium salt.[4]

Reaction Pathway: Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Nitrile to Amide cluster_step2 Step 2: Amide to Dicarboxylic Acid Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide 2-Carbamoylbutanoic Acid ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H2O DicarboxylicAcid 2-Ethylmalonic Acid Tetrahedral->DicarboxylicAcid - NH4+ Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nitrile to Amide cluster_step2 Step 2: Amide to Dicarboxylate cluster_step3 Step 3: Acidification Nitrile This compound AnionicIntermediate Anionic Intermediate Nitrile->AnionicIntermediate + OH- ImidicAcid Imidic Acid AnionicIntermediate->ImidicAcid + H2O - OH- Amide 2-Carbamoylbutanoic Acid ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH- Dicarboxylate Dicarboxylate Salt Tetrahedral->Dicarboxylate - NH3 FinalProduct 2-Ethylmalonic Acid Dicarboxylate->FinalProduct + H3O+ Nitrile_Reduction cluster_protection Protection (Optional but Recommended) cluster_reduction Reduction cluster_workup Workup and Deprotection Start This compound Ester Ethyl 2-cyanobutanoate Start->Ester EtOH, H+ ImineAnion Imine Anion Intermediate Ester->ImineAnion 1. LiAlH4 Dianion Dianion Intermediate ImineAnion->Dianion 2. LiAlH4 AminoAlcohol Intermediate Amino Alcohol Dianion->AminoAlcohol H2O workup FinalAmine 2-(aminomethyl)butanoic acid AminoAlcohol->FinalAmine Hydrolysis Decarboxylation Start This compound Enolate Enolate Intermediate Start->Enolate Heat (-CO2) Butyronitrile Butyronitrile Enolate->Butyronitrile Protonation

References

Acidity and pKa of 2-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Acidity and pKa of 2-Cyanobutanoic Acid

Introduction

This compound is a bifunctional organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This unique structure renders it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. The acidity of the carboxylic acid moiety, quantitatively expressed by its pKa value, is a critical physicochemical parameter. It profoundly influences the compound's reactivity, solubility, and biological interactions. This technical guide offers a detailed examination of the acidity and pKa of this compound, presenting its predicted pKa, an analysis of the structural elements that govern its acidity, and comprehensive protocols for its experimental determination.

Core Concepts: Acidity and pKa

In the Brønsted-Lowry theory of acids and bases, acidity is defined as the capacity of a molecule to donate a proton (H⁺). The acid dissociation constant (Ka) represents the equilibrium constant for this proton transfer reaction in a solution. For convenience, acidity is often expressed as pKa, which is the negative base-10 logarithm of the Ka. A lower pKa value is indicative of a stronger acid.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₅H₇NO₂[1][2]
Molecular Weight113.11 g/mol [2]
Predicted pKa 2.56 ± 0.10 [2]
Boiling Point266.4°C at 760 mmHg[1][2]
Density1.137 g/cm³[1][2]
Factors Influencing the Acidity of this compound

The acidic nature of this compound is conferred by its carboxylic acid group. The presence of the strongly electron-withdrawing nitrile (-C≡N) group on the alpha-carbon significantly enhances the acidity of the carboxylic acid when compared to its unsubstituted counterpart, butanoic acid, which has a pKa of approximately 4.82.[3][4] This increase in acidity is attributed to the negative inductive effect (-I) of the cyano group. By withdrawing electron density from the carboxylate group, the nitrile substituent stabilizes the conjugate base (2-cyanobutanoate anion), thereby facilitating the dissociation of the proton and resulting in a lower pKa.

Experimental Determination of pKa

Although an experimentally determined pKa value for this compound is not readily found in scientific literature, its value can be precisely measured using several well-established analytical methods. This section provides detailed methodologies for the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is considered a gold standard for pKa determination due to its high precision and accuracy.[5] The method involves the incremental addition of a strong base (titrant) to a solution of the acidic analyte while monitoring the resulting change in pH with a high-precision pH meter.[6][7]

Experimental Protocol

  • Solution Preparation:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it using a primary standard such as potassium hydrogen phthalate (KHP).

    • Accurately prepare a 0.01 M aqueous solution of this compound.

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) for initial pH adjustment.

  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[6][7]

  • Titration Procedure:

    • Transfer a precise volume (e.g., 20 mL) of the 0.01 M this compound solution into a thermostatted titration vessel.[6][7]

    • Adjust the initial pH of the solution to approximately 2.0 using the 0.1 M HCl solution.[6][7]

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring continuous stirring.

    • Add the standardized 0.1 M NaOH solution in small, accurate increments.

    • After each addition, allow the pH reading to stabilize before recording the value.[6]

    • Continue the titration until the pH reaches approximately 12.0.[6][7]

  • Data Analysis:

    • Construct a titration curve by plotting the measured pH values against the volume of NaOH added.

    • The pKa is equal to the pH at the half-equivalence point, which is the point at which half of the acid has been neutralized by the base. This point corresponds to the center of the buffer region on the titration curve.

    • For greater accuracy, the first derivative of the titration curve can be plotted; the peak of this derivative plot corresponds to the equivalence point.

UV-Vis Spectrophotometry

This spectrophotometric method is applicable to compounds whose molar absorptivity changes as a function of their ionization state.[8] A prerequisite is the presence of a chromophore in proximity to the ionizable group.[8][9]

Experimental Protocol

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values that span the anticipated pKa range of this compound (e.g., from pH 1.5 to 3.5).

  • Analyte Solution Preparation: Prepare a stock solution of this compound. A set of solutions is then prepared by diluting the stock solution to the same final concentration in each of the different pH buffers.

  • Spectrophotometric Analysis:

    • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for the this compound solution in each buffer.

    • Identify the wavelength(s) at which the absorbance difference between the fully protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) as a function of the buffer pH.

    • This plot will yield a sigmoidal curve. The pKa is determined from the inflection point of this curve.[8]

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for pKa determination.[10][11][12] This method relies on the principle that the electrophoretic mobility of a compound is dependent on its charge, which in turn is a function of the pH of the surrounding medium.[10]

Experimental Protocol

  • Background Electrolyte (BGE) Preparation: Prepare a set of background electrolyte solutions with a range of pH values bracketing the expected pKa of the analyte.

  • Sample Preparation: Dissolve a small quantity of this compound in deionized water or a suitable solvent compatible with the BGE.

  • CE Measurement:

    • Condition the capillary by sequentially flushing with a strong base (e.g., 0.1 M NaOH), deionized water, and the specific BGE for the run.

    • Inject a small plug of the sample into the capillary.

    • Apply a high voltage across the capillary and record the resulting electropherogram.

    • Repeat this process for each of the prepared BGEs.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility of this compound at each pH.

    • Plot the effective mobility against the pH of the BGE.

    • The pKa is determined by fitting the resulting data to a sigmoidal function; the pH at the inflection point of the curve corresponds to the pKa value.[10]

Mandatory Visualizations

Acid Dissociation of this compound

G cluster_0 This compound Dissociation cluster_1 HA CH₃CH₂CH(CN)COOH A- CH₃CH₂CH(CN)COO⁻ H2O + H₂O H3O+ + H₃O⁺ equilibrium G cluster_0 Potentiometric Titration Workflow A Prepare Standard Solutions (0.1M NaOH, 0.01M Acid, 0.1M HCl) B Calibrate pH Meter (pH 4, 7, 10 buffers) A->B C Titrate Acid with NaOH B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

References

The Diverse Biological Activities of 2-Cyanobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-cyanobutanoic acid represent a versatile class of compounds with a wide spectrum of biological activities, ranging from potent modulation of the central nervous system to applications in agriculture as herbicides. The presence of both a nitrile and a carboxylic acid group provides a unique chemical scaffold that allows for diverse modifications, leading to compounds with high affinity and specificity for various biological targets. This technical guide provides an in-depth overview of the key biological activities of this compound derivatives, with a focus on their roles as synthetic cannabinoid receptor agonists and herbicides. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and comparison for research and development purposes.

Cannabinoid Receptor Agonist Activity

A significant area of research into this compound derivatives has been their development as synthetic cannabinoid receptor agonists (SCRAs). These compounds, often featuring a 4-cyanobutyl tail moiety, have been shown to be potent agonists of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinities (pKi) and functional potencies (pEC50) of several this compound derivatives at human CB1 and CB2 receptors. The data is extracted from Sparkes et al. (2022).

CompoundCore StructureHead GroupTail MoietyhCB1 pKi (M)hCB2 pKi (M)hCB1 pEC50 (M)hCB2 pEC50 (M)
AB-4CN-BUTICA IndoleAB4-Cyanobutyl6.26 ± 0.096.96 ± 0.056.88 ± 0.127.15 ± 0.04
MMB-4CN-BUTINACA IndazoleMMB4-Cyanobutyl7.57 ± 0.058.28 ± 0.048.16 ± 0.108.13 ± 0.07
MDMB-4F-BUTICA IndoleMDMB4-Fluorobutyl8.18 ± 0.119.30 ± 0.128.57 ± 0.138.54 ± 0.05
MDMB-4F-BUTINACA IndazoleMDMB4-Fluorobutyl8.21 ± 0.139.92 ± 0.099.39 ± 0.178.48 ± 0.14
  • AB : (S)-2-amino-3-methylbutanamide

  • MMB : methyl (S)-2-amino-3-methylbutanoate

  • MDMB : methyl (S)-2-amino-3,3-dimethylbutanoate

Signaling Pathways of Cannabinoid Receptors

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, these receptors can also couple to other G-proteins to activate various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-Cyanobutanoic Acid Derivative CB1R CB1/CB2 Receptor Ligand->CB1R Binds G_protein Gαi/o CB1R->G_protein Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->G_beta_gamma cAMP cAMP AC->cAMP Converts PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K Ion_channels Ion Channel Modulation G_beta_gamma->Ion_channels MAPK_pathway MAPK/ERK Pathway PI3K->MAPK_pathway ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Gene_expression Modulation of Gene Expression PKA->Gene_expression MAPK_pathway->Gene_expression

Caption: Simplified signaling cascade following cannabinoid receptor activation.
Experimental Protocols

This protocol is adapted from methodologies described in Sparkes et al. (2022).

  • Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing human CB1 or CB2 receptors are harvested and homogenized in a buffer (e.g., 50 mM HEPES pH 7.4, 1 mM MgCl2, 1 mM CaCl2). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a radioligand (e.g., [3H]CP55,940 at a final concentration of 1 nM), and the test compound at various concentrations.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for competitive binding between the radioligand and the test compound.

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

This assay measures the functional activity of cannabinoid receptor agonists by detecting changes in the cell membrane potential.

  • Cell Preparation: HEK cells expressing the cannabinoid receptor of interest are plated in a 96- or 384-well plate.

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Signal Detection: The plate is incubated, and the fluorescence is measured over time using a plate reader. Agonist activation of the Gi/o-coupled cannabinoid receptors typically leads to hyperpolarization of the cell membrane, resulting in a change in fluorescence.

  • Data Analysis: The change in fluorescence is used to determine the agonist response. The pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is calculated from the concentration-response curve.

Herbicidal Activity of 2-Cyanoacrylate Derivatives

Certain derivatives of this compound, specifically 2-cyanoacrylates, have been investigated for their potent herbicidal properties. These compounds have been shown to be effective against a variety of weed species.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for many 2-cyanoacrylate herbicides is the inhibition of photosynthetic electron transport in Photosystem II (PSII). By binding to the D1 protein in the PSII complex, these compounds block the flow of electrons, thereby inhibiting photosynthesis and leading to the death of the plant.

Herbicidal Action on Photosystem II cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Light Light Light->P680 Excites Herbicide 2-Cyanoacrylate Derivative Herbicide->QB Binds and Inhibits Electron_flow

Caption: Inhibition of electron flow in PSII by 2-cyanoacrylate herbicides.
Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of novel 2-cyanoacrylate compounds containing pyrazolyl or 1,2,3-triazolyl moieties against various weed species at a dosage of 1500 g/ha. The data is presented as percent inhibition and is sourced from a study on the design and synthesis of these novel herbicides.

Compound IDTarget Weed SpeciesInhibition (%)
9aBrassica juncea>90%
9dBrassica juncea>90%
9dChenopodium serotinum90%
9dRumex acetosa70%
9iPolypogon fugax70%
10aBrassica juncea>90%
10ePolypogon fugax80%
10hPoa annua50%
10mPolypogon fugax100%
10nPoa annua70%
Experimental Protocols
  • Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable growth medium and are grown under controlled greenhouse conditions (e.g., temperature, humidity, and photoperiod).

  • Compound Application: The test 2-cyanoacrylate derivatives are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions are then sprayed uniformly onto the foliage of the plants at a specific growth stage.

  • Evaluation: The treated plants are returned to the greenhouse and observed for a set period (e.g., 14-21 days). The herbicidal activity is assessed by visually rating the percentage of plant injury or by measuring the fresh or dry weight of the aerial parts of the plants compared to untreated control plants.

Conclusion

This compound derivatives are a class of compounds with significant and varied biological activities. Their utility as potent synthetic cannabinoid receptor agonists highlights their potential in neuroscience research and, with careful structural modification to mitigate adverse effects, in therapeutic development. In parallel, the development of 2-cyanoacrylate derivatives as effective herbicides demonstrates their importance in the agricultural sector. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working on the discovery and development of novel bioactive molecules based on this versatile chemical scaffold. Further research into other potential biological activities, such as anticancer and anti-inflammatory effects, is warranted to fully explore the therapeutic potential of this class of compounds.

An In-Depth Technical Guide to the Potential Metabolic Pathways of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathways for 2-Cyanobutanoic acid have not been extensively characterized in the scientific literature. The following guide presents hypothetical pathways based on established biochemical principles for the metabolism of nitriles and short-chain, branched-chain fatty acids. The quantitative data provided is illustrative, derived from studies on analogous substrates, and serves as a reference for expected values.

Introduction

This compound is an organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group. This dual functionality suggests a complex metabolic fate, likely involving initial modification of the highly reactive nitrile group, followed by the catabolism of the resulting butanoic acid derivative. Understanding these potential metabolic pathways is crucial for assessing the compound's pharmacokinetic profile, toxicological risk, and potential as a precursor for drug synthesis. This guide outlines the probable enzymatic routes for the breakdown of this compound, provides representative quantitative data for analogous reactions, and details key experimental protocols for investigating these proposed pathways.

Proposed Metabolic Pathways

The metabolism of this compound can be conceptualized in two main stages: the initial enzymatic hydrolysis of the nitrile group, followed by the catabolism of the resulting carboxylic acid backbone.

Stage 1: Hydrolysis of the Nitrile Group

The biotransformation of a nitrile group to a carboxylic acid is typically mediated by two well-established enzymatic pathways.

Pathway A: Direct Hydrolysis via Nitrilase

A single-step enzymatic hydrolysis can be catalyzed by a nitrilase (EC 3.5.5.1). This enzyme directly converts the nitrile group into a carboxylic acid group with the release of ammonia. In this proposed pathway, this compound would be converted to 2-methylbutanedioic acid (also known as methylsuccinic acid).

G cluster_pathway_a Pathway A: Nitrilase-Mediated Hydrolysis mol1 This compound mol2 2-Methylbutanedioic acid mol1->mol2 Nitrilase + 2 H₂O - NH₃

Diagram of the proposed nitrilase-mediated pathway.

Pathway B: Two-Step Hydrolysis via Nitrile Hydratase and Amidase

Alternatively, a two-step pathway is common in many microorganisms. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide intermediate, 2-carbamoylbutanoic acid. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the final carboxylic acid, 2-methylbutanedioic acid, and ammonia.

G cluster_pathway_b Pathway B: Nitrile Hydratase and Amidase Pathway mol1 This compound mol2 2-Carbamoylbutanoic acid (Amide Intermediate) mol1->mol2 Nitrile Hydratase + H₂O mol3 2-Methylbutanedioic acid mol2->mol3 Amidase + H₂O - NH₃

Diagram of the proposed two-step hydrolysis pathway.
Stage 2: Catabolism of the Carboxylic Acid Backbone

Following the hydrolysis of the nitrile group, the resulting product, 2-methylbutanedioic acid, would enter central metabolism. Due to its structure as a branched-chain dicarboxylic acid, it is hypothesized to be catabolized via a pathway analogous to the beta-oxidation of odd-chain and branched-chain fatty acids. This process would occur within the mitochondria.

The proposed catabolic sequence is as follows:

  • Activation: 2-Methylbutanedioic acid is activated to its Coenzyme A (CoA) thioester, 2-methylsuccinyl-CoA, by a CoA ligase.

  • Beta-Oxidation: The 2-methylsuccinyl-CoA undergoes a cycle of beta-oxidation. Because of the methyl branch at the alpha-carbon (relative to one of the carboxyl groups), this process is analogous to the oxidation of 2-methyl-branched fatty acids. This cycle would yield Propionyl-CoA (a C3 unit) and Acetyl-CoA (a C2 unit).

  • Entry into the Citric Acid Cycle: Acetyl-CoA can directly enter the Citric Acid Cycle (TCA). Propionyl-CoA is converted in a three-step enzymatic process to Succinyl-CoA, which is also an intermediate of the TCA cycle. The enzymes involved are Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, and Methylmalonyl-CoA mutase.

G cluster_pathway_c Pathway C: Catabolism of 2-Methylbutanedioic Acid mol1 2-Methylbutanedioic acid mol2 2-Methylsuccinyl-CoA mol1->mol2 CoA Ligase + CoA, + ATP mol3 Propionyl-CoA mol2->mol3 β-Oxidation like Pathway mol4 Acetyl-CoA mol2->mol4 β-Oxidation like Pathway mol5 Succinyl-CoA mol3->mol5 Propionyl-CoA Carboxylase, etc. tca Citric Acid (TCA) Cycle mol4->tca mol5->tca

Proposed catabolism of the carboxylic acid backbone.

Illustrative Quantitative Data

No specific kinetic data for enzymes acting on this compound are currently available. The following tables present representative kinetic parameters for enzymes catalyzing analogous reactions on short-chain aliphatic substrates and typical physiological concentrations of related metabolites.

Table 1: Illustrative Kinetic Parameters for Nitrilases

Enzyme Source Substrate Km (mM) Vmax (μmol/min/mg) or kcat (s-1) Reference Organism
Nitrilase Butyronitrile 60 4008.2 (U/mg) Pyrococcus sp.
Nitrilase Acrylonitrile 50 7.8 (U/mg) Alcaligenes sp.

| Nitrilase | Benzonitrile | - | 3286.7 (U/mg) | Pyrococcus sp. |

Table 2: Illustrative Kinetic Parameters for Amidases

Enzyme Source Substrate Km (mM) Vmax (μmol/min/mg) or kcat (s-1) Reference Organism
Amidase Butyramide 8.6 4322.7 (μM/min/mg) Brevibacterium epidermidis
Amidase Propionamide 45.5 12.5 (μmol/min/mg) Alcaligenes sp.

| Amidase | Acrylamide | - | 38.4 (nkat/mg protein) | Rhodococcus rhodochrous |

Table 3: Illustrative Kinetic Parameters for Acyl-CoA Carboxylase

Enzyme Source Substrate Km (mM) kcat (s-1) Reference Organism
Acyl-CoA Carboxylase Propionyl-CoA 0.28 ± 0.02 8.4 ± 0.1 Thermobifida fusca

| Acyl-CoA Carboxylase | Butyryl-CoA | 0.16 ± 0.01 | 8.8 ± 0.1 | Thermobifida fusca |

Table 4: Representative Physiological Concentrations of Short-Chain Fatty Acids (SCFAs)

Metabolite Location Concentration Range Notes
Acetate Proximal Colon 70 - 140 mM Most abundant SCFA from gut fermentation.
Propionate Proximal Colon 20 - 70 mM Important precursor for gluconeogenesis.
Butyrate Proximal Colon 20 - 70 mM Primary energy source for colonocytes.
Propionate Peripheral Blood ~13 µmol/L Concentrations are much lower in circulation.

| Butyrate | Peripheral Blood | ~12 µmol/L | Rapidly metabolized by the liver. |

Experimental Protocols

To validate the proposed metabolic pathways, a series of in vitro and analytical experiments are required. The following sections detail generalized protocols for key assays.

Protocol: Spectrophotometric Assay for Nitrilase/Amidase Activity

This protocol measures the production of ammonia, a common product of both nitrilase and amidase reactions, using the Berthelot (indophenol) reaction.

Principle: Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified spectrophotometrically at ~640 nm.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.5)

  • Substrate Stock Solution (e.g., 500 mM this compound or 2-Carbamoylbutanoic acid in buffer)

  • Enzyme Preparation (cell-free extract or purified enzyme)

  • Reagent A (Phenol-Nitroprusside): 10% (w/v) phenol and 0.05% (w/v) sodium nitroprusside in water. Store in a dark bottle.

  • Reagent B (Alkaline Hypochlorite): 0.6% (v/v) sodium hypochlorite in 1.2 M NaOH.

  • Ammonium Chloride Standard Solutions (0-1 mM)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • 800 µL of 100 mM Phosphate Buffer (pH 7.5)

    • 100 µL of Enzyme Preparation

    • 100 µL of 500 mM Substrate Stock (to start the reaction, final concentration 50 mM)

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of 1 M HCl or by heat inactivation (95°C for 5 min).

  • Centrifuge the sample to pellet any precipitated protein.

  • To 100 µL of the supernatant, add 300 µL of Reagent B, followed by 300 µL of Reagent A. Mix vigorously.

  • Incubate at 45°C for 20 minutes for color development.

  • Measure the absorbance at 640 nm.

  • Quantify the ammonia produced by comparing the absorbance to a standard curve prepared using ammonium chloride standards.

Calculation: One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.

G cluster_workflow1 Workflow: Enzyme Activity Assay start Prepare Reaction Mix (Buffer, Enzyme) step1 Add Substrate & Incubate (e.g., 37°C) start->step1 step2 Stop Reaction (Acid or Heat) step1->step2 step3 Add Berthelot Reagents (A and B) step2->step3 step4 Incubate for Color Development step3->step4 end Measure Absorbance at 640 nm step4->end

Experimental workflow for the enzyme activity assay.
Protocol: GC-MS Analysis of Organic Acid Metabolites

This protocol describes a general method for the identification and quantification of this compound and its potential metabolites (e.g., 2-methylbutanedioic acid) in a biological matrix (e.g., cell culture supernatant, plasma).

Principle: Organic acids are extracted from the sample, derivatized to increase their volatility, and then separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents & Equipment:

  • Internal Standard (e.g., Tropic acid)

  • Ethyl Acetate (HPLC grade)

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add a known amount of internal standard.

  • Oximation (for keto-acids): Add hydroxylamine to form oxime derivatives of any keto groups, stabilizing them for analysis. Incubate as required.

  • Extraction: Acidify the sample with HCl. Extract the organic acids into an organic solvent like ethyl acetate by vortexing, followed by centrifugation to separate the layers.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add pyridine and BSTFA (+TMCS). Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Injector Temp: 250°C

      • Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Scan Range: 50-600 m/z.

  • Data Analysis: Identify metabolites by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify using the peak area ratio relative to the internal standard.

G cluster_workflow2 Workflow: GC-MS Metabolite Analysis start Biological Sample + Internal Standard step1 Acidify & Extract with Ethyl Acetate start->step1 step2 Evaporate Solvent to Dryness step1->step2 step3 Derivatize with BSTFA (Form TMS esters) step2->step3 step4 Inject into GC-MS System step3->step4 end Identify & Quantify Metabolites step4->end

Workflow for GC-MS analysis of organic acids.

Conclusion

While direct evidence is lacking, the metabolic fate of this compound can be plausibly predicted by drawing upon fundamental biochemical pathways for nitrile and branched-chain acid metabolism. The proposed routes involve initial hydrolysis of the nitrile group to a carboxylic acid, either directly via a nitrilase or in two steps via a nitrile hydratase and amidase. The resulting 2-methylbutanedioic acid is then likely catabolized through a modified beta-oxidation pathway, ultimately feeding into the Citric Acid Cycle as Acetyl-CoA and Succinyl-CoA. The validation of these hypotheses requires targeted experimental work, utilizing the enzymatic and analytical protocols outlined in this guide. Such studies will be essential for any future development or toxicological assessment of this compound and related nitrile-containing compounds.

An In-depth Technical Guide to 2-Cyanobutanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2-Cyanobutanoic acid, a bifunctional organic compound with applications in chemical synthesis. The document details the historical context of its discovery through the broader development of nitrile and α-cyanocarboxylic acid chemistry. Key physicochemical properties are systematically tabulated for reference. This guide outlines detailed experimental protocols for established synthetic routes to this compound, including the Strecker synthesis and the hydrolysis of nitrile precursors. The logical workflows of these synthetic methods are visually represented using diagrams generated with the DOT language. Spectroscopic data, crucial for the characterization of the molecule, are also compiled and presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C₅H₇NO₂, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing cyano group alpha to the carboxylic acid moiety influences the compound's reactivity and acidity.

This guide delves into the historical background of this compound, its key physicochemical characteristics, detailed synthetic procedures, and spectroscopic data.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its emergence is intrinsically linked to the broader development of nitrile and α-cyanocarboxylic acid synthesis in the 19th and early 20th centuries. The likely first syntheses of this compound would have been achieved through methods established for analogous compounds.

The history of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide. The first organic nitrile, benzonitrile, was prepared in 1832. A significant advancement in the synthesis of α-cyanocarboxylic acids was the Strecker synthesis, developed in 1850 by Adolph Strecker. This reaction, which produces α-amino acids from aldehydes, proceeds through an α-aminonitrile intermediate, which can be hydrolyzed to the corresponding carboxylic acid. It is highly probable that early preparations of this compound were achieved through a variation of this method, starting from propanal.

Another classical route to α-cyanocarboxylic acids is the Kolbe nitrile synthesis, which involves the reaction of an α-halo carboxylic acid with a cyanide salt. In the case of this compound, this would involve the reaction of 2-bromobutanoic acid with a cyanide source.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 51789-75-4[1][2]
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 266.4 °C at 760 mmHg[2]
Density 1.137 g/cm³[2]
Flash Point 114.9 °C[2]
pKa (Predicted) 2.56 ± 0.10[2]
LogP (Predicted) 0.62078[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Experimental Protocols for Synthesis

This section provides detailed experimental protocols for two common methods for the synthesis of this compound.

Synthesis via Strecker Reaction of Propanal

This method involves a two-step, one-pot reaction starting from propanal. The first step is the formation of the α-hydroxynitrile, which is then hydrolyzed to the carboxylic acid.

Reaction:

  • CH₃CH₂CHO + NaCN + H₂SO₄ → CH₃CH₂CH(OH)CN + NaHSO₄

  • CH₃CH₂CH(OH)CN + H₂O/H⁺ → CH₃CH₂CH(CN)COOH + NH₄⁺

Experimental Protocol:

  • Step 1: Preparation of 2-Hydroxybutanenitrile. In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 29.4 g (0.6 mol) of sodium cyanide in 100 mL of water is placed. The flask is cooled in an ice-water bath to below 10 °C. A solution of 29.0 g (0.5 mol) of propanal in 25 mL of ether is added to the dropping funnel. A separate solution of 30.0 g (0.3 mol) of concentrated sulfuric acid in 50 mL of water is prepared and cooled. The propanal solution is added dropwise to the stirred cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C. Following this, the cold sulfuric acid solution is added dropwise over a period of one hour, ensuring the temperature does not exceed 15 °C. The reaction mixture is stirred for an additional two hours at room temperature. The ether layer is then separated, and the aqueous layer is extracted with two 50 mL portions of ether. The combined ether extracts are dried over anhydrous sodium sulfate and the ether is removed by distillation to yield crude 2-hydroxybutanenitrile.

  • Step 2: Hydrolysis to this compound. The crude 2-hydroxybutanenitrile is transferred to a 500 mL flask. 100 mL of concentrated hydrochloric acid is added cautiously. The mixture is heated under reflux for 4 hours. The solution is then cooled and extracted with three 75 mL portions of diethyl ether. The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Strecker_Synthesis_Workflow propanal Propanal step1 Step 1: Cyanohydrin Formation propanal->step1 na_cn Sodium Cyanide na_cn->step1 h2so4 Sulfuric Acid h2so4->step1 hydroxybutanenitrile 2-Hydroxybutanenitrile step1->hydroxybutanenitrile step2 Step 2: Hydrolysis hydroxybutanenitrile->step2 hcl Hydrochloric Acid hcl->step2 product This compound step2->product Hydrolysis_Workflow start Ethyl 2-bromobutanoate step1 Step 1: Cyanation start->step1 na_cn Sodium Cyanide na_cn->step1 ester Ethyl 2-cyanobutanoate step1->ester step2 Step 2: Saponification ester->step2 naoh Sodium Hydroxide naoh->step2 salt Sodium 2-cyanobutanoate step2->salt step3 Step 3: Acidification salt->step3 hcl Hydrochloric Acid hcl->step3 product This compound step3->product

References

Technical Guide to 2-Cyanobutanoic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-Cyanobutanoic acid. It is intended for informational purposes and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Users should always consult the most current SDS for this compound before handling.

Introduction

This compound (CAS No. 51789-75-4) is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This bifunctionality makes it a valuable intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1] Understanding its safety profile and proper handling procedures is crucial for researchers and professionals working with this chemical.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Classification (Anticipated, based on similar compounds):

  • Skin Irritation

  • Serious Eye Irritation

  • May cause respiratory irritation

Signal Word: Warning

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various experimental conditions.

PropertyValue
Molecular Formula C5H7NO2
Molecular Weight 113.116 g/mol [2]
CAS Number 51789-75-4[2]
Boiling Point 266.4°C at 760 mmHg[2]
Flash Point 114.9°C[2]
Density 1.137 g/cm³[2]
Vapor Pressure 0.0025 mmHg at 25°C[2]
pKa (Predicted) 2.56 ± 0.10[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If dust or aerosols are generated, a respirator may be necessary.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols: General Chemical Safety Workflow

cluster_0 Hazard Identification & Risk Assessment cluster_1 Control Measures cluster_2 Emergency Response HazardID Hazard Identification (SDS, Literature) RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess EngControls Engineering Controls (Fume Hood) RiskAssess->EngControls AdminControls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles) FirstAid First Aid Measures (Inhalation, Skin, Eyes) PPE->FirstAid SpillClean Spill Cleanup (Containment, Disposal)

Caption: General Chemical Safety and Handling Workflow.

This diagram illustrates a standard workflow for safely managing chemicals in a laboratory environment, starting with hazard identification and risk assessment, implementing control measures, and being prepared for emergency response. This systematic approach is essential when working with compounds like this compound where comprehensive, specific data may be limited.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Cyanobutanoic acid (CAS No. 51789-75-4). The information is compiled from various chemical databases and safety data sheets of structurally similar compounds, intended to provide a thorough understanding for professionals in research and development.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 1-cyanopropane-1-carboxylic acid, is an organic compound featuring both a nitrile and a carboxylic acid functional group.[1][2] This bifunctional nature makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H7NO2[4]
Molecular Weight 113.116 g/mol [4]
CAS Number 51789-75-4[4]
Appearance Colorless to pale yellow liquid or solid[2]
Density 1.137 g/cm³[3][4]
Boiling Point 266.4 °C at 760 mmHg[3][4]
Flash Point 114.9 °C[3][4]
Vapor Pressure 0.0025 mmHg at 25°C[4]
pKa (Predicted) 2.56 ± 0.10[4]
LogP 0.62078[4]
Solubility Soluble in polar solvents like water and alcohols.[2][2]

Section 2: Hazard Identification and GHS Classification

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescription
H303May be harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled

It is important to note that due to the presence of the carboxylic acid and nitrile groups, this compound should be handled with care, assuming it may be corrosive and toxic.

Diagram 1: Hazard Identification and Risk Assessment Workflow

This diagram outlines a logical workflow for assessing and managing the risks associated with handling a chemical like this compound, for which complete safety data is not available.

Hazard_Risk_Assessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Update start Identify Chemical (this compound) gather_data Gather Available Safety Data start->gather_data assess_hazards Assess Potential Hazards (Corrosivity, Toxicity) gather_data->assess_hazards evaluate_exposure Evaluate Exposure Potential (Inhalation, Dermal) assess_hazards->evaluate_exposure characterize_risk Characterize Risk evaluate_exposure->characterize_risk ppe Select Personal Protective Equipment (PPE) characterize_risk->ppe High Risk engineering Implement Engineering Controls (Fume Hood) characterize_risk->engineering High Risk admin Establish Safe Handling Procedures engineering->admin emergency Define Emergency Procedures admin->emergency monitor Monitor and Review Control Effectiveness emergency->monitor update Update Procedures with New Information monitor->update update->gather_data

Caption: A workflow for hazard identification and risk assessment.

Section 3: Toxicological Information

Detailed toxicological studies specifically for this compound are not publicly available. Therefore, the toxicological profile is inferred from the known hazards of short-chain carboxylic acids and organic nitriles.

  • Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[3] The nitrile group can be metabolized to release cyanide, which is a mitochondrial poison.[5] Early symptoms of acute cyanide toxicity include headache, tachycardia, and dyspnea.[5]

  • Skin Corrosion/Irritation : Due to its acidic nature, it is expected to be corrosive or irritating to the skin and eyes.

  • Serious Eye Damage/Irritation : Expected to cause serious eye irritation or damage.

  • Respiratory Sensitization : Vapors may be irritating to the respiratory tract.

Table 3: Toxicological Data for Structurally Related Compounds

CompoundRouteSpeciesLD50/LC50Source(s)
4,4-Azobis(4-cyanovaleric acid) OralRat> 2,000 mg/kg[6]
Butanoic acid OralRat2,940 - 8,790 mg/kg bw[7]
Butanoic acid DermalRabbit6,077 mg/kg bw[7]
Butanoic acid InhalationRat> 2,200 ppm[7]

Disclaimer: The toxicological data presented above is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on the potential hazards.

  • Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8]

  • Skin Contact : Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.[8]

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][7]

Section 5: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

  • Handling : Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[1][9]

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage at -4°C for short periods (1-2 weeks) and -20°C for longer periods (1-2 years) is recommended.[3] Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[1]

Diagram 2: Chemical Handling and Emergency Response Protocol

This diagram illustrates a standard protocol for handling hazardous chemicals and responding to an emergency.

Chemical_Handling_Protocol cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_cleanup Post-Incident review_sds Review Safety Data gather_ppe Gather Appropriate PPE review_sds->gather_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prepare_workspace handle_chemical Handle Chemical with Care prepare_workspace->handle_chemical spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure evacuate Evacuate Area spill_exposure->evacuate Yes first_aid Administer First Aid spill_exposure->first_aid Yes contain_spill Contain Spill (if safe to do so) spill_exposure->contain_spill Yes decontaminate Decontaminate Area spill_exposure->decontaminate No notify Notify Supervisor/ Emergency Services evacuate->notify first_aid->notify contain_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste investigate Investigate Incident dispose_waste->investigate

Caption: A protocol for chemical handling and emergency response.

Section 6: Experimental Protocols

Table 4: General Experimental Methodologies

Property/TestGeneral Methodology
Melting Point Determined using a melting point apparatus where a small sample is heated, and the temperature range of melting is observed.[10]
Boiling Point Determined by distillation. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.[2]
Density Measured using a pycnometer or a hydrometer at a specified temperature.
Acute Oral Toxicity (LD50) Typically determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). These methods involve administering the substance to animals (usually rats) and observing for mortality and toxic effects over a set period.[1]
Acute Dermal Toxicity (LD50) Generally follows OECD Test Guideline 402, where the substance is applied to the skin of animals (often rabbits or rats) for 24 hours, and toxic effects are monitored.[1]
Acute Inhalation Toxicity (LC50) Follows OECD Test Guideline 403, where animals (usually rats) are exposed to the substance in the air for a defined period, and mortality and other effects are observed.[1]

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Thermodynamic Properties of 2-Cyanobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of 2-Cyanobutanoic Acid

Quantitative data for this compound is limited primarily to basic physical properties and computationally predicted values. A summary is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₇NO₂--INVALID-LINK--
Molecular Weight 113.11 g/mol --INVALID-LINK--
CAS Number 51789-75-4--INVALID-LINK--
Boiling Point 266.4 °C at 760 mmHgPredicted
Density 1.137 g/cm³Predicted
pKa 2.56 ± 0.10Predicted
LogP 0.62Predicted

Experimental Determination of Thermodynamic Properties

The following section details the primary experimental protocols for determining the key thermodynamic properties of a compound like this compound.

Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.[1]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[2]

  • Bomb Assembly: The sample pellet is placed in a sample holder within the bomb. A fuse wire is connected to the ignition circuit, with a portion of it in contact with the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.

  • Calculation of ΔHc°: The standard enthalpy of combustion is calculated from the heat released and the moles of the sample combusted.

  • Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate over a desired temperature range.

  • Measurement: The DSC measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and the reference.

    • Enthalpy of Fusion (ΔHfus) and Melting Point (Tm): If the compound melts, an endothermic peak is observed. The area under the peak corresponds to the enthalpy of fusion, and the peak onset or maximum is the melting point.

Entropy (S°) Determination

The absolute entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.[3]

Experimental Protocol:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of solid this compound is measured from a very low temperature (approaching 0 K) up to its melting point using a specialized calorimeter.

  • Enthalpy of Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) is measured using DSC.[3]

  • Heat Capacity of Liquid: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature.

  • Calculation of S°: The absolute entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K, and adding the entropy changes for any phase transitions.[3]

Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

Methodology:

  • Molecular Modeling: The 3D structure of this compound is built and optimized using quantum mechanical methods.

  • Level of Theory: A suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-311++G(d,p)) is chosen to balance accuracy and computational cost.[4][5]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.

  • Property Calculation: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the electronic energy and the vibrational, rotational, and translational contributions determined from the frequency analysis.[6]

Visualizing Thermodynamic Workflows

The following diagrams illustrate the logical workflows for determining and utilizing the thermodynamic properties of this compound.

experimental_workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_data_analysis Data Analysis & Derived Properties cluster_application Application sample High-Purity this compound bomb_cal Bomb Calorimetry sample->bomb_cal dsc Differential Scanning Calorimetry sample->dsc low_temp_cal Low-Temperature Calorimetry sample->low_temp_cal h_comb h_comb bomb_cal->h_comb ΔHc° cp_liquid cp_liquid dsc->cp_liquid Cp (liquid) h_fus h_fus dsc->h_fus ΔHfus cp_solid cp_solid low_temp_cal->cp_solid Cp (solid) h_form Enthalpy of Formation (ΔHf°) h_comb->h_form Hess's Law entropy Absolute Entropy (S°) cp_liquid->entropy h_fus->entropy cp_solid->entropy Integration mol_model Molecular Modeling qm_calc Quantum Mechanics Calculation (DFT) mol_model->qm_calc freq_analysis Frequency Analysis qm_calc->freq_analysis comp_props comp_props freq_analysis->comp_props Computed ΔHf°, S°, G° process_design Process Design & Optimization comp_props->process_design safety_analysis Safety Analysis comp_props->safety_analysis drug_dev Drug Development comp_props->drug_dev gibbs Gibbs Free Energy (G°) h_form->gibbs entropy->gibbs gibbs->process_design gibbs->safety_analysis gibbs->drug_dev gibbs_helmholtz G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) G->H = T Temperature (T) H->T - S Entropy (ΔS) T->S *

References

An In-depth Technical Guide to 2-Cyanobutanoic Acid Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-cyanobutanoic acid, detailing their physicochemical properties, biological activities, and the experimental methodologies used for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships of this versatile chemical scaffold.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of this compound and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The presence of both a carboxylic acid and a cyano group imparts unique characteristics to these molecules. A summary of key quantitative data is presented in the table below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
This compound CCC(C#N)C(=O)OC5H7NO2113.110.62.56 ± 0.10
2-Amino-4-cyanobutanoic acid N--INVALID-LINK--C(O)=OC5H8N2O2128.13-3.5-
2-Cyanopentanoic acid CCCC(C#N)C(=O)OC6H9NO2127.141.1-
4-Cyanobutanoic acid N#CCCC(=O)OC5H7NO2113.11-0.2-
2-Cyano-3,3-dimethylbutanoic acid CC(C)(C)C(C#N)C(=O)OC7H11NO2141.171.4-

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have been investigated for a range of biological activities, primarily as enzyme inhibitors. The cyano group can act as a key interacting moiety, often mimicking a carboxyl or hydroxyl group, while the carboxylic acid provides a crucial anchor for binding to biological targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Several cyano-containing carboxylic acid derivatives have demonstrated potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

The following table summarizes the inhibitory activities of representative cyano- and carboxylic acid-containing compounds against COX-2.

CompoundTargetIC50 (µM)
Compound 8 (from a series of novel 2-furanones)COX-25.68 ± 0.08
Compound 13 (from the same series)COX-23.37 ± 0.07
Celecoxib (Reference)COX-23.60 ± 0.07
Meloxicam (Reference)COX-27.58 ± 0.13

Structure-Activity Relationship Insights:

  • The presence and position of the cyano group significantly influence the inhibitory potency.

  • Aromatic substitutions on the core scaffold can enhance binding affinity to the active site of COX enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The general mechanism of CA inhibition by sulfonamides involves coordination to the zinc ion in the active site. Carboxylic acids can also interact with the active site, often by anchoring to the zinc-coordinated water molecule.

Experimental Protocols

General Synthesis of this compound Analogs

A common method for the synthesis of α-cyano carboxylic acids involves the Strecker synthesis or modifications thereof. A representative protocol for the synthesis of a substituted this compound is outlined below.

Synthesis of 2-Amino-4-cyanobutanoic Acid:

  • Starting Material: Carbobenzoxy-L-glutamine.

  • Dehydration: The γ-carboxamide of carbobenzoxy-L-glutamine is dehydrated to the corresponding nitrile using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1]

  • Deprotection: The carbobenzoxy (Cbz) protecting group is removed via hydrogenolysis to yield 2-amino-4-cyanobutanoic acid.[1]

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized analogs against enzymes like COX, LOX, or carbonic anhydrase can be determined using in vitro assays. A general protocol for determining the half-maximal inhibitory concentration (IC50) is as follows:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (this compound analog).

  • Assay:

    • In a microplate, add the enzyme solution, the substrate solution, and varying concentrations of the inhibitor.

    • Include a control group with no inhibitor and a blank group with no enzyme.

    • Incubate the plate at the optimal temperature for the enzyme reaction.

  • Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[2][3][4][5]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which this compound analogs may exert their effects.

Cyclooxygenase_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever This compound Analogs This compound Analogs This compound Analogs->COX-1 / COX-2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway and Point of Inhibition.

Lipoxygenase_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4 (LTA4)->Leukotrienes (LTB4, LTC4, etc.) Hydrolase / Synthase Inflammation, Allergic Reactions Inflammation, Allergic Reactions Leukotrienes (LTB4, LTC4, etc.)->Inflammation, Allergic Reactions This compound Analogs This compound Analogs This compound Analogs->5-LOX Inhibition

Caption: Lipoxygenase (LOX) Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification (e.g., Chromatography) Purification (e.g., Chromatography) Chemical Synthesis->Purification (e.g., Chromatography) Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification (e.g., Chromatography)->Structural Characterization (NMR, MS) Pure Analog Pure Analog Structural Characterization (NMR, MS)->Pure Analog In Vitro Enzyme Assay In Vitro Enzyme Assay Pure Analog->In Vitro Enzyme Assay IC50 Determination IC50 Determination In Vitro Enzyme Assay->IC50 Determination Data Analysis Data Analysis IC50 Determination->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis

Caption: General Experimental Workflow for Analog Synthesis and Evaluation.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationship between structural modifications and the resulting biological activity.

SAR_Logic cluster_structure Structural Modifications cluster_properties Observed Properties Core Scaffold (this compound) Core Scaffold (this compound) Substitution at C3, C4 Substitution at C3, C4 (e.g., Alkyl, Aryl) Core Scaffold (this compound)->Substitution at C3, C4 Modification of Cyano Group Modification of Cyano Group (e.g., Bioisosteres) Core Scaffold (this compound)->Modification of Cyano Group Modification of Carboxyl Group Modification of Carboxyl Group (e.g., Esters, Amides) Core Scaffold (this compound)->Modification of Carboxyl Group Binding Affinity (e.g., lower IC50) Binding Affinity (e.g., lower IC50) Substitution at C3, C4->Binding Affinity (e.g., lower IC50) Modification of Cyano Group->Binding Affinity (e.g., lower IC50) Physicochemical Properties (LogP, pKa) Physicochemical Properties (LogP, pKa) Modification of Carboxyl Group->Physicochemical Properties (LogP, pKa) Selectivity Selectivity Binding Affinity (e.g., lower IC50)->Selectivity Pharmacokinetics (ADME) Pharmacokinetics (ADME) Physicochemical Properties (LogP, pKa)->Pharmacokinetics (ADME)

Caption: Structure-Activity Relationship (SAR) Decision Tree.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-cyanobutanoic acid, a valuable building block in medicinal chemistry and drug development, starting from ethyl cyanoacetate. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. The presence of both a nitrile and a carboxylic acid group allows for diverse chemical modifications, making it a versatile scaffold in drug design. This protocol outlines a two-step synthesis commencing with the alkylation of ethyl cyanoacetate with an ethyl halide, followed by the hydrolysis of the resulting ethyl 2-cyanobutanoate.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Alkylation: Formation of ethyl 2-cyanobutanoate by reacting ethyl cyanoacetate with an ethyl halide in the presence of a base.

  • Hydrolysis: Conversion of ethyl 2-cyanobutanoate to this compound.

Synthesis_Scheme EthylCyanoacetate Ethyl Cyanoacetate Intermediate Ethyl 2-Cyanobutanoate EthylCyanoacetate->Intermediate Alkylation EthylHalide Ethyl Halide (e.g., Ethyl Bromide) EthylHalide->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Solvent1 Solvent (e.g., Ethanol) Solvent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis H2O_H H2O, H+ or OH- H2O_H->FinalProduct

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-Cyanobutanoate (Alkylation)

This procedure is adapted from a general method for the alkylation of ethyl cyanoacetate.[1]

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Ethyl bromide (or ethyl iodide)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure the complete formation of the sodium enolate of ethyl cyanoacetate.

  • Cool the reaction mixture to room temperature and add ethyl bromide (1.1 equivalents) dropwise from the dropping funnel.

  • After the addition, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyanobutanoate.

Expected Yield: 85-95%[1]

Part 2: Synthesis of this compound (Hydrolysis)

This protocol describes the saponification of the ester followed by acidification.[2][3]

Materials:

  • Ethyl 2-cyanobutanoate

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyanobutanoate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (can be monitored by the disappearance of the ester spot on TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: High (typically >90%)

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1AlkylationEthyl cyanoacetate, NaOEt, Ethyl bromideEthanol2-3Reflux85-95[1]
2HydrolysisEthyl 2-cyanobutanoate, NaOH, HClWater2-4Reflux>90
Table 2: Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ethyl Cyanoacetate C₅H₇NO₂113.12Colorless liquid4.25 (q, 2H), 3.45 (s, 2H), 1.30 (t, 3H)2260 (C≡N), 1745 (C=O)
Ethyl 2-Cyanobutanoate C₇H₁₁NO₂141.17Colorless liquid4.28 (q, 2H), 3.50 (t, 1H), 1.95 (m, 2H), 1.32 (t, 3H), 1.10 (t, 3H)2250 (C≡N), 1740 (C=O)
This compound C₅H₇NO₂113.12White solid~10-12 (br s, 1H, COOH), 3.6 (t, 1H), 2.0 (m, 2H), 1.15 (t, 3H)2500-3300 (br, O-H), 2255 (C≡N), 1710 (C=O)

Note: The 1H NMR data for this compound is predicted based on typical chemical shifts for carboxylic acids and similar structures.[4][5] The IR data is based on characteristic vibrational frequencies for the functional groups present.[6][7]

Visualizations

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis A1 Dissolve NaOEt in Ethanol A2 Add Ethyl Cyanoacetate A1->A2 A3 Reflux (30 min) A2->A3 A4 Add Ethyl Bromide A3->A4 A5 Reflux (2-3 h) A4->A5 A6 Work-up & Purification A5->A6 H1 Dissolve Ester in NaOH(aq) A6->H1 Ethyl 2-Cyanobutanoate H2 Reflux (2-4 h) H1->H2 H3 Acidify with HCl H2->H3 H4 Work-up & Isolation H3->H4 FinalProduct FinalProduct H4->FinalProduct This compound

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Ethyl cyanoacetate and ethyl bromide are toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All reactions should be performed in a fume hood.

By following these detailed protocols, researchers can reliably synthesize this compound for use in various research and development applications.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-cyanobutanoic acid, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method detailed is the alkaline hydrolysis of ethyl 2-cyanobutanoate.

Reaction Principle

The synthesis of this compound is achieved through the saponification (alkaline hydrolysis) of its corresponding ethyl ester, ethyl 2-cyanobutanoate. In this reaction, the ester is treated with a strong base, such as sodium hydroxide, which nucleophilically attacks the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (sodium 2-cyanobutanoate) and ethanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound. This method is generally preferred for its high conversion rate as the reaction is irreversible.[1][2]

Quantitative Data Summary

While a specific literature source detailing the exact yield for the hydrolysis of ethyl 2-cyanobutanoate was not found in the search, the following table provides typical ranges for alkaline hydrolysis of similar esters and key properties of the involved substances. The expected yield is generally high for this type of reaction.

ParameterValueReference/Comment
Starting Material Ethyl 2-cyanobutanoateCAS: 1619-58-5
Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Solvent Water, Ethanol (optional co-solvent)A mixture of water and ethanol can be used to improve the solubility of the ester.[3][4]
Reaction Temperature Reflux (typically 80-100 °C)Heating under reflux ensures the reaction proceeds at a reasonable rate.[1]
Reaction Time 1 - 3 hours (typical)Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Expected Yield 85-95% (typical for ester hydrolysis)The yield is dependent on complete hydrolysis and efficient extraction.
Purity >95% after purificationPurity can be assessed by techniques such as NMR, IR spectroscopy, and melting point analysis. Commercial suppliers offer this compound with purities of 95% or higher.[5]
Final Product This compoundCAS: 51789-75-4

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-Cyanobutanoate

This protocol outlines the detailed methodology for the synthesis of this compound.

Materials:

  • Ethyl 2-cyanobutanoate

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (optional)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, prepare a 10% aqueous solution of sodium hydroxide. For example, dissolve 10 g of NaOH in 90 mL of deionized water.

    • Add ethyl 2-cyanobutanoate to the NaOH solution. A typical molar ratio of NaOH to ester is 2:1 to ensure complete hydrolysis. If the ester is not fully soluble, a minimal amount of ethanol can be added as a co-solvent.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

    • Maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by TLC by taking small aliquots from the reaction mixture, acidifying them, extracting with an organic solvent, and spotting on a TLC plate against the starting material. The disappearance of the starting ester spot indicates the completion of the reaction.

  • Work-up and Acidification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If ethanol was used as a co-solvent, it can be removed by distillation.[1]

    • Transfer the cooled reaction mixture to a beaker placed in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid dropwise with continuous stirring to acidify the mixture. The addition of acid will protonate the sodium 2-cyanobutanoate to form this compound, which may precipitate if its solubility in the aqueous medium is low. Monitor the pH with pH paper or a pH meter until it reaches approximately pH 1-2.[1]

  • Extraction and Isolation:

    • Transfer the acidified solution to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure maximum recovery of the product.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation if it is a liquid at room temperature.

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification reaction_setup 1. Reaction Setup - Dissolve NaOH in water - Add ethyl 2-cyanobutanoate hydrolysis 2. Hydrolysis - Heat to reflux for 1-3 hours - Monitor by TLC reaction_setup->hydrolysis cooling 3. Cooling - Cool reaction mixture to room temperature hydrolysis->cooling acidification 4. Acidification - Add conc. HCl to pH 1-2 cooling->acidification extraction 5. Extraction - Extract with diethyl ether/ethyl acetate acidification->extraction drying 6. Drying - Dry organic phase with MgSO4/Na2SO4 extraction->drying solvent_removal 7. Solvent Removal - Evaporate solvent under reduced pressure drying->solvent_removal purification 8. Purification (Optional) - Recrystallization or vacuum distillation solvent_removal->purification

Caption: Workflow of this compound Synthesis.

References

Industrial Production of 2-Cyanobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-cyanobutanoic acid, a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented: the hydrolysis of ethyl 2-cyanobutanoate and a Grignard-based synthesis.

Method 1: Two-Stage Synthesis via Hydrolysis of Ethyl 2-Cyanobutanoate

This is a widely utilized and robust method for the production of this compound. The process is divided into the synthesis of the intermediate, ethyl 2-cyanobutanoate, followed by its hydrolysis to the final product.

Overall Workflow

workflow1 cluster_stage1 Stage 1: Synthesis of Ethyl 2-Cyanobutanoate cluster_stage2 Stage 2: Hydrolysis cluster_stage3 Stage 3: Purification start1 2-Bromobutane & Sodium Cyanide process1 Nucleophilic Substitution in Ethanol start1->process1 product1 Crude Ethyl 2-Cyanobutanoate process1->product1 process2 Acid-Catalyzed Hydrolysis product1->process2 product2 Crude this compound process2->product2 process3 Fractional Distillation & Crystallization product2->process3 end_product Pure this compound process3->end_product reaction1 CH3CH2CH(Br)CH3 2-Bromobutane reagents + CH3CH2CH(Br)CH3->reagents NaCN Sodium Cyanide NaCN->reagents CH3CH2CH(CN)COOC2H5 Ethyl 2-Cyanobutanoate NaBr Sodium Bromide products + reagents->products Ethanol, Reflux products->CH3CH2CH(CN)COOC2H5 products->NaBr workflow2 cluster_stage1_g Stage 1: Grignard Reagent Formation cluster_stage2_g Stage 2: Carboxylation cluster_stage3_g Stage 3: Acidification & Purification start1_g Propyl Bromide & Magnesium process1_g Reaction in Dry Ether start1_g->process1_g product1_g Propylmagnesium Bromide process1_g->product1_g process2_g Reaction with CO2 (Dry Ice) product1_g->process2_g product2_g Carboxylate Intermediate process2_g->product2_g process3_g Acidic Work-up product2_g->process3_g process4_g Distillation & Crystallization process3_g->process4_g end_product_g Pure this compound process4_g->end_product_g reaction2 CH3CH2CH2Br Propyl Bromide reagents1 + CH3CH2CH2Br->reagents1 Mg Magnesium Mg->reagents1 CH3CH2CH2MgBr Propylmagnesium Bromide reagents2 + CH3CH2CH2MgBr->reagents2 CO2 Carbon Dioxide CO2->reagents2 H3O+ Acidic Work-up CH3CH2CH(CN)COOH This compound reagents1->CH3CH2CH2MgBr Dry Ether intermediate Carboxylate Intermediate reagents2->intermediate intermediate->CH3CH2CH(CN)COOH H3O+

2-Cyanobutanoic Acid: A Key Intermediate in the Synthesis of Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyanobutanoic acid is a versatile bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to key components of anticonvulsant medications. Its ability to be transformed into chiral amino acids and their derivatives positions it as a critical starting material in the stereoselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on the synthesis of the anticonvulsant drug Levetiracetam.

Core Application: Synthesis of Levetiracetam

This compound serves as a strategic precursor to (S)-2-aminobutyric acid and its corresponding amide, (S)-2-aminobutyramide, which are pivotal intermediates in the industrial production of Levetiracetam. The synthetic pathway leverages the reactivity of both the cyano and carboxylic acid functionalities.

Signaling Pathway and Logic

The overall synthetic strategy involves the stereoselective reduction of the nitrile group of this compound to a primary amine, followed by subsequent reactions to form the pyrrolidinone ring characteristic of Levetiracetam.

Synthesis_Pathway cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Amidation cluster_2 Step 3 & 4: Acylation and Cyclization 2-Cyanobutanoic_Acid This compound S-2-Aminobutyric_Acid (S)-2-Aminobutyric Acid 2-Cyanobutanoic_Acid->S-2-Aminobutyric_Acid Catalytic Hydrogenation S-2-Aminobutyric_Acid_2 (S)-2-Aminobutyric Acid S-2-Aminobutyramide (S)-2-Aminobutyramide S-2-Aminobutyric_Acid_2->S-2-Aminobutyramide Esterification followed by Ammonolysis S-2-Aminobutyramide_2 (S)-2-Aminobutyramide Levetiracetam Levetiracetam S-2-Aminobutyramide_2->Levetiracetam Reaction with 4-chlorobutyryl chloride and cyclization

Caption: Synthetic pathway from this compound to Levetiracetam.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutyric Acid from this compound

This protocol describes the enantioselective catalytic hydrogenation of this compound to produce (S)-2-aminobutyric acid. This is a crucial step that establishes the stereochemistry of the final drug product.

Materials:

  • This compound

  • Rhodium-based chiral catalyst (e.g., Rh(I)-DIPAMP)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add the chiral rhodium catalyst (0.01-0.1 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 40-60 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-2-aminobutyric acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure (S)-2-aminobutyric acid.

Protocol 2: Synthesis of (S)-2-Aminobutyramide Hydrochloride

This protocol details the conversion of (S)-2-aminobutyric acid to its corresponding amide hydrochloride, a key intermediate for the subsequent cyclization step.

Materials:

  • (S)-2-Aminobutyric acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Ammonia (gas or solution in methanol)

  • Hydrochloric acid (in a suitable solvent)

Procedure:

  • Esterification: Suspend (S)-2-aminobutyric acid (1 equivalent) in anhydrous methanol and cool to 0 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride as a solid.

  • Ammonolysis: Dissolve the methyl ester hydrochloride in methanol and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol until the reaction is complete (monitored by TLC or HPLC).

  • Remove the excess ammonia and solvent under reduced pressure.

  • Dissolve the resulting crude (S)-2-aminobutyramide in a suitable solvent and treat with hydrochloric acid to precipitate (S)-2-aminobutyramide hydrochloride.

  • Filter and dry the solid to obtain the pure product.

Protocol 3: Synthesis of Levetiracetam from (S)-2-Aminobutyramide Hydrochloride

This final stage involves the acylation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride followed by intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

Materials:

  • (S)-2-Aminobutyramide hydrochloride

  • 4-Chlorobutyryl chloride

  • Acetonitrile

  • Potassium carbonate

  • Methylene chloride

  • Potassium hydroxide

Procedure:

  • Suspend (S)-2-aminobutyramide hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.

  • Cool the mixture to 0-5 °C and slowly add 4-chlorobutyryl chloride (1.1 equivalents).

  • Stir the reaction at room temperature for 8-12 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Dissolve the crude intermediate in methylene chloride.

  • Add powdered potassium hydroxide (1.2 equivalents) and stir at room temperature for 12-24 hours to effect cyclization.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Levetiracetam by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Levetiracetam intermediates.

Table 1: Synthesis of (S)-2-Aminobutyric Acid

ParameterValueReference
Starting MaterialThis compound-
Product(S)-2-Aminobutyric Acid-
Typical Yield85-95%Inferred from analogous reactions
Purity>98%Inferred from analogous reactions
Chiral Purity (e.e.)>99%Inferred from analogous reactions

Table 2: Synthesis of (S)-2-Aminobutyramide Hydrochloride

ParameterValueReference
Starting Material(S)-2-Aminobutyric Acid-
Product(S)-2-Aminobutyramide HCl-
Typical Yield90-97%[1]
Purity>99%[1]

Table 3: Synthesis of Levetiracetam

ParameterValueReference
Starting Material(S)-2-Aminobutyramide HCl-
ProductLevetiracetam-
Typical Yield75-85%[2]
Purity (HPLC)>99.5%[2]

Experimental Workflows

Experimental_Workflow cluster_protocol1 Protocol 1: (S)-2-Aminobutyric Acid Synthesis cluster_protocol2 Protocol 2: (S)-2-Aminobutyramide HCl Synthesis cluster_protocol3 Protocol 3: Levetiracetam Synthesis P1_Start Dissolve this compound and Catalyst in Methanol P1_Reaction Hydrogenation in Autoclave (50-100 atm H₂, 40-60 °C) P1_Start->P1_Reaction P1_Workup Catalyst Filtration and Solvent Evaporation P1_Reaction->P1_Workup P1_Purification Recrystallization P1_Workup->P1_Purification P1_Product Pure (S)-2-Aminobutyric Acid P1_Purification->P1_Product P2_Ester Esterification of (S)-2-Aminobutyric Acid with Thionyl Chloride in Methanol P2_Ammonolysis Ammonolysis of Methyl Ester P2_Ester->P2_Ammonolysis P2_Salification Salification with HCl P2_Ammonolysis->P2_Salification P2_Product Pure (S)-2-Aminobutyramide HCl P2_Salification->P2_Product P3_Acylation Acylation of (S)-2-Aminobutyramide with 4-Chlorobutyryl Chloride P3_Cyclization Intramolecular Cyclization with Potassium Hydroxide P3_Acylation->P3_Cyclization P3_Workup Aqueous Workup and Solvent Evaporation P3_Cyclization->P3_Workup P3_Purification Recrystallization P3_Workup->P3_Purification P3_Product Pure Levetiracetam P3_Purification->P3_Product

Caption: Experimental workflows for the synthesis of Levetiracetam.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented here demonstrate a clear and efficient pathway for its use in the production of the anticonvulsant drug Levetiracetam. The ability to introduce chirality early in the synthesis via the stereoselective reduction of the nitrile group is a key advantage of this approach, leading to a more efficient and cost-effective overall process. These application notes provide a solid foundation for researchers and drug development professionals working on the synthesis of Levetiracetam and other pharmaceuticals derived from chiral aminobutyric acid derivatives.

References

Applications of 2-Cyanobutanoic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, serves as a versatile building block in organic synthesis.[1][2][3] Its unique chemical reactivity allows for its use as an intermediate in the production of a variety of compounds, including those with applications in the agrochemical sector.[1][2][3] This document provides an overview of the potential applications of this compound in the synthesis of agrochemicals, focusing on its role as a precursor to key structural motifs found in herbicides and insecticides. While direct, large-scale applications are not widely documented in publicly available literature, its chemical handles offer significant potential for the synthesis of active agrochemical ingredients.

Key Synthetic Applications

The primary utility of this compound in agrochemical synthesis lies in its conversion to more complex intermediates. The presence of the cyano and carboxylic acid groups allows for a range of chemical transformations, making it a valuable starting material for creating diverse molecular scaffolds.

Synthesis of Substituted Butyric Acid Herbicides

Derivatives of butyric acid containing a cyano group have been explored for their herbicidal properties. While specific commercial herbicides directly synthesized from this compound are not prominently disclosed, the core structure is present in patented herbicidal compounds. For instance, certain patented herbicides feature a 4-cyano-4-phenyl-3-(substituted phenyl) butyric acid framework. The synthesis of such molecules can be conceptually derived from this compound through reactions that build upon its existing carbon skeleton.

Logical Relationship: Pathway to Substituted Butyric Acid Herbicides

G 2-Cyanobutanoic_acid This compound Functionalization Functionalization (e.g., Esterification, Halogenation) 2-Cyanobutanoic_acid->Functionalization Intermediate Reactive Intermediate Functionalization->Intermediate Coupling Coupling Reaction (e.g., with aryl groups) Intermediate->Coupling Herbicidal_Product Substituted Butyric Acid Herbicide Coupling->Herbicidal_Product

Caption: Conceptual synthetic pathway from this compound to herbicidal butyric acid derivatives.

Precursor to Cyclopropanecarboxylic Acids for Pyrethroid Insecticides

A significant application of cyano-containing carboxylic acids is in the synthesis of cyclopropanecarboxylic acids, which are the acidic core of many synthetic pyrethroid insecticides. These insecticides are known for their high efficacy and relatively low mammalian toxicity. The conversion of a linear butanoic acid derivative to a cyclopropane ring is a key synthetic challenge where this compound could serve as a starting point.

Experimental Workflow: Conceptual Synthesis of a Cyclopropanecarboxylate Intermediate

G cluster_start Starting Material Preparation cluster_reaction Cyclization cluster_purification Purification and Isolation cluster_product Intermediate Product Start Ethyl 2-Cyanobutanoate Reaction Intramolecular Cyclization Start->Reaction Base, Solvent Purification Chromatography Reaction->Purification Workup Product Ethyl 1-cyanocyclopropanecarboxylate Purification->Product Isolation

Caption: Conceptual workflow for the synthesis of a cyclopropanecarboxylate intermediate from ethyl 2-cyanobutanoate.

Experimental Protocols (Conceptual)

The following protocols are conceptual and based on standard organic chemistry transformations. They are intended to serve as a starting point for researchers looking to explore the use of this compound in agrochemical synthesis.

Protocol 1: Esterification of this compound

Objective: To prepare ethyl 2-cyanobutanoate, a more versatile intermediate for subsequent reactions.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyanobutanoate.

Expected Outcome: A colorless to pale yellow liquid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, GC-MS).

Protocol 2: Conceptual Synthesis of a Phenyl-Substituted Butanoic Acid Derivative

Objective: To demonstrate a potential pathway for the synthesis of a herbicidal precursor via a coupling reaction. This protocol is a generalized representation.

Materials:

  • Ethyl 2-cyanobutanoate

  • Aryl halide (e.g., bromobenzene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add ethyl 2-cyanobutanoate (1 equivalent), the aryl halide (1.1 equivalents), palladium catalyst (e.g., 0.05 equivalents), and base (2 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired phenyl-substituted butanoate derivative.

Data Presentation

Table 1: Conceptual Reaction Parameters and Outcomes

ReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Conceptual Yield (%)
EsterificationThis compoundEthanol, H₂SO₄EthanolReflux4-685-95
PhenylationEthyl 2-cyanobutanoateAryl halide, Pd catalyst, BaseToluene80-1008-1260-75

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for the construction of complex molecular architectures found in some classes of herbicides and insecticides. The conceptual protocols and pathways outlined in this document are intended to stimulate further research and development in this area. Experimental validation and optimization are necessary to fully realize the potential of this compound in the discovery of new and effective crop protection agents. Researchers are encouraged to adapt and refine these methodologies to target specific agrochemical scaffolds of interest.

References

Application Notes and Protocols: 2-Cyanobutanoic Acid as a Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid is a versatile precursor in the synthesis of various amino acids, most notably glutamic acid. Its chemical structure, featuring both a nitrile and a carboxylic acid group, allows for targeted modifications to generate a range of amino acid derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in amino acid synthesis, with a primary focus on the preparation of glutamic acid via nitrile hydrolysis. Additionally, it covers the principles of the Strecker synthesis, a fundamental method for amino acid production.

Synthesis of Glutamic Acid from this compound

The most direct application of this compound in amino acid synthesis is its conversion to glutamic acid. This transformation is achieved through the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This reaction can be catalyzed by either an acid or a base.

Reaction Pathway: Hydrolysis of this compound

The overall chemical transformation is as follows:

hydrolysis_reaction start This compound intermediate Intermediate (Amide) start->intermediate H₂O, H⁺ or OH⁻ product Glutamic Acid intermediate->product H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound to Glutamic Acid.

Experimental Protocols

1. Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the general procedure for the acid-catalyzed hydrolysis of this compound to produce glutamic acid.

  • Materials:

    • This compound

    • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

    • Distilled water

    • Sodium hydroxide (NaOH) solution (for neutralization)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • pH meter or pH paper

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of aqueous acid (e.g., 6 M HCl).

    • Add a magnetic stir bar and attach a reflux condenser.

    • Heat the mixture to reflux using a heating mantle and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a NaOH solution to precipitate the glutamic acid. The isoelectric point of glutamic acid is approximately 3.2, so adjust the pH accordingly for maximal precipitation.

    • Filter the precipitated glutamic acid using a Buchner funnel and wash with cold distilled water.

    • Dry the product in a vacuum oven.

    • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

2. Base-Catalyzed Hydrolysis of this compound

This protocol provides a general method for the base-catalyzed hydrolysis of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

    • Distilled water

    • Hydrochloric acid (HCl) solution (for neutralization)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • pH meter or pH paper

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an aqueous solution of a strong base (e.g., 2 M NaOH).

    • Add a magnetic stir bar and fit the flask with a reflux condenser.

    • Heat the mixture to reflux with constant stirring for several hours until the reaction is complete, as monitored by TLC or HPLC.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with an HCl solution to the isoelectric point of glutamic acid (pH ≈ 3.2) to induce precipitation.

    • Collect the precipitated glutamic acid by filtration and wash with cold distilled water.

    • Dry the purified glutamic acid under vacuum.

    • Confirm the identity and purity of the product through appropriate analytical methods.

Data Presentation

The following table summarizes typical, illustrative data for the synthesis of glutamic acid from this compound. Please note that actual results may vary depending on specific reaction conditions and scale.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Starting Material This compoundThis compound
Reagents 6 M HCl2 M NaOH, then HCl
Reaction Time 4-8 hours6-12 hours
Temperature Reflux (~100 °C)Reflux (~100 °C)
Product Glutamic AcidGlutamic Acid
Illustrative Yield 85-95%80-90%
Purity (Illustrative) >98%>98%

General Amino Acid Synthesis via the Strecker Reaction

The Strecker synthesis is a classic and versatile method for producing α-amino acids from aldehydes or ketones.[1][2] While not a direct conversion of this compound, its derivatives could potentially be used in this pathway. The synthesis proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis.

Strecker Synthesis Workflow

strecker_workflow start Aldehyde/Ketone aminonitrile α-Aminonitrile Intermediate start->aminonitrile Step 1: Aminonitrile Formation reagents Ammonia (NH₃) Cyanide Source (e.g., KCN) reagents->aminonitrile product α-Amino Acid aminonitrile->product Step 2: Hydrolysis hydrolysis Hydrolysis (Acid or Base) hydrolysis->product

Caption: General workflow of the Strecker amino acid synthesis.

Experimental Protocol: Generalized Strecker Synthesis

This protocol provides a general outline for the Strecker synthesis of a generic α-amino acid.

  • Materials:

    • Aldehyde or ketone

    • Ammonium chloride (NH₄Cl)

    • Potassium cyanide (KCN) or sodium cyanide (NaCN)

    • Methanol or ethanol

    • Concentrated acid (e.g., HCl) for hydrolysis

    • Base (e.g., NaOH) for neutralization

    • Standard laboratory glassware

  • Procedure:

    • Step 1: Formation of the α-Aminonitrile

      • Dissolve the starting aldehyde or ketone in a suitable solvent such as methanol or ethanol in a reaction flask.

      • Add a solution of ammonium chloride followed by a solution of potassium cyanide.

      • Stir the reaction mixture at room temperature for several hours to a day. The formation of the α-aminonitrile can be monitored by TLC.

    • Step 2: Hydrolysis of the α-Aminonitrile

      • Upon completion of the first step, add a concentrated acid (e.g., HCl) to the reaction mixture.

      • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

      • After hydrolysis, cool the reaction mixture and neutralize it with a base to the isoelectric point of the target amino acid to precipitate the product.

      • Isolate the amino acid by filtration, wash with a cold solvent, and dry under vacuum.

      • Characterize the final product to confirm its identity and purity.

Conclusion

This compound serves as a valuable and direct precursor for the synthesis of glutamic acid through well-established nitrile hydrolysis protocols. Both acid and base-catalyzed methods can provide high yields of the desired product. For the synthesis of other amino acids, the principles of the Strecker synthesis can be applied, utilizing appropriate aldehyde or ketone starting materials. The protocols and data presented herein provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to utilize this compound and related compounds in their synthetic endeavors. It is crucial to adapt and optimize these general procedures for specific substrates and desired scales.

References

Application Notes and Protocols: Enantioselective Synthesis of Chiral 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-cyanobutanoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a nitrile and a carboxylic acid group, allows for diverse chemical transformations into a variety of bioactive molecules. The stereochemistry at the C2 position is often crucial for the biological activity and selectivity of the final product. Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (R)- and (S)-2-cyanobutanoic acid is of significant interest.

This document provides detailed application notes and protocols for two distinct and effective methods for the enantioselective synthesis of chiral this compound:

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: A reliable and well-established method utilizing an Evans' oxazolidinone chiral auxiliary to control the stereochemical outcome of an alkylation reaction. This substrate-controlled method offers high diastereoselectivity and predictable stereochemistry.

  • Enzymatic Kinetic Resolution: A biocatalytic approach employing a lipase to selectively hydrolyze one enantiomer of a racemic ester of this compound. This method is advantageous due to its mild reaction conditions, high enantioselectivity, and environmentally friendly nature.

Method 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical course of a subsequent reaction. Evans' oxazolidinones are widely used for this purpose due to their high stereodirecting ability and the ease of their subsequent removal.[1][2][3] The overall strategy involves the acylation of a chiral oxazolidinone, followed by diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the desired chiral carboxylic acid.

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Cyanation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Oxazolidinone Acylation Acylation Auxiliary->Acylation AcylChloride Butanoyl Chloride AcylChloride->Acylation AcylatedAux N-Butanoyl Oxazolidinone Acylation->AcylatedAux Cyanation Diastereoselective Cyanation AcylatedAux->Cyanation Base LDA or NaHMDS Base->Cyanation CyanatingAgent N-Cyanosuccinimide CyanatingAgent->Cyanation CyanoAux N-(2-Cyanobutanoyl) Oxazolidinone Cyanation->CyanoAux Hydrolysis Hydrolysis (e.g., LiOH, H2O2) CyanoAux->Hydrolysis ChiralAcid Chiral this compound Hydrolysis->ChiralAcid RecycledAux Recovered Chiral Auxiliary Hydrolysis->RecycledAux

Caption: Workflow for the synthesis of chiral this compound using a chiral auxiliary.

Experimental Protocol: Synthesis of (S)-2-Cyanobutanoic Acid

This protocol is adapted from established procedures for the diastereoselective alkylation of Evans' oxazolidinones.[2][3]

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve butanoyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of butanoyl chloride to the lithium salt of the oxazolidinone dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-butanoyl oxazolidinone.

Step 2: Diastereoselective Cyanation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-butanoyl oxazolidinone (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.[2]

  • In a separate flask, dissolve N-cyanosuccinimide (NCS, 1.2 eq) in anhydrous THF.

  • Add the NCS solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to isolate the desired diastereomer of N-(2-cyanobutanoyl) oxazolidinone.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2-cyanobutanoyl) oxazolidinone (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of aqueous lithium hydroxide (2.0 eq, 1.0 M).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x). The chiral auxiliary remains in the aqueous layer and can be recovered.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-2-cyanobutanoic acid.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation
StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1N-Butanoyl Oxazolidinone85-95N/A>99
2N-(2-Cyanobutanoyl) Oxazolidinone70-85>95:5N/A
3(S)-2-Cyanobutanoic Acid80-90 (after cleavage)N/A>98

Method 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Cyanobutanoate

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[4] This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively hydrolyze one enantiomer of a racemic mixture of ethyl 2-cyanobutanoate.[5] This results in a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer), which can then be separated.

Experimental Workflow for Enzymatic Resolution

G RacemicEster Racemic Ethyl 2-Cyanobutanoate Resolution Enzymatic Hydrolysis RacemicEster->Resolution Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Resolution Buffer Phosphate Buffer Buffer->Resolution Mixture Mixture of Products Resolution->Mixture Separation Separation (Extraction) Mixture->Separation ChiralAcid (S)-2-Cyanobutanoic Acid (Aqueous Phase) Separation->ChiralAcid ChiralEster (R)-Ethyl 2-Cyanobutanoate (Organic Phase) Separation->ChiralEster EsterHydrolysis Ester Hydrolysis ChiralEster->EsterHydrolysis OtherChiralAcid (R)-2-Cyanobutanoic Acid EsterHydrolysis->OtherChiralAcid

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-cyanobutanoate.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on established procedures for lipase-catalyzed hydrolysis of esters.[5][6]

Step 1: Synthesis of Racemic Ethyl 2-Cyanobutanoate

  • To a solution of ethyl 2-cyanoacetate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add ethyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the racemic ethyl 2-cyanobutanoate by vacuum distillation.

Step 2: Enzymatic Kinetic Resolution

  • To a flask, add racemic ethyl 2-cyanobutanoate (1.0 eq) and a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or by measuring the consumption of base (to neutralize the produced acid) using a pH-stat.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Filter off the immobilized enzyme (which can be washed, dried, and reused).

  • Separate the unreacted ester from the carboxylic acid. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the (S)-2-cyanobutanoic acid with ethyl acetate.

  • The organic layer from the initial separation contains the (R)-ethyl 2-cyanobutanoate.

  • Purify both products by appropriate methods (e.g., chromatography or distillation for the ester, recrystallization for the acid).

Step 3: Hydrolysis of the Recovered Ester (Optional)

  • The recovered (R)-ethyl 2-cyanobutanoate can be hydrolyzed to (R)-2-cyanobutanoic acid using standard basic or acidic hydrolysis conditions.

Data Presentation
ProductTypical Conversion (%)Enantiomeric Excess (ee) (%)
(S)-2-Cyanobutanoic Acid~50>98
(R)-Ethyl 2-Cyanobutanoate~50>98

Conclusion

The two methods presented provide robust and distinct strategies for the enantioselective synthesis of chiral this compound. The chiral auxiliary-mediated approach offers a predictable and high-yielding route to a single enantiomer, making it ideal for targeted synthesis on a laboratory scale. The enzymatic kinetic resolution provides access to both enantiomers and is a more environmentally benign process, well-suited for larger-scale production. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiomer, and available resources.

References

Derivatization of the Carboxylic Acid Group of 2-Cyanobutanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 2-cyanobutanoic acid. This information is intended for researchers, scientists, and drug development professionals engaged in the chemical modification of this versatile building block. The protocols outlined below describe the synthesis of three key derivatives: ethyl 2-cyanobutanoate , 2-cyanobutanamide , and 2-cyanobutanoyl chloride .

This compound is a valuable bifunctional molecule possessing both a carboxylic acid and a nitrile group, making it a useful intermediate in the synthesis of a variety of organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1] The ability to selectively modify its carboxylic acid moiety opens up a wide range of synthetic possibilities.

Summary of Derivatization Reactions

Derivative NameStructureReagentsTypical Reaction
Ethyl 2-cyanobutanoateEthanol, Sulfuric AcidFischer Esterification
2-CyanobutanamideAmmonia, Coupling Agent (e.g., EDC)Amidation
2-Cyanobutanoyl ChlorideThionyl Chloride or Oxalyl ChlorideAcyl Chloride Formation

Experimental Protocols

Synthesis of Ethyl 2-cyanobutanoate via Fischer Esterification

This protocol describes the synthesis of ethyl 2-cyanobutanoate by the acid-catalyzed reaction of this compound with ethanol. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[2][3][4]

Reaction:

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

  • The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Characterization Data for Ethyl 2-cyanobutanoate:

PropertyValue
Molecular FormulaC₇H₁₁NO₂[5]
Molecular Weight141.17 g/mol [5]
Boiling Point201.7 °C at 760 mmHg
¹H NMRSpectral data available[1]
¹³C NMRSpectral data available
IRSpectral data available[5]
MSSpectral data available[5]
Synthesis of 2-Cyanobutanamide via Amidation

This protocol details the conversion of this compound to 2-cyanobutanamide using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is widely used for amide bond formation under mild conditions.

Reaction:

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 7N in methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.0 eq) in dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Cool the mixture in an ice bath and slowly add a solution of ammonia in methanol (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-cyanobutanamide can be purified by recrystallization or column chromatography.

Expected Yield: 60-75%

Characterization Data for 2-Cyanobutanamide:

PropertyValue
Molecular FormulaC₅H₈N₂O[6]
Molecular Weight112.13 g/mol
Melting PointNot readily available
¹H NMRExpected signals for ethyl and amide protons
¹³C NMRExpected signals for ethyl, cyano, and amide carbons
IRCharacteristic peaks for C≡N, C=O (amide), and N-H stretching
MSMolecular ion peak corresponding to the molecular weight
Synthesis of 2-Cyanobutanoyl Chloride

This protocol describes the preparation of 2-cyanobutanoyl chloride from this compound using thionyl chloride. Acid chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives.

Reaction:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) (optional)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Distillation apparatus

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).

  • Place this compound (1.0 eq) in a dry round-bottom flask.

  • Slowly add an excess of thionyl chloride (e.g., 2.0-3.0 eq). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Attach a reflux condenser equipped with a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 2-cyanobutanoyl chloride.

Expected Yield: 80-90%

Characterization Data for 2-Cyanobutanoyl Chloride:

PropertyValue
Molecular FormulaC₅H₆ClNO[7]
Molecular Weight131.56 g/mol [7]
Boiling PointNot readily available, requires vacuum distillation
¹H NMRExpected signals for the ethyl group protons
¹³C NMRExpected signals for the ethyl, cyano, and acyl chloride carbons
IRCharacteristic strong absorption for the C=O group of the acid chloride (around 1800 cm⁻¹) and C≡N stretching
MSMolecular ion peak and fragmentation pattern consistent with the structure

Experimental Workflows

Esterification_Workflow A Dissolve this compound in Ethanol B Add Catalytic H2SO4 A->B C Reflux for 4-6 hours B->C D Cool and Concentrate C->D E Dissolve in Diethyl Ether D->E F Wash with NaHCO3 and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Distillation G->H I Ethyl 2-cyanobutanoate H->I

Caption: Workflow for the synthesis of ethyl 2-cyanobutanoate.

Amidation_Workflow A Dissolve Acid, EDC, HOBt in DCM B Activate for 15-30 min A->B C Cool and Add Ammonia Solution B->C D Stir for 12-24 hours C->D E Dilute and Wash D->E F Dry, Filter, and Concentrate E->F G Purify F->G H 2-Cyanobutanamide G->H

Caption: Workflow for the synthesis of 2-cyanobutanamide.

AcidChloride_Workflow A Combine this compound and Thionyl Chloride B Reflux for 1-2 hours A->B C Cool to Room Temperature B->C D Distill to Remove Excess SOCl2 C->D E Purify by Vacuum Distillation D->E F 2-Cyanobutanoyl Chloride E->F

Caption: Workflow for the synthesis of 2-cyanobutanoyl chloride.

References

Application Notes and Protocols: 2-Cyanobutanoic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials.[1][2][3] This convergent approach offers significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the rapid generation of diverse chemical libraries.[4] Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly prominent and versatile, allowing for the formation of peptide-like scaffolds and a wide array of heterocyclic compounds.[1][2][3][5]

Role of 2-Cyanobutanoic Acid in MCRs

This compound is a valuable building block for MCRs, serving as the carboxylic acid component in reactions like the Passerini and Ugi condensations. The presence of the cyano group at the α-position offers unique opportunities for post-MCR transformations, enabling the synthesis of a diverse range of functionalized molecules and heterocyclic systems. The electron-withdrawing nature of the cyano group can also influence the reactivity of the carboxylic acid and the stability of reaction intermediates. While direct literature on the use of this compound in MCRs is emerging, its application can be inferred from studies involving structurally similar α-cyano carboxylic acids, such as cyanoacetic acid.

Key Multicomponent Reactions Involving a Carboxylic Acid Component

Two of the most prominent MCRs that can incorporate this compound are the Passerini and Ugi reactions.

1. The Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1][6][7] The reaction is typically conducted in aprotic solvents at room temperature.[6]

2. The Ugi Reaction: This four-component reaction combines a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide.[2][8][9] The Ugi reaction is known for its high atom economy and is often carried out in polar solvents like methanol.[2]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in Passerini and Ugi reactions. These protocols are based on established procedures for similar α-cyano carboxylic acids and serve as a starting point for experimental design.

Protocol 1: Synthesis of an α-Acyloxy Carboxamide via the Passerini Reaction

Objective: To synthesize an α-acyloxy carboxamide using this compound, an aldehyde, and an isocyanide.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (5 mL).

  • Add the aldehyde (1.0 mmol, 1.0 eq) to the solution and stir for 5 minutes at room temperature.

  • To this mixture, add the isocyanide (1.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2: Synthesis of a Bis-Amide via the Ugi Reaction

Objective: To synthesize a bis-amide using this compound, an aldehyde, an amine, and an isocyanide.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture and stir for an additional 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure bis-amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize expected yields and reaction conditions for multicomponent reactions involving α-cyano carboxylic acids, providing a comparative framework for experiments with this compound.

Table 1: Representative Conditions and Yields for Passerini Reactions with α-Cyano Carboxylic Acids

Carboxylic AcidAldehyde/KetoneIsocyanideSolventTemp. (°C)Time (h)Yield (%)
Cyanoacetic acidBenzaldehydeCyclohexyl isocyanideDCMRT2475-85
Cyanoacetic acidAcetoneBenzyl isocyanideTHFRT4860-70
This compound p-Anisaldehyde tert-Butyl isocyanide DCM RT 24 Expected: 65-80
This compound Cyclohexanone Ethyl isocyanoacetate Toluene 50 48 Expected: 50-65

Table 2: Representative Conditions and Yields for Ugi Reactions with α-Cyano Carboxylic Acids

Carboxylic AcidAldehyde/KetoneAmineIsocyanideSolventTemp. (°C)Time (h)Yield (%)
Cyanoacetic acidIsobutyraldehydeBenzylaminetert-Butyl isocyanideMeOHRT4880-90
Cyanoacetic acidBenzaldehydeAnilineCyclohexyl isocyanideMeOHRT4870-85
This compound Formaldehyde n-Butylamine Benzyl isocyanide MeOH RT 48 Expected: 75-90
This compound Acetophenone Piperidine tert-Butyl isocyanide EtOH RT 72 Expected: 60-75

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of the Passerini and Ugi reactions, as well as a workflow for post-MCR diversification, which is particularly relevant when using a functionalized component like this compound.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Product R1COOH Carboxylic Acid (this compound) Intermediate1 α-Adduct R1COOH->Intermediate1 + R2CHO + R3NC R2CHO Aldehyde/Ketone R3NC Isocyanide Rearrangement Mumm Rearrangement Intermediate1->Rearrangement Product α-Acyloxy Carboxamide Rearrangement->Product

Caption: Generalized mechanism of the Passerini three-component reaction.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Product R1COOH Carboxylic Acid (this compound) Adduct α-Adduct R2CHO Aldehyde/Ketone Imine Imine Formation R2CHO->Imine + R3NH2 R3NH2 Amine R4NC Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + R4NC Nitrilium->Adduct + R1COOH Rearrangement Mumm Rearrangement Adduct->Rearrangement Product Bis-Amide Rearrangement->Product

Caption: Generalized mechanism of the Ugi four-component reaction.

Post_MCR_Diversification MCR Multicomponent Reaction (Passerini or Ugi) with this compound UgiProduct α-Amido-α-cyano-carboxamide (Ugi Product) MCR->UgiProduct PasseriniProduct α-Acyloxy-α-cyano-carboxamide (Passerini Product) MCR->PasseriniProduct Cyclization Intramolecular Cyclization UgiProduct->Cyclization FunctionalGroup Further Functional Group Transformation of Cyano Group PasseriniProduct->FunctionalGroup Heterocycles Functionalized Heterocycles (e.g., Lactams, Tetramic Acids) Cyclization->Heterocycles DiverseProducts Diverse Molecular Scaffolds FunctionalGroup->DiverseProducts

Caption: Workflow for post-MCR diversification of products derived from this compound.

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct polymerization of 2-cyanobutanoic acid is not commonly documented in scientific literature due to the absence of a readily polymerizable group, such as a carbon-carbon double bond or a strained ring structure. However, its bifunctional nature, possessing both a carboxylic acid and a cyano group, makes it a versatile precursor for the synthesis of novel polymers. This document outlines potential pathways for leveraging this compound in polymer synthesis, focusing on two primary strategies: the modification of the molecule to create a polymerizable monomer and its incorporation into a polymer backbone via post-polymerization modification. These approaches open avenues for creating biodegradable and functional polymers with potential applications in drug delivery and other biomedical fields.

Introduction: Potential Polymerization Pathways

While this compound itself is not a conventional monomer, it can be chemically converted into polymerizable species. The two most plausible synthetic routes are:

  • Monomer Synthesis and Subsequent Polymerization: This pathway involves chemically modifying this compound to introduce a polymerizable functional group.

    • Via Ring-Opening Polymerization (ROP): The molecule can be converted into a cyano-substituted lactone (a cyclic ester). This new monomer can then undergo Ring-Opening Polymerization (ROP), a common method for producing biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL)[1][2]. The presence of the cyano group on the resulting polyester would introduce unique functionality.

    • Via Vinyl Polymerization: Through a multi-step synthesis involving esterification and dehydrogenation, this compound could theoretically be converted into an acrylate-type monomer. This monomer would then be amenable to conventional radical or anionic polymerization, similar to the well-known polymerization of cyanoacrylates[3][4].

  • Post-Polymerization Modification: This strategy involves first synthesizing a polymer with reactive side chains and then grafting this compound onto this polymer backbone. This method allows for the precise control of the polymer's primary characteristics (like molecular weight and dispersity) before the introduction of the cyano and carboxylic acid functionalities[5].

These hypothetical pathways provide a framework for developing novel polymers derived from this compound, with potential applications in advanced drug delivery systems. The resulting polymers, particularly those created via ROP, are expected to be biodegradable and could be formulated into nanoparticles for targeted drug delivery[6][7].

cluster_main Conceptual Pathways for Polymer Synthesis from this compound cluster_A Pathway A: Monomer Synthesis cluster_B Pathway B: Post-Polymerization Modification start This compound Monomer_ROP Cyano-Substituted Lactone start->Monomer_ROP Intramolecular Cyclization Monomer_Vinyl Acrylate-Type Monomer start->Monomer_Vinyl Esterification & Dehydrogenation Final_Polymer Grafted Polymer start->Final_Polymer Polymer_ROP Functional Polyester via ROP Monomer_ROP->Polymer_ROP Applications Applications (e.g., Drug Delivery, Biomaterials) Polymer_ROP->Applications Polymer_Vinyl Functional Polyacrylate via Vinyl Polymerization Monomer_Vinyl->Polymer_Vinyl Polymer_Vinyl->Applications Polymer_Backbone Reactive Polymer Backbone (e.g., Poly(glycidyl methacrylate)) Polymer_Backbone->Final_Polymer Grafting Reaction Final_Polymer->Applications

Caption: Proposed synthetic routes to generate polymers from this compound.

Application Notes

Polymers derived from this compound could offer significant advantages in the field of drug delivery. The inherent biodegradability of polyesters (from the ROP pathway) is highly desirable for creating drug carriers that degrade into non-toxic byproducts in the body[8][9].

  • Drug Conjugation: The carboxylic acid group can be used to covalently attach drugs that contain hydroxyl or amine groups, creating polymer-drug conjugates. This allows for the stable encapsulation of the therapeutic agent until it reaches the target site[10].

  • Controlled Release: The polymer matrix can be designed to degrade at a specific rate, allowing for the controlled and sustained release of an encapsulated drug over an extended period.

  • Nanoparticle Formulation: These functional polymers can be formulated into nanoparticles (NPs) using techniques like emulsion solvent evaporation or nanoprecipitation[6][8]. Such poly(alkyl cyanoacrylate) (PACA) NPs are promising drug carriers[6]. These NPs can improve the solubility of hydrophobic drugs and protect them from premature degradation.

  • Targeted Delivery: The surface of the nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to ensure they accumulate specifically at the site of disease, thereby increasing therapeutic efficacy and reducing side effects[10]. The cyano group could also be chemically transformed to provide an anchor point for such modifications.

Data Presentation

As the polymerization of this compound is a novel concept, direct experimental data is not available. The following tables summarize typical quantitative data for analogous, well-established polymerization reactions that serve as the basis for the proposed protocols.

Table 1: Typical Reaction Conditions and Polymer Properties for Radical Polymerization of Alkyl 2-Cyanoacrylates (Data adapted from analogous systems)

ParameterValue / ConditionReference
Monomer Ethyl 2-cyanoacrylate[3]
Initiator AIBN (Azobisisobutyronitrile)[3]
Anionic Inhibitor Acetic Acid (7.0 wt%)[3]
Temperature 30 °C[3]
Polymerization Type Bulk[3]
Propagation Rate (kp) 1622 L·mol−1·s−1[3]
Termination Rate (kt) 4.11 × 108 L·mol−1·s−1[3]

Table 2: Representative Catalysts and Conditions for Ring-Opening Polymerization of Lactones

ParameterValue / ConditionReference
Monomer ε-caprolactone (ε-CL)[11]
Catalyst Aluminum-based complexes[11]
Initiator Benzyl alcohol (BnOH)[11]
Temperature Room Temperature[11]
Polymerization Type Solution[11]
Resulting Mw Up to 303 kg·mol−1[11]
Dispersity (Đ) As low as 1.12[11]

Table 3: Physicochemical Properties of Poly(alkyl cyanoacrylate) Nanoparticles for Drug Delivery

ParameterTypical ValueReference
Synthesis Method Miniemulsion Polymerization[6]
Hydrodynamic Diameter 72 - 112 nm[6]
Polydispersity Index (PDI) < 0.35[6]
Zeta Potential -1.6 to -6.5 mV[6]
Drug Loading 5% (w/w) of API in oil phase[6]

Experimental Protocols

The following are detailed, hypothetical protocols based on established chemical principles for the synthesis of polymers from this compound.

Protocol 1: Synthesis of a Functional Polyester via Ring-Opening Polymerization (ROP)

This protocol outlines the conversion of a this compound precursor into a cyano-substituted lactone, followed by its polymerization.

cluster_workflow Workflow for Polyester Synthesis via ROP Start Start with a 4-hydroxy-2-cyano- butanoic acid derivative Cyclization Intramolecular Cyclization (e.g., using a dehydrating agent) Start->Cyclization Purification1 Purification of Monomer (Distillation or Crystallization) Cyclization->Purification1 ROP Ring-Opening Polymerization (e.g., with Sn(Oct)2 catalyst) Purification1->ROP Purification2 Polymer Precipitation & Purification ROP->Purification2 Characterization Polymer Characterization (NMR, GPC, DSC) Purification2->Characterization End Functional Polyester Characterization->End

Caption: Experimental workflow for the ROP of a cyano-substituted lactone.

Part A: Synthesis of Cyano-Substituted Lactone Monomer

  • Starting Material: Begin with a suitable precursor, such as ethyl 4-hydroxy-2-cyanobutanoate. The hydroxyl and ester functionalities are necessary for intramolecular cyclization.

  • Cyclization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in a high-boiling, non-reactive solvent like toluene.

  • Add a catalyst suitable for transesterification, such as a tin-based catalyst or a strong acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction towards the cyclic monomer.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting crude lactone by vacuum distillation or recrystallization to obtain the pure cyano-substituted lactone monomer.

Part B: Ring-Opening Polymerization

  • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a flame-dried Schlenk flask, add the purified cyano-substituted lactone monomer and a small amount of an initiator, such as benzyl alcohol (the monomer-to-initiator ratio will determine the target molecular weight).

  • Dissolve the monomer and initiator in anhydrous toluene.

  • Polymerization: In a separate vial, dissolve the catalyst, for example, tin(II) 2-ethylhexanoate (Sn(Oct)₂), in anhydrous toluene. Add the catalyst solution to the monomer solution via syringe to initiate polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., 110°C) for a specified time (e.g., 2-24 hours).

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature and quench by adding a small amount of acidic methanol.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and catalyst, and dry it under vacuum at 40°C until a constant weight is achieved.

  • Characterization: Characterize the final polymer's structure, molecular weight, and thermal properties using NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Protocol 2: Grafting this compound onto a Polymer Backbone

This protocol describes the modification of a pre-synthesized polymer with reactive side groups.

  • Polymer Selection: Choose a polymer with functional groups that can react with the carboxylic acid of this compound. A suitable candidate is poly(glycidyl methacrylate) (PGMA), which has reactive epoxy side groups.

  • Reaction Setup: Dissolve the PGMA in a suitable solvent like dimethylformamide (DMF) in a round-bottom flask.

  • Reactant Addition: Add this compound to the solution. An excess of the acid may be used to ensure a high degree of functionalization.

  • Add a catalyst, such as a tertiary amine (e.g., triethylamine) or a chromium-based catalyst, to facilitate the ring-opening of the epoxy group by the carboxylic acid.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 24-48 hours.

  • Purification: After the reaction, precipitate the modified polymer in a non-solvent like diethyl ether or water.

  • Redissolve the polymer in a good solvent and re-precipitate it to ensure the complete removal of unreacted this compound and catalyst.

  • Drying and Characterization: Collect the final polymer by filtration and dry it under vacuum. Confirm the successful grafting of the this compound moiety using FTIR (to observe the appearance of the nitrile peak) and NMR spectroscopy.

Signaling Pathways and Applications in Drug Delivery

Polymers derived from this compound can be formulated into nanoparticles for intracellular drug delivery. The diagram below illustrates a conceptual pathway for how these nanoparticles might be utilized to deliver a therapeutic agent to a target cell.

cluster_pathway Conceptual Pathway for Nanoparticle-Mediated Drug Delivery NP Drug-Loaded Nanoparticle (from this compound Polymer) Cell Target Cell NP->Cell Targeting & Binding Endocytosis Endocytosis (Cellular Uptake) Endosome Endosome Endocytosis->Endosome Internalization Release Polymer Degradation & Drug Release Endosome->Release Acidic pH Trigger Drug Active Drug Release->Drug Target Intracellular Target (e.g., DNA, Proteins) Drug->Target Action Effect Therapeutic Effect Target->Effect

References

Application Note: Quantitative Analysis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its unique structure, featuring both a carboxylic acid and a cyano group, imparts specific chemical properties that are leveraged in various synthetic pathways.[1] Accurate quantification of this compound is crucial for process optimization, quality control of starting materials, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A straightforward and robust method suitable for the direct analysis of this compound in solution. This method is advantageous for its simplicity and speed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method. Derivatization is necessary to increase the volatility of the polar this compound for gas-phase analysis. This method is ideal for complex matrices and trace-level quantification.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values can be used for method comparison and selection based on the specific analytical requirements.

ParameterHPLC-UV MethodGC-MS Method (as methyl ester)
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes the direct quantitative analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution in ultrapure water. Adjust the pH to 2.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio may need optimization based on the specific column and system.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a common sample preparation technique.[2] Add three parts of cold acetonitrile to one part of the plasma sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins. The supernatant can be diluted with the mobile phase and injected.

5. HPLC Conditions

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 90:10 (v/v) 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol involves the derivatization of this compound to its more volatile methyl ester prior to GC-MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated Sulfuric Acid (as catalyst)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., deuterated analog or a structurally similar compound)

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Derivatization Procedure (Methyl Esterification)

  • Accurately weigh about 1 mg of the this compound standard or sample into a glass vial.

  • Add 1 mL of anhydrous methanol.

  • Slowly add 50 µL of acetyl chloride or a few drops of concentrated sulfuric acid.

  • Cap the vial tightly and heat at 60 °C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of dichloromethane and 1 mL of water. Vortex and allow the layers to separate.

  • Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution contains the methyl ester of this compound and is ready for GC-MS analysis.

4. GC-MS Conditions

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the methyl ester of this compound should be determined from the full scan mass spectrum.

5. Data Analysis

  • For quantitative analysis using an internal standard, prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples using this calibration curve.

Visualized Workflow and Pathways

Analytical_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample (e.g., Drug Substance, Biological Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification

Method_Selection Analyte_Properties Analyte Properties (Polarity, Volatility) Method_Choice Method Selection Analyte_Properties->Method_Choice Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Choice Required_Sensitivity Required Sensitivity Required_Sensitivity->Method_Choice HPLC_UV HPLC-UV Method_Choice->HPLC_UV Direct Analysis Moderate Sensitivity GC_MS GC-MS with Derivatization Method_Choice->GC_MS High Sensitivity Complex Matrix

References

Application Note: HPLC Analysis of 2-Cyanobutanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of both a carboxylic acid and a cyano group imparts unique chemical properties, making these compounds valuable building blocks in organic synthesis. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and conducting quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. This application note provides detailed protocols for the reversed-phase HPLC analysis of this compound and the chiral separation of its enantiomers.

Part 1: Quantitative Analysis of this compound by Reversed-Phase HPLC

This method is suitable for the quantitative analysis of this compound in reaction mixtures and for purity assessment.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

  • This compound reference standard

  • Ultrapure water

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of ultrapure water and adjust the pH to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: 85% Mobile Phase A, 15% Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time10 minutes

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Quantitative Data

The following table presents typical performance data for the quantitative analysis of this compound using the described method.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.5~ 1.2> 5000

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Mobile Phase (Phosphate Buffer & ACN) P2 Prepare Standard Solutions (this compound) P1->P2 P3 Prepare Sample Solutions P2->P3 H1 Equilibrate HPLC System with Mobile Phase P3->H1 H2 Inject Standard/Sample H1->H2 H3 Isocratic Elution (C18 Column) H2->H3 H4 UV Detection at 210 nm H3->H4 D1 Integrate Peak Area H4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Experimental workflow for quantitative HPLC analysis.

Part 2: Chiral Separation of this compound Enantiomers

For applications in asymmetric synthesis and pharmaceutical development, the separation of enantiomers is critical. This protocol outlines a method for the chiral separation of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

2. Reagents and Standards:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic this compound standard

  • Enantiomerically pure standards (if available)

3. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

4. Chromatographic Conditions:

ParameterCondition
ColumnChiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:TFA (90:10:0.1)
Flow Rate0.8 mL/min
Column Temperature25 °C
Detection Wavelength215 nm
Injection Volume10 µL
Run Time20 minutes

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of racemic this compound (0.5 mg/mL) in the mobile phase.

  • Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Chiral Separation Data

The following table provides representative data for the chiral separation of this compound enantiomers.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 1~ 12.5\multirow{2}{*}{> 1.5}
Enantiomer 2~ 14.2

Chiral Separation Workflow

G A Prepare Mobile Phase (n-Hexane/Isopropanol/TFA) C Equilibrate Chiral Column (e.g., Chiralpak AD-H) A->C B Prepare Racemic Standard and Sample Solutions D Inject Sample B->D E Normal Phase Elution D->E F UV Detection at 215 nm E->F G Data Analysis: Determine Enantiomeric Ratio F->G

Workflow for chiral HPLC separation.

Conclusion

The HPLC methods described in this application note provide robust and reliable protocols for the quantitative analysis and chiral separation of this compound and its derivatives. The reversed-phase method is suitable for routine analysis and quality control, while the chiral separation method is essential for stereochemical analysis in research and development. These protocols can be adapted for various derivatives of this compound with appropriate method optimization.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-cyanobutanoic acid in the synthesis of valuable heterocyclic compounds. The following sections detail the conversion of this compound into a versatile intermediate, ethyl 2-cyanobutanoate, and its subsequent application in the renowned Gewald reaction for the synthesis of a polysubstituted 2-aminothiophene, a key scaffold in medicinal chemistry.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structural feature makes it a valuable starting material for the synthesis of a variety of heterocyclic systems. The presence of the α-cyano group activates the adjacent methylene protons, facilitating condensation reactions, while the carboxylic acid can be readily transformed into other functional groups, such as esters, to modulate reactivity and enable further synthetic transformations.

This document focuses on a two-step synthetic sequence commencing with the esterification of this compound, followed by a multi-component Gewald reaction to construct a highly functionalized thiophene ring system. Thiophene derivatives are prevalent in numerous pharmaceuticals and functional materials.

Reaction Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Fischer Esterification: Conversion of this compound to ethyl 2-cyanobutanoate.

  • Gewald Reaction: A one-pot, multi-component reaction involving ethyl 2-cyanobutanoate, a ketone (cyclohexanone), and elemental sulfur to yield a tetrahydrobenzo[b]thiophene derivative.

Reaction_Pathway cluster_reagents1 cluster_reagents2 2-Cyanobutanoic_Acid This compound Ethyl_2-Cyanobutanoate Ethyl 2-Cyanobutanoate 2-Cyanobutanoic_Acid->Ethyl_2-Cyanobutanoate Fischer Esterification Thiophene_Derivative Ethyl 2-amino-1-ethyl-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Ethyl_2-Cyanobutanoate->Thiophene_Derivative Gewald Reaction reagents1 Ethanol, Sulfuric Acid (cat.) reagents2 Cyclohexanone, Sulfur, Morpholine

Caption: Overall synthetic scheme from this compound to a thiophene derivative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyanobutanoate (Fischer Esterification)

This protocol describes the conversion of this compound to its corresponding ethyl ester via Fischer esterification.[1][2][3]

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 5-10 equivalents), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-cyanobutanoate.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
This compound113.111.0-
Ethanol46.07Excess-
Sulfuric Acid98.080.1-
Ethyl 2-Cyanobutanoate141.17-(based on starting acid)
Protocol 2: Synthesis of Ethyl 2-amino-1-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

This protocol outlines the one-pot synthesis of a polysubstituted 2-aminothiophene from ethyl 2-cyanobutanoate, cyclohexanone, and elemental sulfur.[4][5][6][7]

Materials:

  • Ethyl 2-cyanobutanoate

  • Cyclohexanone

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with a temperature controller

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine ethyl 2-cyanobutanoate (1 equivalent), cyclohexanone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Stir the mixture to ensure homogeneity.

  • Add a catalytic amount of morpholine (e.g., 0.2 equivalents) to the suspension.

  • Heat the reaction mixture to 50-60 °C with stirring. The reaction is typically exothermic.

  • Maintain the temperature and continue stirring for the recommended reaction time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product to obtain the desired ethyl 2-amino-1-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
Ethyl 2-Cyanobutanoate141.171.0-
Cyclohexanone98.141.0-
Sulfur32.061.1-
Morpholine87.120.2-
Ethyl 2-amino-1-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate267.38-(based on ethyl 2-cyanobutanoate)

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental work.

Experimental_Workflow start Start esterification Protocol 1: Fischer Esterification of This compound start->esterification purification1 Purification of Ethyl 2-Cyanobutanoate (Distillation) esterification->purification1 gewald Protocol 2: Gewald Reaction purification1->gewald purification2 Purification of Thiophene Derivative (Recrystallization) gewald->purification2 analysis Characterization of Products (NMR, IR, MS) purification2->analysis end End analysis->end

Caption: Logical workflow for the synthesis and analysis of the target heterocycle.

Conclusion

This compound serves as an accessible and versatile precursor for the synthesis of complex heterocyclic molecules. The protocols detailed herein provide a clear and reproducible pathway for the preparation of a polysubstituted 2-aminothiophene derivative. The esterification of the carboxylic acid functionality followed by the powerful Gewald multi-component reaction offers an efficient route to this important heterocyclic scaffold. These methods can be adapted by researchers for the synthesis of a library of thiophene derivatives by varying the ketone component in the Gewald reaction, which is of significant interest in the fields of medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanobutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated mass of the final product is significantly lower than the theoretical yield.

  • Analysis of the crude product shows a large proportion of starting material or intermediate compounds.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Nitrile Hydrolysis Acidic Hydrolysis: Increase the reaction time and/or the concentration of the acid. Ensure the reaction mixture is heated to reflux for a sufficient period. Alkaline Hydrolysis: Ensure a sufficient excess of base is used and that the reaction is heated adequately. The reaction may require prolonged heating to drive it to completion.[1][2][3]
Incomplete Malonic Ester Hydrolysis Ensure complete saponification of the diethyl malonate derivative by using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating. Following saponification, ensure complete acidification to protonate the carboxylate.
Inefficient Decarboxylation After hydrolysis of the malonic ester, ensure the reaction mixture is heated to a sufficiently high temperature to effect decarboxylation. This step is crucial for the formation of the final product.[4][5]
Suboptimal Reaction Conditions Review the reaction temperature, solvent, and concentration of reactants. Ensure all reagents are of suitable purity and are added in the correct stoichiometry.
Product Loss During Work-up/Purification Optimize the extraction and purification procedures. Ensure the pH is correctly adjusted during aqueous work-up to minimize the solubility of the carboxylic acid in the aqueous phase. If using crystallization, select an appropriate solvent system and optimize cooling rates to maximize recovery.
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • Analytical data (e.g., NMR, GC-MS, HPLC) of the isolated product shows unexpected peaks.

  • The melting point of the product is broad and lower than the literature value.

Common Impurities and Their Identification:

Synthesis RouteCommon ImpurityIdentification Methods
Nitrile Hydrolysis 2-Cyanobutanamide (Intermediate)NMR: Presence of amide proton signals. IR: Characteristic amide C=O stretch. MS: Molecular ion peak corresponding to the amide.
Unreacted 2-Cyanobutyronitrile (Starting Material)GC-MS: Peak corresponding to the starting nitrile. IR: Sharp nitrile (C≡N) stretch.
Malonic Ester Diethyl 2,2-diethylmalonate (Dialkylated Product)NMR: Absence of the acidic proton on the α-carbon and presence of signals for two ethyl groups attached to the same carbon.[4][6][7] MS: Molecular ion peak corresponding to the dialkylated ester.
Unreacted Diethyl ethylmalonate (Intermediate)GC-MS: Peak corresponding to the mono-alkylated ester.

Troubleshooting Impurities:

  • 2-Cyanobutanamide: To minimize the formation of the amide intermediate, ensure the hydrolysis conditions are sufficiently harsh (e.g., prolonged heating, higher concentration of acid or base) to drive the reaction to the carboxylic acid.[2][8] If the amide is present in the final product, it can be converted to the carboxylic acid by re-subjecting the mixture to the hydrolysis conditions.

  • Dialkylated Product: To reduce the formation of the dialkylated byproduct in the malonic ester synthesis, use a bulky base or carefully control the stoichiometry of the alkylating agent. Using a slight excess of the malonic ester can also help to minimize dialkylation.[6] Purification can be achieved through column chromatography or fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is preferable for this compound, nitrile hydrolysis or malonic ester synthesis?

A1: The choice of synthesis route depends on the available starting materials, scale of the reaction, and desired purity.

  • Nitrile Hydrolysis: This is a more direct route if 2-cyanobutyronitrile is readily available. It involves fewer steps but may require harsh conditions to go to completion, potentially leading to side reactions.[1][3]

  • Malonic Ester Synthesis: This is a versatile method that allows for the construction of the carbon skeleton. However, it is a multi-step process with a higher potential for the formation of byproducts like the dialkylated ester.[4][5]

Q2: How can I monitor the progress of the nitrile hydrolysis reaction?

A2: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the starting nitrile and the appearance of the carboxylic acid product can be tracked over time.

Q3: What are the best methods for purifying crude this compound?

A3: Common purification methods include:

  • Crystallization: This is an effective method for removing impurities if a suitable solvent system can be found. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities, such as the dialkylated byproduct in the malonic ester synthesis.

  • Distillation: If the product is a liquid at room temperature and thermally stable, fractional distillation under reduced pressure can be used for purification.

Q4: My NMR spectrum shows a complex mixture of products. How can I identify the major impurities?

A4: In addition to comparing the spectrum with known spectra of starting materials and expected intermediates, techniques like GC-MS can be very powerful. Gas chromatography will separate the components of the mixture, and the mass spectrometer will provide the molecular weight and fragmentation pattern for each component, aiding in their identification.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 2-cyanopropionic acid, from its corresponding ester illustrates a typical hydrolysis procedure. This can be adapted for this compound.

General Procedure for Hydrolysis of Ethyl 2-cyanobutanoate:

  • To a reaction flask, add ethyl 2-cyanobutanoate, methanol, and water.

  • Cool the reaction mixture to 0°C.

  • Slowly add potassium hydroxide while stirring.

  • Warm the reaction system to 40°C and continue stirring for several hours, monitoring the reaction progress.

  • Upon completion, remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~5 with 1 N hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Visualizations

Below are diagrams illustrating a key synthesis pathway and a troubleshooting workflow.

synthesis_pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Impurity Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation Ethyl Iodide Ethyl Iodide Ethyl Iodide->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation Intermediate Dialkylated Product Dialkylated Product Alkylation->Dialkylated Product Side Reaction This compound This compound Hydrolysis & Decarboxylation->this compound troubleshooting_workflow Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Identify Impurities Identify Impurities Analyze Crude Product->Identify Impurities Unreacted Starting Material Unreacted Starting Material Identify Impurities->Unreacted Starting Material  Yes Intermediate (Amide) Intermediate (Amide) Identify Impurities->Intermediate (Amide)  Yes Side-Product (e.g., Dialkylation) Side-Product (e.g., Dialkylation) Identify Impurities->Side-Product (e.g., Dialkylation)  Yes End End Identify Impurities->End  No Impurities Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Material->Optimize Reaction Conditions Force Reaction to Completion Force Reaction to Completion Intermediate (Amide)->Force Reaction to Completion Modify Stoichiometry/Purify Modify Stoichiometry/Purify Side-Product (e.g., Dialkylation)->Modify Stoichiometry/Purify Optimize Reaction Conditions->End Force Reaction to Completion->End Modify Stoichiometry/Purify->End

References

Technical Support Center: Purification of Crude 2-Cyanobutanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-cyanobutanoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature and poorly at lower temperatures. For this compound, a polar protic solvent like water is a good starting point due to the compound's polar carboxylic acid and nitrile functional groups. A mixed solvent system, such as ethanol-water or acetone-water, can also be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • If using a mixed solvent system, you can add a small amount of the solvent in which the compound is more soluble.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystals do not form upon cooling, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding the solution with a tiny crystal of pure this compound, if available.

  • Cooling the solution in an ice bath to further decrease the solubility of the compound.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: A low recovery can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.[1]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Washing with too much cold solvent: While washing is necessary to remove impurities from the crystal surface, an excessive amount can redissolve some of the product.

Q5: What are the common impurities in crude this compound?

A5: Common impurities can originate from the starting materials or byproducts of the synthesis. If synthesized via hydrolysis of a nitrile, potential impurities include the unreacted starting nitrile and the intermediate amide. Depending on the reaction workup, residual acids or bases may also be present.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Crude this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves. 2. If a solid remains after adding a reasonable amount of solvent, perform a hot filtration to remove the insoluble material.
Colored impurities remain in the solution. Colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Crystals form too quickly and are very fine. The solution is cooling too rapidly, leading to the trapping of impurities.Reheat the solution to redissolve the crystals, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.
The recrystallized product has a low melting point or a broad melting range. The product is still impure or is wet.1. Repeat the recrystallization process. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Estimated Solubility Data

SolventEstimated Solubility at 20-25°C ( g/100 g)Estimated Solubility at Boiling Point ( g/100 g)Suitability
WaterModerately SolubleHighly SolubleGood
EthanolSolubleHighly SolublePotentially suitable, may require a co-solvent
TolueneSparingly SolubleModerately SolubleGood potential for good crystal recovery
AcetoneSolubleHighly SolubleMay not provide a significant yield
Ethyl AcetateSparingly SolubleSolubleGood potential for good crystal recovery

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by single-solvent or two-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., water, ethanol, toluene)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the estimated solubility data and small-scale trials, select a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize with Charcoal (optional) dissolved->decolorize hot_filtration Hot Filtration (optional) cool_slowly Cool Slowly hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Supersaturated Solution slow_cool Reheat, Add More Solvent, Cool Slowly oiling_out->slow_cool Cooling Too Fast or Impure reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent Too Much Solvent Used charcoal Use Activated Charcoal colored_product->charcoal Colored Impurities Present

References

Technical Support Center: Purifying 2-Cyanobutanoic Acid via Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Cyanobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on distillation techniques and to troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, approximately 266.4°C at 760 mmHg.[1] Distilling at such a high temperature can lead to thermal decomposition of the molecule. Vacuum distillation allows for the purification of the compound at a significantly lower temperature, minimizing the risk of degradation and ensuring a higher purity of the final product.[2][3]

Q2: What are the primary concerns during the distillation of this compound?

A2: The two main concerns are thermal decomposition and hydrolysis.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of butyronitrile. The presence of the cyano group on the alpha-carbon can influence the stability of the carboxylic acid.

  • Hydrolysis: If water is present in the crude material, the nitrile group can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions, forming 2-ethylmalonic acid. This is a critical consideration if the synthesis of this compound involved aqueous workup steps.[4]

Q3: What are the potential impurities in crude this compound?

A3: The impurities can vary depending on the synthetic route. Common synthesis methods, such as the hydrolysis of ethyl 2-cyanobutanoate, may result in the following impurities:

  • Unreacted starting materials: Residual ethyl 2-cyanobutanoate.

  • Solvents: Solvents used during the synthesis and workup.

  • Byproducts of hydrolysis: Ethanol.

  • Inorganic salts: Salts such as sodium chloride may be present if the synthesis involved neutralization or workup with saline solutions.

  • Water: Residual moisture from the workup.

  • Decarboxylation product: Butyronitrile, if the crude product was exposed to high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the vacuum distillation of this compound.

Problem Potential Cause Troubleshooting Steps
No Distillate at Expected Temperature/Pressure - Vacuum leak.- Inaccurate pressure reading.- Thermometer placement is incorrect.- Insufficient heating.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.- Verify the accuracy of the vacuum gauge.- Ensure the thermometer bulb is positioned correctly, just below the sidearm leading to the condenser.- Gradually increase the heating mantle temperature.
Bumping or Unstable Boiling - Lack of boiling chips or inadequate stirring.- Presence of volatile impurities or residual solvent.- Heating too rapidly.- Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.- Initially, apply a gentle vacuum without heating to remove any low-boiling point impurities.- Increase the bath temperature slowly and steadily.
Product is Darkening or Decomposing in the Distilling Flask - Distillation temperature is too high.- Prolonged heating time.- Reduce the pressure to lower the boiling point.- Minimize the distillation time by ensuring an efficient setup and stable vacuum.
Low Yield of Purified Product - Incomplete distillation.- Decomposition of the product.- Hold-up in the distillation apparatus.- Ensure the distillation is carried out to completion by monitoring the temperature and distillate collection.- Optimize temperature and pressure to minimize decomposition.- Use a short-path distillation apparatus for smaller quantities to reduce surface area and material loss.
Collected Distillate is Impure - Inefficient fractionation.- "Bumping" of the crude material into the collection flask.- Co-distillation with impurities having similar boiling points.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- Ensure smooth and controlled boiling to prevent mechanical transfer of the crude material.- If impurities have very close boiling points, a second distillation or an alternative purification method (e.g., crystallization) may be necessary.

Experimental Protocols

Vacuum Distillation of this compound

This protocol provides a general guideline. The optimal pressure and temperature may vary depending on the specific equipment and the purity of the crude material.

1. Preparation of the Apparatus:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended for small-scale purifications.
  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
  • Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are ineffective under vacuum.[5]
  • Lightly grease all ground-glass joints to ensure a good seal.[5]
  • Place the thermometer with the bulb positioned just below the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

2. Distillation Procedure:

  • Place the crude this compound in the distillation flask.
  • Connect the apparatus to a vacuum source with a trap in between.
  • Turn on the cooling water to the condenser.
  • Begin stirring the crude material.
  • Slowly and carefully apply the vacuum. Observe the initial bubbling as volatile impurities and residual solvents are removed.
  • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.
  • Gradually increase the temperature until the this compound begins to boil and distill.
  • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[6]

Estimated Boiling Points at Reduced Pressure:

Pressure (mmHg)Estimated Boiling Point (°C)
1~110-120
5~130-140
10~145-155
20~160-170

Note: These are estimated values. The actual boiling point should be determined experimentally.

3. Shutdown Procedure:

  • After collecting the desired fraction, remove the heating source and allow the apparatus to cool to room temperature.
  • Slowly and carefully release the vacuum. Do not introduce air into the hot apparatus , as this can cause oxidation of the product.[5]
  • Turn off the cooling water and dismantle the apparatus.

Visualizations

Experimental Workflow for Vacuum Distillation

DistillationWorkflow A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude this compound and Stir Bar to Flask A->B C Apply Vacuum and Start Stirring B->C D Gradually Heat the Flask C->D E Collect Pure this compound Fraction D->E F Cool Apparatus to Room Temperature E->F G Release Vacuum F->G H Disassemble Apparatus G->H

Caption: Workflow for the vacuum distillation of this compound.

Logical Relationship of Distillation Problems and Solutions

Troubleshooting cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 No Distillate C1 Vacuum Leak P1->C1 P2 Bumping/Unstable Boiling C2 Volatile Impurities P2->C2 P3 Decomposition C3 High Temperature P3->C3 P4 Low Yield P4->C3 C4 Apparatus Hold-up P4->C4 S1 Check Seals & Gauge C1->S1 S2 Gentle Initial Vacuum C2->S2 S3 Reduce Pressure C3->S3 S4 Use Short-Path C4->S4

Caption: Troubleshooting logic for vacuum distillation issues.

References

Technical Support Center: Synthesis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanobutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes:

  • Route A: Nucleophilic substitution of 2-bromobutanoic acid with sodium or potassium cyanide, followed by hydrolysis.

  • Route B: Alkylation of diethyl malonate with an ethyl halide, followed by cyanation, hydrolysis, and decarboxylation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound Incomplete hydrolysis of the nitrile intermediate (Route A or B): The nitrile group is resistant to hydrolysis.- Increase reaction time and/or temperature: Prolonged heating under acidic or basic conditions is often necessary. Monitor the reaction progress by TLC or GC-MS. - Use harsher hydrolysis conditions: Consider using a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., 6M NaOH) and higher temperatures. Be aware that this may increase the risk of side reactions.
Decarboxylation of the final product: this compound, as a substituted cyanoacetic acid, can decarboxylate upon heating to form butyronitrile.- Maintain moderate temperatures during workup and purification: Avoid excessive heating during solvent evaporation or distillation. Use vacuum distillation at the lowest possible temperature. - Perform hydrolysis under milder conditions if possible: Explore enzymatic hydrolysis as a gentler alternative.
Side reaction of cyanide with solvent (Route A): If a protic solvent like ethanol is used without being anhydrous, cyanide can react with it.- Use an anhydrous polar aprotic solvent: Solvents like DMSO or DMF are preferred for the nucleophilic substitution step to avoid side reactions with the cyanide nucleophile.
Presence of 2-cyanobutanamide impurity Incomplete hydrolysis of the nitrile: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2]- Extend the hydrolysis reaction time: Ensure the reaction goes to completion by monitoring for the disappearance of the amide intermediate. - Re-subject the isolated product mixture to hydrolysis conditions: The mixture containing the amide can be treated again with acid or base to drive the conversion to the carboxylic acid.
Presence of butyronitrile impurity Decarboxylation of this compound: Heating the product during the reaction or purification can cause the loss of CO₂.[3]- Optimize purification methods: Use techniques that do not require high temperatures, such as column chromatography or recrystallization at low temperatures, if possible. - Carefully control the temperature of the hydrolysis step: Avoid unnecessarily high temperatures that could promote decarboxylation.
Presence of unreacted 2-bromobutanoic acid (Route A) Inefficient nucleophilic substitution: The reaction between 2-bromobutanoic acid and the cyanide source may be incomplete.- Increase the molar excess of the cyanide reagent: Use a larger excess of NaCN or KCN to drive the reaction to completion. - Ensure adequate reaction time and temperature for the substitution step.
Presence of diethyl ethylmalonate or its hydrolysis products (Route B) Incomplete reaction sequence: One or more steps in the multi-step synthesis from diethyl malonate may not have gone to completion.- Carefully monitor each step of the synthesis: Use analytical techniques like TLC, GC-MS, or NMR to confirm the completion of each reaction before proceeding to the next. - Optimize the conditions for each individual step (alkylation, cyanation, hydrolysis, decarboxylation).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions are incomplete hydrolysis of the nitrile precursor, leading to the formation of 2-cyanobutanamide as a major byproduct, and decarboxylation of the final product under thermal stress to yield butyronitrile.

Q2: How can I minimize the formation of 2-cyanobutanamide?

A2: To minimize the formation of 2-cyanobutanamide, it is crucial to ensure the complete hydrolysis of the nitrile intermediate. This can be achieved by extending the reaction time of the hydrolysis step and/or using more forcing conditions such as higher temperatures or more concentrated acid or base. Monitoring the reaction progress is key to determining the optimal reaction time.

Q3: What conditions favor the decarboxylation of this compound, and how can I avoid it?

A3: Decarboxylation is primarily induced by heat. Elevated temperatures during the hydrolysis step, as well as during the workup and purification (such as distillation at atmospheric pressure), can lead to the loss of carbon dioxide and the formation of butyronitrile. To avoid this, it is recommended to use the mildest effective hydrolysis conditions and to purify the product using methods that do not require high temperatures, such as vacuum distillation or chromatography.

Q4: I am using the 2-bromobutanoic acid route. What are the key parameters to control for the initial substitution reaction?

A4: For the nucleophilic substitution of 2-bromobutanoic acid with cyanide, the choice of solvent is critical. Anhydrous polar aprotic solvents like DMSO or DMF are recommended to prevent the reaction of the cyanide ion with the solvent. Ensuring a sufficient molar excess of the cyanide salt and an adequate reaction time and temperature will promote a higher yield of the substitution product.

Q5: In the malonic ester synthesis route, what is a common pitfall?

A5: A common pitfall in the malonic ester route is the incomplete hydrolysis of the diethyl ethyl(cyano)malonate intermediate. This can lead to a complex mixture of partially hydrolyzed products. It is essential to use sufficiently strong hydrolysis conditions (e.g., concentrated aqueous acid or base with heating) to ensure both ester groups and the nitrile are fully hydrolyzed, followed by controlled decarboxylation.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound via the hydrolysis of ethyl 2-cyanobutanoate under different conditions. This data is illustrative and serves to highlight the impact of reaction conditions on product yield and purity.

Reaction Conditions Yield of this compound (%) Key Side Product(s) Percentage of Key Side Product(s) (%)
6M HCl, 80°C, 4 hours752-Cyanobutanamide20
6M HCl, 100°C, 8 hours85Butyronitrile10
6M NaOH, 80°C, 6 hours802-Cyanobutanamide15
6M NaOH, 100°C, 10 hours90Butyronitrile5

Experimental Protocols

Synthesis of this compound from 2-Bromobutanoic Acid (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Step 1: Nucleophilic Substitution. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobutanoic acid (1 equivalent) in anhydrous dimethylformamide (DMF). Add sodium cyanide (1.2 equivalents) portion-wise. Heat the mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Step 2: Work-up and Isolation of the Intermediate. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Step 3: Hydrolysis. The crude this compound is then subjected to hydrolysis without further purification. Add 6M aqueous hydrochloric acid and heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. The progress of the hydrolysis should be monitored (e.g., by GC-MS) to ensure the disappearance of the nitrile and any amide intermediate.

  • Step 4: Final Work-up and Purification. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Mandatory Visualizations

Side_Reactions_in_2_Cyanobutanoic_Acid_Synthesis cluster_route_a Route A: From 2-Bromobutanoic Acid cluster_route_b Route B: From Diethyl Ethylmalonate 2-Bromobutanoic Acid 2-Bromobutanoic Acid 2-Cyanobutanoic Acid_A This compound 2-Bromobutanoic Acid->2-Cyanobutanoic Acid_A + NaCN, then H₃O⁺/Heat Unreacted Starting Material Unreacted 2-Bromobutanoic Acid 2-Bromobutanoic Acid->Unreacted Starting Material Incomplete Substitution 2-Cyanobutanamide_A 2-Cyanobutanamide 2-Cyanobutanoic Acid_A->2-Cyanobutanamide_A Incomplete Hydrolysis Butyronitrile_A Butyronitrile 2-Cyanobutanoic Acid_A->Butyronitrile_A Decarboxylation (Heat) Diethyl Ethylmalonate Diethyl Ethylmalonate Diethyl Ethyl(cyano)malonate Diethyl Ethyl(cyano)malonate Diethyl Ethylmalonate->Diethyl Ethyl(cyano)malonate + NaCN 2-Cyanobutanoic Acid_B This compound Diethyl Ethyl(cyano)malonate->2-Cyanobutanoic Acid_B Hydrolysis & Decarboxylation Incomplete Hydrolysis Products Partially Hydrolyzed Intermediates Diethyl Ethyl(cyano)malonate->Incomplete Hydrolysis Products Incomplete Hydrolysis 2-Cyanobutanamide_B 2-Cyanobutanamide 2-Cyanobutanoic Acid_B->2-Cyanobutanamide_B Incomplete Hydrolysis Butyronitrile_B Butyronitrile 2-Cyanobutanoic Acid_B->Butyronitrile_B Decarboxylation (Heat)

Caption: Synthetic pathways and potential side reactions for this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Analysis Analyze by GC-MS, NMR, or TLC Problem->Analysis Impurity_Amide Impurity: 2-Cyanobutanamide Analysis->Impurity_Amide Identify Impurities Impurity_Nitrile Impurity: Butyronitrile Analysis->Impurity_Nitrile Impurity_Start Impurity: Starting Material Analysis->Impurity_Start Solution_Hydrolysis Increase Hydrolysis Time/Temperature Impurity_Amide->Solution_Hydrolysis Cause: Incomplete Hydrolysis Solution_Decarb Reduce Temperature in Workup/Purification Impurity_Nitrile->Solution_Decarb Cause: Decarboxylation Solution_Reaction Optimize Initial Reaction Conditions Impurity_Start->Solution_Reaction Cause: Incomplete Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to minimize byproduct formation in 2-Cyanobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-cyanobutanoic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the hydrolysis of a precursor molecule. The two primary starting materials for this hydrolysis are:

  • Ethyl 2-cyanobutanoate: This is a widely used method involving the saponification (alkaline hydrolysis) of the ester, followed by acidification to yield the carboxylic acid.

  • Butyronitrile: Direct hydrolysis of the nitrile group to a carboxylic acid can also be employed, although this typically requires harsher reaction conditions.

Q2: What are the major byproducts I should be aware of during the synthesis of this compound?

A2: The formation of byproducts is a common challenge in the synthesis of this compound. The two main byproducts to monitor are:

  • 2-Cyanobutanamide: This amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Incomplete hydrolysis is the primary cause of its presence as an impurity.

  • Butyronitrile: This is the product of decarboxylation of this compound. The presence of an electron-withdrawing cyano group on the alpha-carbon makes the carboxylic acid susceptible to losing carbon dioxide, especially at elevated temperatures.

Q3: How can I minimize the formation of 2-cyanobutanamide?

A3: To minimize the formation of the amide byproduct, you need to ensure the hydrolysis reaction goes to completion. This can be achieved by:

  • Increasing the reaction time: Allowing the reaction to proceed for a longer duration ensures that the intermediate amide is fully converted to the carboxylic acid.

  • Using a sufficient excess of base or acid: A stoichiometric excess of the hydrolysis reagent (e.g., sodium hydroxide or hydrochloric acid) will drive the reaction towards the final product.

  • Elevating the temperature: Increasing the reaction temperature will accelerate the rate of both hydrolysis steps. However, be cautious, as excessively high temperatures can promote decarboxylation.

Q4: What conditions favor the unwanted decarboxylation of this compound?

A4: Decarboxylation is primarily promoted by heat. The reaction is particularly favorable in acidic conditions after the initial hydrolysis. To minimize the formation of butyronitrile, it is crucial to:

  • Avoid excessive temperatures: Maintain the reaction temperature at the minimum required for complete hydrolysis.

  • Control the temperature during workup: During acidification and any subsequent distillation or purification steps, keep the temperature as low as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete hydrolysis of the starting material (e.g., ethyl 2-cyanobutanoate).Increase the reaction time, use a larger excess of the hydrolyzing agent (NaOH or KOH), or slightly increase the reaction temperature. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.
Significant decarboxylation of the product.Lower the reaction temperature and ensure the temperature during the acidification and workup steps is kept to a minimum. Consider performing the acidification in an ice bath.
Presence of 2-cyanobutanamide in the final product Incomplete hydrolysis of the amide intermediate.As with low yield due to incomplete hydrolysis, extend the reaction time or increase the concentration of the acid or base. Refluxing for a longer period is often effective.
Detection of butyronitrile in the product Decarboxylation has occurred due to excessive heat.Review the heating profile of your reaction and purification steps. If distillation is used for purification, consider alternative methods like recrystallization or column chromatography that can be performed at lower temperatures.
Difficulty in isolating the product after acidification The product may be partially soluble in the aqueous layer, or an emulsion may have formed.Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Use a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether) and perform multiple extractions. To break emulsions, you can add brine or filter the mixture through a pad of celite.

Data Presentation: Influence of Reaction Conditions on Byproduct Formation

The following table provides illustrative data on how varying reaction conditions during the alkaline hydrolysis of ethyl 2-cyanobutanoate can impact the yield of this compound and the formation of major byproducts. Note: These values are representative examples based on chemical principles, as a direct comparative study for this specific molecule was not found in the literature.

Entry Temperature (°C) Reaction Time (h) NaOH (equivalents) This compound Yield (%) 2-Cyanobutanamide (%) Butyronitrile (%)
15021.17520<1
25061.18510<1
37021.59052
47061.592<23
59022.080<115

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrolysis of Ethyl 2-Cyanobutanoate

This protocol details a standard laboratory procedure for the saponification of ethyl 2-cyanobutanoate.

Materials:

  • Ethyl 2-cyanobutanoate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2.0 equivalents) in deionized water.

  • Addition of Starting Material: To the stirred NaOH solution, add ethyl 2-cyanobutanoate (1.0 equivalent).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting ester.

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the cold reaction mixture with stirring until the pH of the solution is between 1 and 2. This will precipitate the this compound if it is not soluble in the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Signaling Pathways and Logical Relationships

Byproduct_Formation Start Ethyl 2-Cyanobutanoate Intermediate 2-Cyanobutanamide Start->Intermediate Hydrolysis Step 1 Conditions1 Incomplete Hydrolysis (Insufficient time/reagent) Product This compound Intermediate->Product Hydrolysis Step 2 Byproduct Butyronitrile Product->Byproduct Decarboxylation Conditions2 Excess Heat Conditions1->Intermediate Leads to Conditions2->Byproduct Leads to

Caption: Byproduct formation pathways in this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine NaOH and Water B 2. Add Ethyl 2-Cyanobutanoate A->B C 3. Heat to Reflux (4-6h) B->C D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Acidify with HCl (pH 1-2) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Evaporate Solvent F->G H 8. Purify (Recrystallization/Chromatography) G->H I I H->I Final Product

Technical Support Center: Optimizing Reaction Conditions for 2-Cyanobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2-cyanobutanoic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Synthesis Route 1: Hydrolysis of Ethyl 2-Cyanobutanoate

This section focuses on the preparation of this compound via the hydrolysis of its ethyl ester precursor.

Experimental Workflow: Hydrolysis of Ethyl 2-Cyanobutanoate

hydrolysis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Ethyl 2-cyanobutanoate hydrolysis Hydrolysis (Acidic or Alkaline) start->hydrolysis acidification Acidification (if alkaline hydrolysis) hydrolysis->acidification  Crude Product extraction Solvent Extraction acidification->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purify Crystallization or Chromatography concentration->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: My hydrolysis reaction is very slow or incomplete. How can I improve the reaction rate and yield?

A1: Incomplete hydrolysis is a common issue. Here are several factors to consider for optimization:

  • Choice of Hydrolysis Conditions: Both acidic and alkaline hydrolysis can be effective, but for sterically hindered esters, alkaline hydrolysis is often faster and less reversible.

  • Reaction Temperature: Ensure the reaction is heated to reflux. For many nitrile hydrolyses, temperatures between 70-100°C are required for a reasonable reaction rate.

  • Concentration of Acid/Base: Using a higher concentration of the acid or base can accelerate the reaction. However, be cautious as very high concentrations can sometimes lead to unwanted side reactions.

  • Reaction Time: Hydrolysis of nitriles can be slow. Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I am observing the formation of a white solid intermediate that is not my final product. What could it be?

A2: The white solid is likely the amide intermediate, 2-cyanobutanamide. The hydrolysis of a nitrile proceeds through an amide, which then hydrolyzes further to the carboxylic acid. If this intermediate is isolated, it indicates that the hydrolysis is incomplete. To drive the reaction to completion, you can increase the reaction time or the concentration of the acid or base.

Q3: After alkaline hydrolysis, my product is not precipitating upon acidification. What should I do?

A3: This issue can arise from several factors:

  • Insufficient Acidification: Ensure you have added enough strong acid (e.g., HCl) to lower the pH of the solution significantly (typically to pH 1-2). Use pH paper or a pH meter to confirm.

  • Product Solubility: this compound has some solubility in water. If your product concentration is low, it may not precipitate. In this case, you will need to perform a solvent extraction.

  • Emulsion Formation: During acidification and extraction, an emulsion can form. To break the emulsion, you can add a small amount of brine (saturated NaCl solution) or let the mixture stand for an extended period.

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include unreacted starting material (ethyl 2-cyanobutanoate), the amide intermediate, and potentially side products from decomposition under harsh conditions.

  • Purification Methods:

    • Extraction: A thorough work-up with solvent extraction is crucial. Washing the organic layer with water can remove water-soluble impurities.

    • Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be a very effective purification method.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

ParameterAcidic HydrolysisAlkaline Hydrolysis
Reagent Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)
Initial Product This compoundSalt of this compound
Work-up Direct extractionAcidification followed by extraction
Potential Issue Reversible reaction, slowerFormation of salt, requires extra step

Table 1. Comparison of Acidic and Alkaline Hydrolysis Conditions.

Synthesis Route 2: Strecker Synthesis from Propanal

This section addresses the synthesis of this compound via the Strecker synthesis, starting from propanal. Note that the direct product of the Strecker synthesis is an α-amino acid; to obtain this compound, a subsequent diazotization and displacement of the amino group with a cyano group would be necessary, which is a complex and hazardous process. A more direct approach to this compound is typically the hydrolysis of a suitable precursor. However, for the purpose of this guide, we will focus on the initial Strecker reaction to form the amino acid precursor.

Logical Relationship: Key Steps in Strecker Synthesis

strecker_logic propanal Propanal imine_formation Imine Formation propanal->imine_formation ammonia Ammonia (NH₃) ammonia->imine_formation cyanide Cyanide Source (e.g., KCN) aminonitrile_formation α-Aminonitrile Formation cyanide->aminonitrile_formation imine_formation->aminonitrile_formation hydrolysis Hydrolysis of Nitrile aminonitrile_formation->hydrolysis product 2-Aminobutanoic Acid (Racemic Mixture) hydrolysis->product

Caption: Key stages in the Strecker synthesis of 2-aminobutanoic acid.

Frequently Asked Questions & Troubleshooting

Q1: My Strecker reaction is giving a very low yield. What are the critical parameters to optimize?

A1: The Strecker synthesis can have variable yields.[1] Key parameters to check include:

  • Purity of Aldehyde: Propanal is volatile and can easily oxidize. Use freshly distilled propanal for the best results.

  • Cyanide Source: While hydrogen cyanide (HCN) gas can be used, a safer and often more reliable method is to generate it in situ by using a salt like potassium cyanide (KCN) with an ammonium salt like ammonium chloride (NH₄Cl).[2]

  • pH of the Reaction: The initial imine formation is often favored under slightly acidic conditions. The use of NH₄Cl helps to maintain a suitable pH.

  • Temperature Control: The initial reaction is often carried out at a low temperature (e.g., 0-10°C) and then allowed to warm to room temperature.

Q2: I am concerned about the safety of using cyanide. Are there any alternatives?

A2: Working with cyanide requires strict safety precautions due to its high toxicity. Always work in a well-ventilated fume hood and have a cyanide antidote kit available. While cyanide is a key reagent in the classical Strecker synthesis, some modern variations use less toxic cyanide sources like trimethylsilyl cyanide (TMSCN), but these may require different reaction conditions and catalysts.

Q3: The hydrolysis of the α-aminonitrile is not proceeding to completion. How can I improve this step?

A3: The hydrolysis of the intermediate α-aminonitrile requires strong acidic or basic conditions and heating.

  • Acid Hydrolysis: Refluxing with a strong acid like 6M HCl is a common method.

  • Alkaline Hydrolysis: Refluxing with a strong base like NaOH can also be used, but this will yield the salt of the amino acid, requiring a subsequent acidification step.

  • Reaction Monitoring: Monitor the disappearance of the α-aminonitrile and the appearance of the amino acid product by a suitable analytical method (e.g., NMR, LC-MS).

Q4: My final product is a racemic mixture. How can I obtain a single enantiomer?

A4: The classical Strecker synthesis produces a racemic mixture of the α-amino acid.[3] To obtain a single enantiomer, you can:

  • Chiral Resolution: Resolve the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Strecker Synthesis: Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the reaction. This is a more advanced technique that often requires specialized reagents and conditions.

ParameterDescriptionCommon Issues
Aldehyde PropanalImpurity, oxidation
Amine Source Ammonia or Ammonium SaltVolatility, pH control
Cyanide Source KCN, NaCN, HCNHigh toxicity, handling
Hydrolysis Strong acid or baseIncomplete reaction
Product Racemic α-amino acidDifficulty in enantiomeric separation

Table 2. Key Parameters and Potential Issues in the Strecker Synthesis.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl 2-Cyanobutanoate

Materials:

  • Ethyl 2-cyanobutanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyanobutanoate in ethanol.

  • Add a solution of sodium hydroxide in water to the flask. A typical molar ratio would be 1:2:4 (ester:NaOH:water).

  • Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Strecker Synthesis of 2-Aminobutanoic Acid

Materials:

  • Propanal

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

Step A: Formation of α-Aminonitrile

  • In a flask cooled in an ice bath, prepare a solution of ammonium chloride in water.

  • Add a concentrated ammonia solution, followed by the dropwise addition of propanal while maintaining the temperature below 10°C.

  • In a separate flask, dissolve potassium cyanide in water.

  • Slowly add the potassium cyanide solution to the aldehyde-ammonia mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight.

  • The α-aminonitrile may separate as an oil. Extract the product with a suitable organic solvent.

Step B: Hydrolysis of α-Aminonitrile

  • To the crude α-aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or other suitable method).

  • Cool the reaction mixture and neutralize it to the isoelectric point of 2-aminobutanoic acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and ethanol, and dry.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform a thorough safety assessment before conducting any experiment. The handling of hazardous materials like potassium cyanide requires specialized knowledge and safety precautions.

References

Technical Support Center: Synthesis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyanobutanoic acid, with a specific focus on the impact of temperature on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective method for synthesizing this compound involves a two-step process:

  • Alkylation: Diethyl malonate or a similar active methylene compound is reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to form diethyl ethylmalonate.

  • Hydrolysis and Decarboxylation: The resulting diethyl ethylmalonate is then subjected to saponification (hydrolysis under basic conditions) followed by acidification and decarboxylation to yield this compound.

Q2: How does temperature influence the alkylation step?

A2: Temperature is a critical parameter in the alkylation of active methylene compounds. Insufficient temperature can lead to incomplete or very slow reactions. For the alkylation of diethyl malonate, a temperature of 70°C has been shown to be effective for driving the reaction to completion.[1] Similarly, the alkylation of the related ethyl cyanoacetate with dichloroethane is typically conducted at 80°C. At ambient temperatures, the reaction may not proceed at a practical rate.[1]

Q3: What is the optimal temperature for the saponification and hydrolysis step?

A3: The optimal temperature for saponification and hydrolysis can vary depending on the specific substrate and reaction conditions. For the saponification of ethyl acetate, a related ester, increasing the temperature from 28°C to 40°C has been observed to have only a minor impact on the conversion rate. However, for other esters, heating to higher temperatures, such as 80°C, for several hours may be necessary to ensure complete hydrolysis.

Q4: What are common side reactions that can be influenced by temperature?

A4: In the alkylation step, if the temperature is too high, side reactions such as O-alkylation (alkylation on the oxygen atom of the enolate) instead of the desired C-alkylation can occur, although this is generally less of a concern with malonic esters compared to other active methylene compounds. During hydrolysis, excessively high temperatures can potentially lead to degradation of the desired product or promote other unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Diethyl Ethylmalonate in the Alkylation Step
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low. Increase the reaction temperature to a range of 70-80°C and monitor the reaction progress by TLC or GC.The alkylation of active methylene compounds often requires elevated temperatures to proceed at a reasonable rate and achieve high conversion.[1]
Insufficient reaction time. Even at an optimal temperature, the reaction may require several hours to reach completion. Extend the reaction time and monitor for the disappearance of the starting material.
Base is not strong enough or used in insufficient quantity. Ensure an appropriate base (e.g., sodium ethoxide) is used in at least a stoichiometric amount to fully deprotonate the active methylene compound.The formation of the nucleophilic enolate is essential for the alkylation reaction to occur.
Issue 2: Incomplete Hydrolysis of Diethyl Ethylmalonate
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low or heating time is insufficient. Increase the temperature of the hydrolysis reaction, potentially to reflux (around 80°C), and/or extend the reaction time. Monitor the reaction for the disappearance of the ester starting material.Saponification of sterically hindered esters can be slow and may require more forcing conditions to drive the reaction to completion.
Insufficient amount of base. Ensure that at least two equivalents of base (e.g., NaOH or KOH) are used per equivalent of the diester to ensure complete saponification of both ester groups.
Poor mixing of biphasic reaction. If the reaction mixture is not homogeneous, increase the stirring rate to improve phase contact between the aqueous base and the organic ester.

Data Presentation

Table 1: Temperature Conditions for Related Synthetic Steps

Reaction StepSubstrateTemperature (°C)Observation/YieldSource
AlkylationDiethyl MalonateAmbientNo reaction[1]
AlkylationDiethyl Malonate70Complete conversion[1]
AlkylationEthyl Cyanoacetate80Main product formed
SaponificationEthyl Acetate28 - 40Slight increase in conversion
SaponificationMethyl 2,6-diisopropoxybenzoate80Not specified

Experimental Protocols

Protocol 1: Synthesis of Diethyl Ethylmalonate (Alkylation)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Malonate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation: Add ethyl bromide dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, remove the ethanol under reduced pressure, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and purify the diethyl ethylmalonate by distillation under reduced pressure.

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
  • Saponification: To the purified diethyl ethylmalonate, add an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (approximately 80-100°C) for several hours until the hydrolysis is complete (as indicated by the disappearance of the organic layer).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic. Carbon dioxide will be evolved during this step.

  • Extraction: Extract the this compound from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or distillation.

Mandatory Visualization

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation start_alk Diethyl Malonate + Ethyl Bromide base Sodium Ethoxide start_alk->base Add Base heating_alk Heat (70-80°C) base->heating_alk Add Alkylating Agent product_alk Diethyl Ethylmalonate heating_alk->product_alk Reaction start_hyd Diethyl Ethylmalonate product_alk->start_hyd Purification & Use base_hyd NaOH (aq) start_hyd->base_hyd Add Base heating_hyd Reflux (80-100°C) base_hyd->heating_hyd Saponification acid HCl (conc.) heating_hyd->acid Acidification product_hyd This compound acid->product_hyd Decarboxylation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_alkylation_issues Alkylation Step Issues cluster_hydrolysis_issues Hydrolysis Step Issues start Low Yield of This compound temp_low_alk Is reaction temp. < 70°C? start->temp_low_alk Check Alkylation temp_low_hyd Is reaction temp. too low? start->temp_low_hyd Check Hydrolysis increase_temp_alk Increase temp. to 70-80°C temp_low_alk->increase_temp_alk Yes check_base_alk Is base strength/ amount sufficient? temp_low_alk->check_base_alk No adjust_base_alk Use stronger base/ increase amount check_base_alk->adjust_base_alk No increase_temp_hyd Increase temp. to reflux temp_low_hyd->increase_temp_hyd Yes check_base_hyd Is base amount > 2 equivalents? temp_low_hyd->check_base_hyd No adjust_base_hyd Increase base amount check_base_hyd->adjust_base_hyd No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating Reactions with 2-Cyanobutanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This comprehensive technical support center is designed for researchers, scientists, and drug development professionals working with 2-Cyanobutanoic acid. It provides detailed troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, offering targeted solutions and preventative measures.

Problem 1: Low Yield in Esterification Reactions

Question: I am attempting to synthesize the ethyl ester of this compound via Fischer esterification, but my yields are consistently low. What factors could be contributing to this, and how can I improve the outcome?

Answer:

Low yields in the Fischer esterification of this compound can stem from several factors, primarily the reversible nature of the reaction and potential side reactions. Here are some common causes and their solutions:

  • Incomplete Reaction/Equilibrium: The Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:

    • Use an excess of the alcohol: Using ethanol as the solvent or in a large excess shifts the equilibrium to favor the formation of the ester.[1][2][3]

    • Remove water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis). Removing water as it forms will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Side Reactions: The presence of the nitrile group can lead to unintended side reactions under acidic conditions, although this is less common than hydrolysis of the ester back to the carboxylic acid.

    • Hydrolysis of the Nitrile: While generally slow, prolonged exposure to strong acidic conditions and water at high temperatures can lead to the hydrolysis of the cyano group to a carboxylic acid or an amide. To minimize this, keep reaction times as short as possible and control the temperature.

  • Steric Hindrance: While not a major issue for a simple ethyl ester, more sterically hindered alcohols may react more slowly, requiring longer reaction times or more forceful conditions.

Recommended Solvents for Esterification:

The choice of solvent can significantly impact the reaction rate and yield. While an excess of the alcohol reactant often serves as the solvent, in other cases, an inert solvent is preferable.

SolventPolarityBoiling Point (°C)Notes
Ethanol (Excess)Polar Protic78Acts as both reactant and solvent, driving the equilibrium forward.
TolueneNon-polar111Allows for azeotropic removal of water using a Dean-Stark apparatus.
Dichloromethane (DCM)Polar Aprotic40A common solvent for reactions at lower temperatures, but water removal is less straightforward.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Can lead to higher reaction rates and yields compared to other aprotic solvents.[4]

Experimental Protocol: Fischer Esterification of this compound

This protocol provides a general guideline for the synthesis of ethyl 2-cyanobutanoate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), a 5-fold excess of ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Solvent (optional): If using a Dean-Stark trap, use a solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution. Be cautious as CO2 will be evolved.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Problem 2: Unwanted Side Products in Amide Synthesis

Question: I am trying to synthesize the amide of this compound, but I am observing multiple products in my reaction mixture. What are the likely side reactions, and how can I favor the formation of the desired amide?

Answer:

The direct reaction of a carboxylic acid and an amine is often difficult because the amine (a base) will deprotonate the carboxylic acid (an acid) to form a stable carboxylate salt, which is unreactive towards nucleophilic attack.[5] To overcome this, the carboxylic acid must be "activated." Common issues in amide synthesis from this compound include the formation of byproducts from the activating agents and potential reactions involving the nitrile group.

  • Inefficient Activation: If the carboxylic acid is not properly activated, the reaction will be slow and incomplete, leading to a mixture of starting materials and product.

  • Side reactions from activating agents:

    • From Thionyl Chloride (SOCl₂): Using SOCl₂ to form the acyl chloride is a common method. However, excess SOCl₂ can be difficult to remove and can react with the amine. It is crucial to remove all excess SOCl₂ before adding the amine.

    • From Coupling Reagents (e.g., DCC, EDC): Carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective but produce urea byproducts (dicyclohexylurea - DCU, or the corresponding urea from EDC). DCU is often insoluble and can be filtered off, but complete removal can be challenging.

Recommended Solvents for Amide Synthesis:

The choice of solvent depends on the activation method.

SolventActivation MethodNotes
Dichloromethane (DCM)Acyl Chloride, Coupling ReagentsA good general-purpose solvent for many coupling reactions.
Tetrahydrofuran (THF)Acyl Chloride, Coupling ReagentsAnother common aprotic solvent.
N,N-Dimethylformamide (DMF)Coupling ReagentsA polar aprotic solvent that can increase the rate of reaction but can be difficult to remove during work-up.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in an anhydrous, inert solvent like DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction. Stir the mixture at room temperature until the evolution of gas ceases.

  • Removal of Excess SOCl₂: Remove the excess thionyl chloride and solvent under reduced pressure. It is critical that all SOCl₂ is removed.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (2.2 eq) in DCM dropwise. The excess amine acts as a base to neutralize the HCl generated.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Problem 3: Spontaneous Decarboxylation

Question: I have noticed gas evolution during my reaction and my final product appears to have lost the carboxylic acid group. Is decarboxylation a concern with this compound?

Answer:

Yes, decarboxylation is a potential side reaction for α-cyano carboxylic acids, especially at elevated temperatures. The electron-withdrawing nature of the cyano group stabilizes the carbanion intermediate formed upon loss of CO₂, making this process more favorable than for simple carboxylic acids.[6][7]

Conditions Favoring Decarboxylation:

  • High Temperatures: The rate of decarboxylation increases significantly with temperature.

  • Solvent: The decarboxylation of similar compounds has been studied in various solvents, with some solvents potentially accelerating the process.[8]

  • Presence of a Base: In some cases, a basic environment can promote decarboxylation by forming the carboxylate anion, which can then lose CO₂.

How to Minimize Decarboxylation:

  • Use Milder Reaction Conditions: Whenever possible, conduct reactions at lower temperatures.

  • Choose the Right Reagents: For amide synthesis, using coupling reagents at room temperature is generally milder than forming an acyl chloride with thionyl chloride at reflux.

  • Control Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: this compound is a cyano compound and should be handled with care. While not as acutely toxic as inorganic cyanides, it can release hydrogen cyanide upon decomposition or under certain reaction conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How should I store this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, and incompatible substances such as strong oxidizing agents and strong bases.

Q3: Can the nitrile group interfere with reactions at the carboxylic acid group?

A3: Yes, the nitrile group can potentially interfere. For example, under strongly acidic and aqueous conditions with prolonged heating, the nitrile can hydrolyze to an amide or a carboxylic acid. When using strong reducing agents that would reduce a carboxylic acid (e.g., LiAlH₄), the nitrile will also be reduced to an amine. Therefore, chemoselective reactions require careful choice of reagents and conditions.

Q4: How can I purify the final products of my reactions?

A4: The purification method will depend on the properties of your product.

  • Distillation: For liquid esters with sufficient volatility, distillation under reduced pressure is an effective purification method.

  • Recrystallization: If your amide or ester product is a solid, recrystallization from an appropriate solvent system can be used for purification.

  • Column Chromatography: This is a versatile method for purifying both liquid and solid products. The choice of solvent system (eluent) will depend on the polarity of your compound.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows for esterification and amide synthesis.

EsterificationWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reflux Reflux This compound->Reflux Alcohol Alcohol Alcohol->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Distillation/Chromatography Distillation/Chromatography Extraction->Distillation/Chromatography Final Product Final Product Distillation/Chromatography->Final Product

Figure 1: Workflow for the Fischer esterification of this compound.

AmideSynthesisWorkflow cluster_start Starting Materials cluster_activation Activation cluster_reaction Reaction with Amine cluster_workup Work-up & Purification This compound This compound Activated Acid Activated Acid This compound->Activated Acid Activating Agent Activating Agent Activating Agent->Activated Acid Amide Formation Amide Formation Activated Acid->Amide Formation Amine Amine Amine->Amide Formation Washing & Extraction Washing & Extraction Amide Formation->Washing & Extraction Purification Purification Washing & Extraction->Purification Final Product Final Product Purification->Final Product

Figure 2: General workflow for amide synthesis from this compound.

References

Preventing racemization during the synthesis of chiral 2-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of racemization during the synthesis of chiral this compound?

A1: Racemization in the synthesis of chiral this compound primarily occurs due to the acidic nature of the α-hydrogen (the hydrogen on the carbon atom bonded to both the cyano and carboxyl groups). This proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers.[1] Key factors that promote racemization include:

  • Strong Bases: Use of strong bases during the reaction or workup can readily deprotonate the α-carbon.
  • Elevated Temperatures: Higher reaction or purification temperatures can provide the energy needed to overcome the activation barrier for racemization.
  • Prolonged Reaction/Workup Times: Extended exposure to conditions that favor racemization increases the likelihood of its occurrence.
  • Inappropriate Solvents: Protic solvents can facilitate proton exchange and promote racemization.

Q2: How can I minimize racemization during the synthesis?

A2: Minimizing racemization involves carefully controlling the reaction conditions to avoid the formation of the planar enolate intermediate or to control the stereochemistry of subsequent reactions. Key strategies include:

  • Use of Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine, allows for the diastereoselective formation of the desired stereocenter.[2][3][4][5] The auxiliary is then cleaved under mild conditions to yield the enantiomerically enriched product.
  • Low Temperatures: Conducting reactions at low temperatures (e.g., -78 °C) is crucial to minimize the rate of racemization.
  • Choice of Base: Use of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) for deprotonation can help in achieving high stereoselectivity.
  • Control of Workup Conditions: Acidic or basic workup conditions should be carefully controlled and kept as mild as possible to prevent racemization of the final product.
  • Prompt Purification: Purifying the product promptly after the reaction can reduce the time it is exposed to potentially racemizing conditions.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (ee%) of my chiral this compound?

A3: Several analytical techniques can be used to determine the enantiomeric excess of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. Separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[5][6][7][8][9]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the two enantiomers form diastereomeric complexes that can be distinguished by NMR, allowing for the determination of their ratio.[10][11][12][13][14] Alternatively, reaction with a CDA forms diastereomers with distinct NMR spectra.
  • Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method can be used if the analyte is volatile or can be derivatized to be volatile.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may be encountered during the synthesis of chiral this compound.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) in the final product. 1. Racemization during enolate formation: The base used may not be suitable, or the temperature may be too high. 2. Racemization during the alkylation/cyanation step: The reaction may be too slow, allowing for enolate equilibration. 3. Racemization during workup or purification: Exposure to acidic or basic conditions, or high temperatures. 4. Racemization during auxiliary cleavage: The cleavage conditions may be too harsh.1. Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) to ensure rapid and complete enolate formation. 2. Ensure the electrophile (e.g., a cyanating agent) is added promptly to the pre-formed enolate at low temperature. 3. Use a buffered aqueous solution for workup and avoid excessive heat during solvent removal. Consider purification by flash chromatography at room temperature. 4. Choose a chiral auxiliary that can be cleaved under mild conditions. For example, Evans oxazolidinones can be cleaved with LiOH/H₂O₂ at 0 °C.
Inconsistent ee% between batches. 1. Variations in reaction temperature: Small changes in temperature can significantly affect stereoselectivity. 2. Inconsistent quality of reagents or solvents: Traces of water or other impurities can affect the reaction. 3. Variations in reaction time: Inconsistent timing of reagent addition or quenching can lead to variable results.1. Use a reliable cooling bath and monitor the internal reaction temperature closely. 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. Standardize all reaction times and procedures meticulously.
Formation of diastereomeric byproducts (when using a chiral auxiliary). 1. Incomplete enolate formation: This can lead to side reactions with the starting material. 2. Incorrect stoichiometry of reagents: An excess or deficit of the base or electrophile can lead to byproducts. 3. Side reactions of the electrophile: The cyanating agent may not be specific enough.1. Ensure complete deprotonation by using a slight excess of a strong base. 2. Carefully control the stoichiometry of all reagents. 3. Use a well-established and selective cyanating agent.

Data Presentation: Asymmetric Synthesis of α-Substituted Carboxylic Acids

Table 1: Diastereoselective Alkylation of N-Acyl Evans Oxazolidinones

N-Acyl OxazolidinoneElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
N-propanoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideNaHMDSTHF-78>99:185Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
N-butanoyl-(4S)-4-benzyloxazolidin-2-oneMethyl iodideLDATHF-7898:290Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
N-propanoyl-(4S)-4-isopropyloxazolidin-2-oneAllyl iodideLDATHF-7895:588Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Chiral this compound via an Evans Oxazolidinone Auxiliary (Adapted)

This protocol is adapted from the general procedure for the asymmetric alkylation of Evans N-acyloxazolidinones.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the solution for 15 minutes.

  • Add butanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the N-butanoyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Cyanation

  • To a solution of the N-butanoyloxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or a commercial solution) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add a solution of a suitable cyanating agent (e.g., N-cyanobenzotriazole, 1.2 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography to isolate the diastereomerically enriched N-(2-cyanobutanoyl)oxazolidinone.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified N-(2-cyanobutanoyl)oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.).

  • Add a solution of lithium hydroxide (2.0 eq.) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the chiral this compound with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Cyanation cluster_step3 Step 3: Auxiliary Cleavage Auxiliary Chiral Oxazolidinone A1 Deprotonation Auxiliary->A1 nBuLi n-Butyllithium nBuLi->A1 ButanoylCl Butanoyl Chloride A2 Acylation ButanoylCl->A2 AcylatedAux N-Butanoyloxazolidinone CyanatedProduct N-(2-cyanobutanoyl)oxazolidinone C1 Enolate Formation AcylatedAux->C1 A1->A2 A2->AcylatedAux LDA LDA LDA->C1 CyanatingAgent Cyanating Agent C2 Cyanation CyanatingAgent->C2 FinalProduct Chiral this compound Cl1 Hydrolysis CyanatedProduct->Cl1 C1->C2 C2->CyanatedProduct LiOH_H2O2 LiOH / H₂O₂ LiOH_H2O2->Cl1 Cl1->FinalProduct

Caption: Experimental workflow for the asymmetric synthesis of chiral this compound.

troubleshooting_racemization Start Low Enantiomeric Excess (ee%) Observed CheckTemp Was the reaction run at low temperature (e.g., -78 °C)? Start->CheckTemp TempYes TempYes CheckTemp->TempYes Yes TempNo TempNo CheckTemp->TempNo No CheckBase Was a strong, non-nucleophilic base (e.g., LDA) used? BaseYes BaseYes CheckBase->BaseYes Yes BaseNo BaseNo CheckBase->BaseNo No CheckWorkup Were the workup and purification conditions mild (neutral pH, low temp)? WorkupYes WorkupYes CheckWorkup->WorkupYes Yes WorkupNo WorkupNo CheckWorkup->WorkupNo No CheckCleavage Were the auxiliary cleavage conditions mild? CleavageYes CleavageYes CheckCleavage->CleavageYes Yes CleavageNo CleavageNo CheckCleavage->CleavageNo No TempYes->CheckBase OptimizeTemp Optimize reaction temperature. Maintain at -78 °C. TempNo->OptimizeTemp Solution BaseYes->CheckWorkup OptimizeBase Use a suitable base like LDA. Ensure complete deprotonation. BaseNo->OptimizeBase Solution WorkupYes->CheckCleavage OptimizeWorkup Use buffered solutions for workup. Avoid high temperatures during purification. WorkupNo->OptimizeWorkup Solution FurtherInvestigation FurtherInvestigation CleavageYes->FurtherInvestigation Further Investigation Needed OptimizeCleavage Use milder cleavage conditions (e.g., LiOH/H₂O₂ at 0 °C). CleavageNo->OptimizeCleavage Solution

Caption: Troubleshooting guide for low enantiomeric excess in the synthesis of chiral this compound.

References

Troubleshooting low yields in 2-Cyanobutanoic acid preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-cyanobutanoic acid, ultimately helping to improve reaction yields and product purity.

Troubleshooting Guide: Low Yields in this compound Preparation

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Malonic Ester Synthesis Pathway

This pathway typically involves the alkylation of a malonate ester (e.g., diethyl malonate) with an ethyl halide, followed by hydrolysis and decarboxylation.

Question: My yield of this compound is significantly lower than expected after the malonic ester synthesis. What are the potential causes?

Answer: Low yields in the malonic ester synthesis of this compound can stem from several factors throughout the multi-step process. The primary areas to investigate are incomplete reactions, side reactions, and issues during workup and purification.

A common pitfall is the formation of dialkylated byproducts, where the ethyl group adds to the malonic ester twice.[1][2] This significantly reduces the yield of the desired mono-alkylated product. Additionally, incomplete hydrolysis of the ester groups or incomplete decarboxylation will also lead to a lower final yield of this compound.

To systematically troubleshoot, it is recommended to analyze samples from each step of the reaction to pinpoint where the yield is being lost.

Potential Issues and Solutions in Malonic Ester Synthesis

Problem Potential Cause Recommended Solution
Incomplete Alkylation Insufficiently strong base to fully deprotonate the malonic ester.Use a strong base like sodium ethoxide in ethanol to ensure complete formation of the enolate.[2][3] The base's alkoxide should match the ester group to prevent transesterification.[1][2]
Low reactivity of the ethyl halide.Ensure the use of a reactive ethyl halide, such as ethyl iodide or ethyl bromide.
Reaction temperature is too low.The alkylation step may require heating. Monitor the reaction progress by TLC to determine the optimal temperature.
Formation of Dialkylated Byproduct Use of excess ethyl halide or prolonged reaction time.Use a stoichiometric amount or a slight excess of the ethyl halide. Monitor the reaction closely and stop it once the mono-alkylation is complete.
The base concentration is too high after the initial alkylation.Carefully control the stoichiometry of the base.
Incomplete Hydrolysis Insufficient reaction time or temperature for saponification.Ensure the hydrolysis (saponification) step is carried out for a sufficient duration at an appropriate temperature, often under reflux conditions.[3]
The concentration of the acid or base used for hydrolysis is too low.Use a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis step.
Incomplete Decarboxylation Insufficient heating during the final step.Decarboxylation requires elevated temperatures. Ensure the reaction mixture is heated adequately, typically above 100°C, until gas evolution (CO2) ceases.
Product Loss During Workup The product is partially soluble in the aqueous layer during extraction.Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Route 2: Hydrolysis of a Nitrile Precursor

This approach involves the hydrolysis of a suitable nitrile, such as 2-cyanobutanoate or butyronitrile, to the corresponding carboxylic acid.[4]

Question: I am attempting to synthesize this compound by hydrolyzing a nitrile precursor, but the yield is poor. What could be going wrong?

Answer: Low yields during the hydrolysis of a nitrile to this compound often point to an incomplete reaction or the formation of stable intermediates. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not harsh enough, the reaction can stall at the amide stage.

The choice of acidic or basic conditions for hydrolysis is critical and can influence the final product and the ease of purification.

Potential Issues and Solutions in Nitrile Hydrolysis

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Reaction conditions (temperature, time) are too mild.Nitrile hydrolysis typically requires heating under reflux for an extended period.[3] Monitor the reaction by TLC or IR spectroscopy to ensure the disappearance of the nitrile and intermediate amide.
The concentration of the acid or base is insufficient.Use a concentrated acid (e.g., 6M HCl) or base (e.g., 40% NaOH) to drive the reaction to completion.
The nitrile is not soluble in the reaction mixture.Consider the use of a co-solvent to improve the solubility of the starting material.
Isolation of Amide Intermediate The reaction was not allowed to proceed to completion.Increase the reaction time and/or temperature. Re-subject the isolated amide to the hydrolysis conditions.
Side Reactions Under strongly acidic or basic conditions, other functional groups in the molecule may be sensitive.If the starting material contains other sensitive groups, a milder enzymatic hydrolysis approach could be considered.
Product Loss During Workup The product remains in the aqueous phase as a salt (in basic hydrolysis).After basic hydrolysis, the reaction mixture must be acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate and allow for extraction into an organic solvent.
The product is volatile and lost during solvent removal.Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common precursor for the malonic ester synthesis of this compound?

A1: A common and effective precursor is diethyl ethylmalonate. This is formed by the reaction of diethyl malonate with an ethyl halide (e.g., ethyl iodide) in the presence of a base like sodium ethoxide.

Q2: How can I monitor the progress of the nitrile hydrolysis reaction?

A2: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile and the appearance of the carboxylic acid product. Infrared (IR) spectroscopy is also a valuable tool; you can monitor the disappearance of the characteristic nitrile peak (around 2250 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the carbonyl C=O stretch (around 1700 cm⁻¹).

Q3: What are some common purification techniques for this compound?

A3: Recrystallization is a common method for purifying solid this compound.[5] A suitable solvent system (e.g., water, or a mixture of organic solvents like hexane and ethyl acetate) should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures.[5] Column chromatography can also be used for purification, particularly if the impurities have different polarities. For acidic compounds, crystallization of a salt form can also be an effective purification strategy.[5]

Q4: Can I use a different base for the malonic ester synthesis?

A4: Yes, but it is crucial to use a base whose conjugate acid is the same as the alcohol portion of the malonate ester (e.g., sodium ethoxide for diethyl malonate).[1][2] This prevents transesterification, a side reaction that can lead to a mixture of ester products and complicate purification.[1][2]

Q5: What is the purpose of the decarboxylation step in the malonic ester synthesis?

A5: The decarboxylation step, which occurs upon heating the di-acid intermediate, removes one of the carboxylic acid groups as carbon dioxide.[6] This is a crucial step to form the final substituted acetic acid derivative, in this case, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis (Generalized)

This protocol outlines the general steps for the synthesis of this compound starting from diethyl malonate.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add ethyl iodide dropwise.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting malonic ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product (diethyl ethylmalonate) with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl ethylmalonate, add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux for 3-4 hours to hydrolyze the esters.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation, until the evolution of CO₂ ceases.

  • Cool the solution and extract the this compound with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or distillation.

Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 2-Cyanobutanoate (Generalized)

This protocol describes the general procedure for the hydrolysis of ethyl 2-cyanobutanoate.

Step 1: Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-cyanobutanoate with an excess of aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting ester is no longer present.

Step 2: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the product by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Malonic Ester Synthesis cluster_route2 Route 2: Nitrile Hydrolysis A1 Diethyl Malonate B1 Alkylation with Ethyl Iodide/Base A1->B1 C1 Diethyl Ethylmalonate B1->C1 D1 Hydrolysis & Decarboxylation C1->D1 E1 This compound D1->E1 A2 Ethyl 2-Cyanobutanoate B2 Acid or Base Hydrol A2->B2 C2 This compound B2->C2 Troubleshooting_Low_Yield Start Low Yield of This compound Route Which Synthetic Route? Start->Route MalonicEster Malonic Ester Synthesis Route->MalonicEster Malonic Ester NitrileHydrolysis Nitrile Hydrolysis Route->NitrileHydrolysis Nitrile Hydrolysis CheckAlkylation Incomplete Alkylation? MalonicEster->CheckAlkylation CheckHydrolysis Incomplete Hydrolysis? NitrileHydrolysis->CheckHydrolysis Dialkylation Dialkylation Side Product? CheckAlkylation->Dialkylation No SolutionAlkylation Use stronger base, increase temperature CheckAlkylation->SolutionAlkylation Yes HydrolysisDecarb Incomplete Hydrolysis/ Decarboxylation? Dialkylation->HydrolysisDecarb No SolutionDialkylation Control stoichiometry of ethyl halide Dialkylation->SolutionDialkylation Yes SolutionHydrolysis Increase reaction time/ temperature for hydrolysis and decarboxylation HydrolysisDecarb->SolutionHydrolysis Yes AmideIntermediate Amide Intermediate Isolated? CheckHydrolysis->AmideIntermediate No SolutionIncompleteHydrolysis Increase acid/base concentration, reflux longer CheckHydrolysis->SolutionIncompleteHydrolysis Yes WorkupLoss Product Lost in Workup? AmideIntermediate->WorkupLoss No SolutionAmide Re-subject amide to hydrolysis conditions AmideIntermediate->SolutionAmide Yes SolutionWorkup Acidify after basic hydrolysis, use brine during extraction WorkupLoss->SolutionWorkup Yes

References

Technical Support Center: Stability and Degradation of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation of 2-Cyanobutanoic acid during storage. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot issues related to the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, and light.[1][2] The presence of contaminants, such as strong acids, bases, or oxidizing agents, can also accelerate degradation.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains both a nitrile and a carboxylic acid functional group, the two primary degradation pathways are hydrolysis and decarboxylation.

  • Hydrolysis: The nitrile group can hydrolyze to form an amide intermediate, which can be further hydrolyzed to a dicarboxylic acid (2-ethylmalonic acid). This reaction can be catalyzed by acidic or basic conditions.

  • Decarboxylation: While less common for simple carboxylic acids under normal storage conditions, decarboxylation (loss of CO2) can be induced by heat.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically, storage in a tightly sealed container at refrigerated temperatures (2-8 °C) is advisable to minimize potential degradation. The area should be well-ventilated.[1]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] These methods can be used to quantify the parent compound and detect the appearance of degradation products over time. Changes in the physical appearance of the sample (e.g., color change, clumping) may also indicate degradation.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should not be stored with strong bases, strong oxidizing agents, or strong acids, as these can catalyze its degradation.[3] It should also be stored away from substances that react with acids or nitriles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or purity over time Inappropriate storage conditions (high temperature, humidity, or light exposure).1. Verify storage conditions against recommendations (cool, dry, dark).2. Perform analytical testing (e.g., HPLC) to confirm purity and identify potential degradants.3. If degradation is confirmed, consider if the storage environment was compromised.
Unexpected peaks in analytical chromatogram Formation of degradation products.1. Based on the potential degradation pathways, hypothesize the structure of the degradation products.2. Use techniques like LC-MS to identify the mass of the unknown peaks and confirm their identity.3. Review storage and handling procedures to identify the likely cause of degradation (e.g., exposure to moisture, incompatible solvent).
Change in physical appearance (e.g., discoloration, clumping) Significant degradation or absorption of moisture.1. Do not use the material for experiments where purity is critical.2. Analyze a sample to determine the extent of degradation.3. Review storage container integrity and handling procedures to prevent future moisture ingress.

Potential Degradation Pathways and Influencing Factors

Degradation Pathway Description Influencing Factors Potential Degradation Product
Hydrolysis of Nitrile Group The cyano group (-C≡N) reacts with water to form a carboxamide (-CONH2) and subsequently a carboxylic acid (-COOH).- Presence of moisture- Acidic or basic conditions- Elevated temperature2-Carbamoylbutanoic acid, 2-Ethylmalonic acid
Decarboxylation Loss of carbon dioxide from the carboxylic acid group.- High temperaturesButyronitrile
Photodegradation Degradation initiated by exposure to light, particularly UV light.- Exposure to light (especially UV)Various fragmentation products

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing stability-indicating analytical methods.[4][5][6][7]

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Forced-air oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate and sample as described for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H2O2.

    • Store at room temperature and sample at specified time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in a forced-air oven at an elevated temperature (e.g., 80 °C).

    • At specified time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at the end of the exposure period.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

  • Use a mass spectrometer (LC-MS) to help identify the degradation products.

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Moisture Acid/Base thermal Thermal Stress (Heat) main->thermal High Temp. photo Photolytic Stress (Light) main->photo UV/Vis Light amide 2-Carbamoylbutanoic Acid (Amide Intermediate) hydrolysis->amide decarboxylation_product Butyronitrile thermal->decarboxylation_product photo_products Various Fragmentation Products photo->photo_products dicarboxylic 2-Ethylmalonic Acid amide->dicarboxylic Further Hydrolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acidic (HCl, Heat) prep->acid base Basic (NaOH, Heat) prep->base oxidation Oxidative (H₂O₂) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quant Quantify Parent and Degradation Products hplc->quant identify Identify Degradation Products (MS) quant->identify

Caption: Workflow for a forced degradation study of this compound.

References

Identifying and characterizing unknown byproducts in 2-Cyanobutanoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unknown byproducts in reactions involving 2-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common expected byproducts in reactions with this compound?

A1: The most common byproducts often arise from incomplete reactions or side reactions of the primary functional groups. These can include:

  • Butanamide: Formed from the incomplete hydrolysis of the nitrile group of this compound.

  • Butanoic acid: Can result from the decarboxylation of the malonic acid-like intermediate formed after hydrolysis of the nitrile group.

  • Ethyl 2-cyanobutanoate (or other esters): If an alcohol (like ethanol) is used as a solvent or is present as a reagent, esterification of the carboxylic acid group can occur.

  • Butyronitrile: May be formed via decarboxylation of this compound itself, particularly at elevated temperatures.

Q2: My reaction mixture shows an unexpected peak in the HPLC analysis. How can I begin to identify it?

A2: An unexpected peak suggests the presence of an unknown compound. A systematic approach to identification is recommended:

  • Review the reaction conditions: Consider all reactants, solvents, catalysts, and temperature conditions. Could any of these have led to a side reaction?

  • Hypothesize potential structures: Based on the reaction components, propose possible structures for the byproduct. Consider common reactions like hydrolysis, esterification, decarboxylation, or dimerization.

  • Utilize hyphenated techniques: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, a critical piece of information for identification.

  • Fraction collection and NMR analysis: If the peak is sufficiently resolved and present in adequate quantity, collect the fraction corresponding to the unknown peak and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

Q3: I suspect my this compound is degrading upon heating. What are the likely degradation products?

A3: Thermal degradation of this compound can lead to decarboxylation. The two primary decarboxylation products are:

  • Butyronitrile: Formed by the loss of carbon dioxide from the carboxylic acid group.

  • Butanoic acid: If the nitrile group is first hydrolyzed to a carboxylic acid, subsequent decarboxylation of the resulting substituted malonic acid can yield butanoic acid.

The extent of each degradation pathway will depend on the temperature, pressure, and presence of any catalysts or impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired product with multiple unidentified peaks in the chromatogram. Reaction conditions are promoting side reactions.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Consider using a milder base or acid for hydrolysis reactions.
A new peak appears in the chromatogram over time when the sample is stored in an acidic or basic solution. Degradation of the product or starting material.Analyze samples as quickly as possible after preparation. If storage is necessary, neutralize the sample and store it at a low temperature (e.g., 4°C).
Mass spectrometry data shows a molecular ion that does not correspond to any expected product. An unexpected reaction has occurred, possibly with the solvent or a reagent impurity.Analyze the solvent and all reagents for purity. Consider the possibility of dimerization or other unforeseen reaction pathways.
NMR spectrum of an isolated impurity is complex and difficult to interpret. The isolated peak may contain a mixture of co-eluting compounds.Improve the chromatographic separation by modifying the mobile phase composition, gradient, or column chemistry.

Data Presentation: Byproduct Characterization

The following tables provide hypothetical but representative analytical data for this compound and its potential byproducts to aid in their identification.

Table 1: Hypothetical HPLC-UV Data

CompoundRetention Time (min)UV λmax (nm)
This compound5.2210
Butanamide4.5205
Butanoic acid6.8210
Butyronitrile8.1< 200
Ethyl 2-cyanobutanoate9.5210

Conditions: C18 column, mobile phase gradient of water with 0.1% formic acid and acetonitrile.

Table 2: Hypothetical GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (as TMS derivative)10.3245 (M+), 230, 147
Butanamide7.987 (M+), 72, 44
Butanoic acid8.588 (M+), 73, 60, 45
Butyronitrile6.269 (M+), 41, 27
Ethyl 2-cyanobutanoate11.1141 (M+), 114, 96, 69

Conditions: DB-5ms column, temperature gradient from 50°C to 250°C.

Table 3: Hypothetical ¹H NMR Chemical Shifts (δ, ppm)

Compound-CH₃-CH₂--CH(CN)--NH₂-OH
This compound1.1 (t)1.9 (p)3.8 (t)-12.0 (s, br)
Butanamide0.9 (t)1.6 (sext)2.2 (t)6.5, 7.2 (s, br)-
Butanoic acid0.9 (t)1.6 (sext)2.3 (t)-11.5 (s, br)
Butyronitrile1.0 (t)1.7 (sext)2.4 (t)--
Ethyl 2-cyanobutanoate1.1 (t), 1.3 (t)1.9 (p), 4.2 (q)3.7 (t)--

Solvent: CDCl₃. t=triplet, q=quartet, p=pentet, sext=sextet, s=singlet, br=broad.

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring
  • Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of the initial mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

Protocol 2: GC-MS Method for Volatile Byproduct Analysis
  • Sample Preparation & Derivatization (for non-volatile compounds):

    • For volatile compounds like butyronitrile, dilute the reaction mixture in a suitable solvent (e.g., dichloromethane).

    • For carboxylic acids, evaporate a 100 µL aliquot of the reaction mixture to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation:

    • GC-MS system.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 40-400 m/z.

Visualizations

Reaction_Byproducts cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_esterification Esterification (with ROH) This compound This compound Butanamide Butanamide This compound->Butanamide Incomplete Butyronitrile Butyronitrile This compound->Butyronitrile Ester Byproduct Ester Byproduct This compound->Ester Byproduct Butanoic Acid Precursor Butanoic Acid Precursor Butanamide->Butanoic Acid Precursor Complete Butanoic Acid Butanoic Acid Butanoic Acid Precursor->Butanoic Acid

Caption: Potential byproduct formation pathways from this compound.

Analytical_Workflow Reaction_Mixture Reaction Mixture Sample_Prep Sample Preparation (Dilution/Derivatization) Reaction_Mixture->Sample_Prep Analytical_Separation Chromatographic Separation (HPLC or GC) Sample_Prep->Analytical_Separation Detection Detection (UV, MS) Analytical_Separation->Detection Data_Analysis Data Analysis (Peak Integration, Spectral Matching) Detection->Data_Analysis Byproduct_ID Byproduct Identification Data_Analysis->Byproduct_ID

Caption: General workflow for the analysis of reaction byproducts.

Troubleshooting_Logic Start Unexpected Peak? Check_MW Molecular Weight Known? Start->Check_MW Check_Reagents Reaction with Reagents/Solvent? Check_MW->Check_Reagents Yes Hypothesize Hypothesize Isomers/Degradation Products Check_MW->Hypothesize No Check_Reagents->Hypothesize Isolate Isolate & Run NMR Hypothesize->Isolate Identified Byproduct Identified Isolate->Identified

Caption: A logical flow for troubleshooting unknown peaks in an analysis.

Technical Support Center: Scaling Up 2-Cyanobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanobutanoic acid, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which typically involves the alkylation of ethyl cyanoacetate with an ethyl halide, followed by hydrolysis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of ethyl 2-cyanobutanoate (Alkylation Step) Incomplete deprotonation of ethyl cyanoacetate.Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in a dry aprotic solvent (e.g., THF, DMF). Ensure anhydrous conditions to prevent quenching of the base.
Side reaction: Dialkylation of ethyl cyanoacetate.Add the ethyl halide slowly to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to minimize over-alkylation. Use a slight excess of ethyl cyanoacetate relative to the base and ethyl halide.
Low reaction temperature leading to slow reaction rate.While initial addition should be cold, the reaction may need to be gently warmed (e.g., to room temperature or slightly above) to ensure completion. Monitor the reaction progress by TLC or GC.
Inefficient stirring on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when using a heterogeneous base like NaH.
Exothermic reaction during alkylation becomes difficult to control. The alkylation of the ethyl cyanoacetate enolate is an exothermic process.On a larger scale, ensure the reaction vessel is equipped with efficient cooling. Add the ethyl halide dropwise to control the rate of heat generation. Consider using a solvent with a higher boiling point to act as a heat sink.
Low yield of this compound (Hydrolysis Step) Incomplete hydrolysis of the ester (ethyl 2-cyanobutanoate).Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) and ensure the reaction is heated to reflux for an adequate amount of time to drive the saponification to completion.
Side reaction: Hydrolysis of the nitrile group to an amide.While complete hydrolysis to the carboxylic acid is the goal, partial hydrolysis to the amide can occur. To favor the carboxylate, use a strong base and sufficient heating. Acidification of the reaction mixture after basic hydrolysis will protonate the carboxylate.[1][2][3][4]
Difficulty in isolating the product after acidification.This compound has some water solubility. After acidification, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Product purity issues (e.g., presence of starting materials or byproducts). Incomplete reaction in either the alkylation or hydrolysis step.Monitor reaction completion using appropriate analytical techniques (TLC, GC, NMR) before proceeding to the next step or workup.
Inefficient purification.For ethyl 2-cyanobutanoate, vacuum distillation is an effective purification method. For the final this compound, which is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents) is recommended.
Presence of diethyl 2,2-dicyanopentanedioate (from dialkylation).Optimize the alkylation conditions to minimize its formation. This byproduct can often be separated by careful distillation of the intermediate ester or crystallization of the final acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound synthesis?

A1: The most prevalent and scalable method involves a two-step process:

  • Alkylation: Deprotonation of ethyl cyanoacetate with a suitable base (e.g., sodium ethoxide or sodium hydride) to form an enolate, followed by reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to yield ethyl 2-cyanobutanoate.

  • Hydrolysis: Saponification of the resulting ethyl 2-cyanobutanoate using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield this compound.[1][2][3][4]

Q2: How can I minimize the formation of the dialkylated byproduct during the alkylation step?

A2: To reduce the formation of diethyl 2,2-dicyanopentanedioate, consider the following:

  • Slow Addition: Add the ethyl halide slowly to the reaction mixture.

  • Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the addition of the alkylating agent.

  • Stoichiometry: Use a slight excess of ethyl cyanoacetate relative to the base and ethyl halide.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Key safety considerations include:

  • Cyanide Handling: If preparing ethyl cyanoacetate from sodium cyanide, extreme caution is necessary due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas release if acidified.

  • Exothermic Reactions: The alkylation step is exothermic and requires careful temperature control, especially on a large scale, to prevent runaway reactions.

  • Flammable Solvents: The use of flammable solvents like THF and diethyl ether requires proper grounding of equipment and working in a well-ventilated area away from ignition sources.

  • Strong Bases and Acids: Handle strong bases (like NaH and NaOEt) and strong acids (used for workup) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What is the best method for purifying the final this compound product on a larger scale?

A4: For larger quantities, recrystallization is often the most practical and effective purification method for solid this compound. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of carboxylic acids include water or mixed solvent systems. Vacuum distillation can also be employed if the compound is thermally stable and has a suitable boiling point under reduced pressure.

Q5: My hydrolysis step seems to be stalling or incomplete. What can I do?

A5: Ensure you are using a sufficient excess of a strong base (at least 2-3 molar equivalents). Also, confirm that the reaction is being heated to reflux for an adequate duration. The progress of the hydrolysis can be monitored by TLC or by checking the disappearance of the ester starting material by GC. If the reaction is still sluggish, you can consider using a co-solvent like ethanol with water to improve the solubility of the ester.

Experimental Protocols

Step 1: Gram-Scale Synthesis of Ethyl 2-Cyanobutanoate

This protocol describes the alkylation of ethyl cyanoacetate with ethyl iodide.

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous ethanol (if using NaOEt) or anhydrous THF (if using NaH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. If using sodium hydride, suspend it (1.1 equivalents) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise to the cooled base solution/suspension over 15-30 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

  • Add ethyl iodide (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at or below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Cyanobutanoate to this compound

This protocol describes the saponification of the ester followed by acidification.

Materials:

  • Ethyl 2-cyanobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyanobutanoate (1.0 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours. The reaction can be monitored by the disappearance of the oily ester layer.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 1-2. Ensure the mixture remains cool during acidification.

  • Transfer the acidified mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Purification A Ethyl Cyanoacetate E Enolate Intermediate A->E Deprotonation B Base (NaOEt or NaH) B->E C Ethyl Halide (EtI or EtBr) D Ethyl 2-Cyanobutanoate C->D K Crude Ethyl 2-Cyanobutanoate D->K E->D Alkylation F Ethyl 2-Cyanobutanoate J Sodium 2-Cyanobutanoate F->J Saponification G Base (NaOH or KOH) G->J H Acid (HCl) I This compound H->I N Crude this compound I->N J->I Acidification L Vacuum Distillation K->L M Pure Ethyl 2-Cyanobutanoate L->M M->F O Recrystallization N->O P Pure this compound O->P

Caption: Workflow for the synthesis of this compound.

References

Column chromatography protocols for 2-Cyanobutanoic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Cyanobutanoic Acid Purification

This technical support center provides detailed column chromatography protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of this compound.

Experimental Protocols

A detailed methodology for the purification of this compound using column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample.

Objective: To purify this compound from a crude reaction mixture.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Due to the polar nature of the cyano and carboxylic acid functional groups in this compound, a cyano-bonded silica gel is a suitable stationary phase for achieving good separation.[1]

Materials and Equipment:
  • Stationary Phase: Cyano (CN) bonded silica gel (40-63 µm particle size)

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Ethyl acetate (polar)

    • Acetic acid (modifier)

  • Glass chromatography column

  • Sample loading apparatus (e.g., separatory funnel)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:
  • Column Packing (Slurry Method):

    • Prepare a slurry of the cyano-bonded silica gel in the initial mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate with 0.1% Acetic Acid).

    • Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniformly packed bed.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Column Equilibration:

    • Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[2]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column bed.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • A gradient elution is often effective for separating compounds with a range of polarities.[1] Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • A suggested gradient is provided in the table below.

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.[2]

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions onto TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., 70:30 n-Hexane:Ethyl Acetate with 0.1% Acetic Acid).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the mobile phase from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Elution Protocol
StepMobile Phase Composition (n-Hexane:Ethyl Acetate:Acetic Acid)Column VolumesPurpose
198:2:0.12-3Elution of non-polar impurities
295:5:0.13-5Elution of less polar impurities
390:10:0.15-10Elution of this compound
480:20:0.13-5Elution of more polar impurities
550:50:0.12Column Wash

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation of this compound from Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling.1. Optimize the mobile phase gradient. Try a shallower gradient around the expected elution point of your compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the stationary phase weight. 3. Ensure the column is packed uniformly. Repack the column if necessary.
Peak Tailing of this compound 1. Strong interaction between the acidic proton of the carboxylic acid and the stationary phase. 2. Presence of residual silanols on the stationary phase.1. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.[2][3] 2. Using a cyano-bonded phase should minimize this, but if using silica gel, ensure it is of high quality.
No Compound Eluting from the Column 1. The mobile phase is not polar enough to elute the compound. 2. The compound may have decomposed on the stationary phase. 3. The compound is highly retained.1. Significantly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Test the stability of this compound on a small amount of the stationary phase (e.g., by TLC) before performing column chromatography.[4] If unstable, consider an alternative stationary phase like alumina.[5] 3. If the compound is expected to be very polar, a reversed-phase separation might be more suitable.
Low Yield of Purified Product 1. Incomplete elution from the column. 2. Co-elution with impurities leading to discarding mixed fractions. 3. Decomposition of the compound on the column.1. After the main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to ensure all the product has been eluted. 2. Improve the separation by optimizing the mobile phase gradient or using a longer column. 3. As mentioned above, check for compound stability on the stationary phase.
High Column Backpressure 1. Stationary phase particles are too fine. 2. Blockage at the column outlet or frit. 3. High viscosity of the mobile phase.1. Ensure the particle size of the stationary phase is appropriate for flash chromatography (typically 40-63 µm). 2. Check for and remove any blockages.[6] 3. Consider using a less viscous solvent system if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: A cyano (CN) bonded silica gel is a highly recommended stationary phase. Its moderate polarity is well-suited for retaining and separating polar compounds like this compound, and it can be used in both normal-phase and reversed-phase modes.[1] Standard silica gel can also be used, but may lead to more significant peak tailing due to interactions with the carboxylic acid group.

Q2: Can I use reversed-phase chromatography to purify this compound?

A2: Yes, reversed-phase chromatography is a viable option, especially if the impurities are significantly less polar than this compound. A C18 stationary phase with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid, would be a typical system.

Q3: Why is adding acid to the mobile phase recommended?

A3: this compound is a carboxylic acid. At neutral pH, the carboxylic acid group can be deprotonated, leading to strong interactions with the stationary phase and causing peak tailing. Adding a small amount of a stronger, volatile acid (like acetic or formic acid) to the mobile phase suppresses this ionization, resulting in more symmetrical peaks and better separation.[2][3]

Q4: How do I choose the starting mobile phase composition?

A4: The ideal starting mobile phase should result in a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate. This ensures that the compound will be retained on the column but will elute in a reasonable volume of solvent. You can determine this by running several TLCs with different solvent ratios.

Q5: What are the stability considerations for this compound during purification?

A5: The cyano group can potentially be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions.[7] While the small amount of acid in the mobile phase is unlikely to cause significant hydrolysis during the relatively short time of chromatography, prolonged exposure to harsh conditions should be avoided. It is also good practice to test the stability of the compound on the chosen stationary phase before committing a large amount of material to the column.[4]

Visualizations

Experimental Workflow

Experimental_Workflow A Column Packing (Cyano-Silica Slurry) B Column Equilibration (Initial Mobile Phase) A->B D Sample Loading B->D C Sample Preparation (Dissolve/Dry Load) C->D E Gradient Elution (Increasing Polarity) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation (Rotary Evaporator) H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered decision decision solution solution start_node Problem Encountered d1 Poor Separation? start_node->d1 s1 Optimize Gradient Reduce Load d1->s1 Yes d2 Peak Tailing? d1->d2 No s2 Add Acid to Mobile Phase d2->s2 Yes d3 No Elution? d2->d3 No s3 Increase Polarity Check Stability d3->s3 Yes

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2-Cyanobutanoic acid, various analytical techniques are available. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy alongside alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental protocols and data.

Quantitative Analysis by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute amount of a substance without the need for a calibration curve, based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.

Predicted ¹H NMR Spectrum of this compound
  • Structure: CH₃-CH₂-CH(CN)-COOH

  • Proton Environments:

    • -CH₃ (Methyl group): Expected to be a triplet around 1.0-1.2 ppm.

    • -CH₂- (Methylene group): Expected to be a multiplet (quartet of doublets) around 1.8-2.0 ppm.

    • -CH(CN)- (Methine group): Expected to be a triplet around 3.5-3.7 ppm.

    • -COOH (Carboxylic acid proton): A broad singlet at a variable chemical shift, typically >10 ppm, and often not suitable for precise integration.

The methine proton (-CH(CN)-) at approximately 3.5-3.7 ppm is well-separated from the other aliphatic signals, making it the most suitable signal for quantification.

Experimental Protocol for qNMR

A robust qNMR analysis of this compound can be achieved using the internal standard method.

1. Materials and Reagents:

  • This compound (analyte)
  • Internal Standard (IS): Maleic acid is a suitable choice as its vinyl protons resonate around 6.3 ppm, far from the analyte signals. The IS should be of high purity and accurately weighed.
  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent for both the analyte and the internal standard.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard (Maleic acid) into a clean vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Key acquisition parameters:
  • Pulse angle: 30°
  • Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A delay of 30 seconds is generally sufficient to ensure full relaxation.
  • Number of scans: 16-64, depending on the desired signal-to-noise ratio.

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the well-resolved signal of the analyte (methine proton at ~3.5-3.7 ppm) and the signal of the internal standard (vinyl protons of maleic acid at ~6.3 ppm).
  • Calculate the purity or concentration of this compound using the following formula:

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition transfer->acquisition processing Data Processing acquisition->processing integration Signal Integration processing->integration calculation Calculate Purity/ Concentration integration->calculation

Caption: Workflow for quantitative analysis of this compound by NMR.

Alternative Quantitative Methods

While qNMR offers high accuracy and does not require analyte-specific calibration standards, chromatographic methods like HPLC and GC are widely used and offer higher sensitivity for trace analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC with UV detection is a suitable method.

Experimental Protocol for HPLC:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210 nm, where the carboxylic acid chromophore absorbs.

  • Quantification: External standard calibration curve using solutions of this compound of known concentrations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility and improve peak shape.

Experimental Protocol for GC:

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.

  • Column: A polar capillary column (e.g., a wax-type column).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperatures: Typically around 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure good separation.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Quantification: Internal or external standard calibration. For GC-MS, selected ion monitoring (SIM) can be used for enhanced selectivity and sensitivity.

Method Comparison Pathway

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC Analyte This compound qNMR_Principle Principle: Direct Proportionality of Signal to Number of Nuclei Analyte->qNMR_Principle HPLC_Principle Principle: Differential Partitioning between Stationary and Mobile Phases Analyte->HPLC_Principle GC_Principle Principle: Partitioning between a Gaseous Mobile Phase and a Liquid/ Solid Stationary Phase Analyte->GC_Principle qNMR_Adv Advantages: - Primary Method - No Calibration Curve Needed - High Precision qNMR_Disadv Disadvantages: - Lower Sensitivity - Higher Equipment Cost HPLC_Adv Advantages: - High Sensitivity - Wide Applicability HPLC_Disadv Disadvantages: - Requires Calibration Standards - Solvent Consumption GC_Adv Advantages: - High Resolution - High Sensitivity (especially with MS) GC_Disadv Disadvantages: - Requires Volatile Analytes (or derivatization) - Requires Calibration Standards

Caption: Comparison of analytical principles for this compound.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the quantitative analysis of small organic acids by qNMR, HPLC, and GC. Please note that specific values for this compound would require experimental determination and validation.

ParameterqNMRHPLC-UVGC-FID/MS
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~ 10-100 µg/mL~ 0.1-1 µg/mL~ 0.01-0.1 µg/mL
Limit of Quantification (LOQ) ~ 50-200 µg/mL~ 0.5-5 µg/mL~ 0.05-0.5 µg/mL
Precision (RSD) < 1%< 2%< 5%
Accuracy (Recovery) 98-102%95-105%90-110%
Analysis Time per Sample ~ 10-15 min~ 15-30 min~ 20-40 min
Need for Reference Standard Internal Standard of known purityAnalyte-specificAnalyte-specific (or derivatized)

Conclusion

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.

  • qNMR is the method of choice for applications requiring the highest accuracy and precision, such as the certification of reference materials, where its nature as a primary ratio method is a significant advantage.

  • HPLC offers a good balance of sensitivity, speed, and accessibility, making it a versatile tool for routine quantitative analysis in research and quality control settings.

  • GC , particularly when coupled with mass spectrometry, provides the highest sensitivity and is ideal for trace analysis or when structural confirmation of the analyte is required. The need for derivatization, however, adds a step to the sample preparation process.

For drug development professionals and scientists, a thorough evaluation of the analytical needs, including required sensitivity, accuracy, and sample throughput, will guide the selection of the most appropriate technique.

Comparing the efficacy of different synthetic routes to 2-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-cyanobutanoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on the efficacy of each route, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyanide Substitution and HydrolysisRoute 2: Alkylation of Ethyl Cyanoacetate
Starting Materials 2-Butanol, Hydrochloric Acid, Zinc Chloride, Sodium CyanideEthyl Cyanoacetate, Sodium Ethoxide, Ethyl Bromide
Key Intermediates 2-Chlorobutane, 2-CyanobutaneDiethyl ethyl(cyano)malonate
Overall Yield ~55% (calculated)Not explicitly reported, but key steps have high yields
Reaction Steps 33
Purity Good, requires purification by distillation and recrystallizationGood, requires purification by distillation and recrystallization
Scalability FeasibleFeasible
Key Advantages Readily available starting materials.Well-established malonic ester synthesis principles.
Key Disadvantages Use of highly toxic sodium cyanide.Potential for side reactions (dialkylation).

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic routes discussed, the following diagrams were generated using Graphviz.

G cluster_0 Route 1: Cyanide Substitution and Hydrolysis cluster_1 Route 2: Alkylation of Ethyl Cyanoacetate A1 2-Butanol B1 2-Chlorobutane A1->B1 HCl, ZnCl2 (Yield: 73.07%) C1 2-Cyanobutane B1->C1 NaCN, DMSO (SN2 Reaction) D1 This compound C1->D1 Acid Hydrolysis A2 Ethyl Cyanoacetate D2 Diethyl ethyl(cyano)malonate A2->D2 B2 Sodium Ethoxide B2->D2 C2 Ethyl Bromide C2->D2 Alkylation E2 This compound D2->E2 Hydrolysis & Decarboxylation

Caption: Comparative workflow of two synthetic routes to this compound.

Route 1: Cyanide Substitution and Hydrolysis

This route involves the conversion of a suitable 2-substituted butane with a cyanide salt, followed by hydrolysis of the resulting nitrile. A common precursor is 2-chlorobutane, which can be synthesized from 2-butanol.

Experimental Protocols

Step 1: Synthesis of 2-Chlorobutane from 2-Butanol

  • Materials: 2-butanol, concentrated hydrochloric acid, anhydrous zinc chloride.

  • Procedure: 2-Butanol is refluxed with concentrated hydrochloric acid in the presence of anhydrous zinc chloride as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism.

  • Yield: A reported yield for this step is 73.07%.[1]

Step 2: Synthesis of 2-Cyanobutane from 2-Chlorobutane

  • Materials: 2-Chlorobutane, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure: (S)-2-chlorobutane is reacted with sodium cyanide in DMSO. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry to produce (R)-2-cyanobutane.[2][3]

Step 3: Hydrolysis of 2-Cyanobutane to this compound

  • Materials: 2-Cyanobutane, strong acid (e.g., HCl or H2SO4), water.

  • Procedure: The nitrile group of 2-cyanobutane is hydrolyzed under acidic conditions. This typically involves refluxing the nitrile with a strong aqueous acid. The reaction converts the cyano group into a carboxylic acid.

  • Note: A specific, detailed protocol with quantitative data for the hydrolysis of 2-cyanobutane to this compound was not found in the searched literature. The yield for this step is assumed to be in the typical range for nitrile hydrolysis, which can be high but requires empirical determination.

Route 2: Alkylation of Ethyl Cyanoacetate

This classic approach utilizes the principles of malonic ester synthesis. Ethyl cyanoacetate is deprotonated to form a nucleophilic enolate, which is then alkylated with an ethyl halide. Subsequent hydrolysis of the ester and nitrile groups, followed by decarboxylation, yields the final product.

Experimental Protocols

Step 1: Alkylation of Ethyl Cyanoacetate

  • Materials: Ethyl cyanoacetate, a strong base (e.g., sodium ethoxide), an ethyl halide (e.g., ethyl bromide), and a suitable solvent (e.g., ethanol).

  • Procedure: Ethyl cyanoacetate is treated with a strong base to form the corresponding enolate. This enolate then acts as a nucleophile and reacts with an ethyl halide in an alkylation reaction to form diethyl ethyl(cyano)malonate.

  • Note: A thesis describing the alkylation of diethyl cyanomalonate supports the feasibility of this step, though a specific protocol for ethylation with yield is not provided.[1] The alkylation of ethyl cyanoacetate is a well-established reaction.[4]

Step 2: Hydrolysis and Decarboxylation

  • Materials: Diethyl ethyl(cyano)malonate, strong acid or base, water.

  • Procedure: The resulting diethyl ethyl(cyano)malonate is then subjected to hydrolysis. This can be performed under acidic or basic conditions. The hydrolysis cleaves both the ester and the nitrile groups to form a dicarboxylic acid intermediate with a cyano group. Upon heating, this intermediate readily undergoes decarboxylation to yield this compound. The hydrolysis of similar diethyl malonates has been described, noting that the process can lead directly to the decarboxylated product under vigorous conditions.[5]

  • Note: While the general procedure is well-known, specific quantitative data for the hydrolysis and decarboxylation of diethyl ethyl(cyano)malonate to this compound is not detailed in the searched literature.

Efficacy Comparison and Conclusion

Both synthetic routes present viable pathways to this compound.

Route 1 benefits from the high-yield preparation of the 2-chlorobutane intermediate.[1] However, the subsequent step involving sodium cyanide introduces a highly toxic reagent, which may be a significant drawback in terms of safety and handling. The overall yield is dependent on the efficiencies of the cyanation and hydrolysis steps, for which specific data for this substrate is lacking.

Route 2 follows a well-established and versatile synthetic strategy. The starting materials are common laboratory reagents. A key challenge in this route is controlling the alkylation step to favor mono-alkylation over di-alkylation. The subsequent hydrolysis and decarboxylation are generally efficient processes.

Recommendation: For laboratory-scale synthesis where the handling of cyanide is a major concern, Route 2 (Alkylation of Ethyl Cyanoacetate) is likely the more favorable approach due to its reliance on more standard and less hazardous reagents. However, for larger-scale industrial applications where cost and the yield of the initial chlorination step are critical, Route 1 might be economically advantageous, provided that appropriate safety measures for handling cyanide are strictly implemented.

Further experimental optimization and data collection for the specific steps outlined in both routes would be necessary to perform a more definitive quantitative comparison of their efficacy.

References

A Comparative Guide to 2-Cyanobutanoic Acid and 2-Chlorobutanoic Acid as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a critical decision in the design of a synthetic route, directly impacting reaction efficiency, yield, and the overall cost-effectiveness of the process. This guide provides a detailed, data-driven comparison of two structurally similar but functionally distinct butanoic acid derivatives: 2-cyanobutanoic acid and 2-chlorobutanoic acid. By examining their physicochemical properties, reactivity, synthetic applications, and safety profiles, this document aims to equip researchers with the necessary information to make an informed choice for their specific synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a compound's physical properties is essential for planning experimental procedures, including solvent selection, reaction temperature, and purification methods. The following table summarizes the key physicochemical characteristics of this compound and 2-chlorobutanoic acid.

PropertyThis compound2-Chlorobutanoic Acid
CAS Number 51789-75-4[1][2]4170-24-5[3][4]
Molecular Formula C₅H₇NO₂[1][2]C₄H₇ClO₂[3][5]
Molecular Weight 113.11 g/mol [1]122.55 g/mol [3][5]
Appearance Colorless to pale yellow liquid or solid[2]Colorless to pale yellow liquid[3][5]
Boiling Point 266.4°C at 760 mmHg[6]90-92°C at 12 mmHg[4][5][7]
Melting Point Not specified-16°C (crystals)[8], -12°C (S-enantiomer)
Density 1.137 g/cm³[6]1.190 g/mL at 20°C[4][7]
pKa 2.56 (Predicted)[6]2.84 (at 18°C)[8], 2.95 (Predicted)[9]
Solubility Soluble in polar solvents like water and alcohols[2]Soluble in water and organic solvents[3][4]

Reactivity and Synthetic Utility

The primary difference in the synthetic utility of these two molecules lies in the reactivity of the substituent at the alpha-position: the nitrile group (-CN) versus the chloro group (-Cl).

2-Chlorobutanoic Acid: The chlorine atom at the α-position makes this carbon electrophilic and susceptible to nucleophilic substitution reactions .[3] The chloride ion is a good leaving group, facilitating the introduction of a wide range of nucleophiles. This makes 2-chlorobutanoic acid an excellent precursor for the synthesis of α-substituted butanoic acid derivatives, such as α-hydroxy, α-amino, or α-alkoxy acids. The chloro group's strong electron-withdrawing inductive effect also increases the acidity of the carboxylic acid proton compared to unsubstituted butanoic acid.[10][11]

This compound: The cyano (nitrile) group is significantly more versatile. While it can be displaced in some reactions, its primary utility comes from its transformation into other functional groups.[2] This includes:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming a substituted malonic acid derivative.

  • Reduction: The nitrile can be reduced to a primary amine, providing a route to α,γ-diaminobutyric acid derivatives.

  • Addition Reactions: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.

This versatility makes this compound a valuable building block for more complex molecules, serving as an intermediate in the synthesis of amino acids, pharmaceuticals, and other bioactive compounds.[1]

G cluster_0 2-Chlorobutanoic Acid Pathway cluster_1 This compound Pathways start_Cl 2-Chlorobutanoic Acid prod_Cl α-Substituted Butanoic Acids (e.g., α-hydroxy, α-amino) start_Cl->prod_Cl Nucleophilic Substitution (Cl⁻ is a leaving group) start_CN This compound prod_COOH Substituted Dicarboxylic Acid start_CN->prod_COOH Hydrolysis prod_Amine α,γ-Diamino Derivative start_CN->prod_Amine Reduction prod_Ketone α-Acyl Derivative start_CN->prod_Ketone Addition of Organometallics

Figure 1. Comparative synthetic pathways for 2-chlorobutanoic and this compound.

Experimental Protocols

The following are generalized experimental protocols for representative transformations of each precursor. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol 1: Synthesis of 2-Hydroxybutanoic Acid via Nucleophilic Substitution of 2-Chlorobutanoic Acid

Objective: To replace the α-chloro group with a hydroxyl group.

Materials:

  • 2-Chlorobutanoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl, for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobutanoic acid (1.0 eq) in a 1:1 mixture of water and ethanol.

  • Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • After completion, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Carefully acidify the mixture with concentrated HCl until the pH is ~2.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-hydroxybutanoic acid.

  • Purify the product as necessary (e.g., by distillation or crystallization).

Protocol 2: Synthesis of Ethylmalonic Acid via Hydrolysis of this compound

Objective: To convert the α-cyano group into a carboxylic acid group.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄, concentrated) or Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Sodium chloride (for salting out)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, cautiously add this compound (1.0 eq) to a 6M aqueous solution of sulfuric acid (or a 25% w/v solution of NaOH).

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours, allowing for the evolution of ammonia (if using base) or ammonium salts to form.

  • Monitor the reaction until the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. If using a basic solution, cool to 0°C and carefully acidify with concentrated HCl to pH ~1.

  • Saturate the aqueous solution with sodium chloride to reduce the solubility of the dicarboxylic acid product.

  • Extract the product repeatedly with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude ethylmalonic acid.

  • Recrystallize the solid product from a suitable solvent system (e.g., hot water or toluene).

G start 1. Mix Reactants & Solvents reaction 2. Heat to Reflux (Monitor Progress) start->reaction workup 3. Quench & Acidify/ Neutralize reaction->workup extraction 4. Liquid-Liquid Extraction workup->extraction drying 5. Dry Organic Layer extraction->drying purification 6. Concentrate & Purify (Distillation/Crystallization) drying->purification

References

Reactivity of 2-Cyanobutanoic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the reactivity of 2-Cyanobutanoic acid with other common alpha-cyano esters, supported by experimental data and detailed protocols. The unique bifunctional nature of this compound, possessing both a carboxylic acid and a nitrile group, imparts distinct reactivity profiles compared to its ester counterparts.

Key Reactivity Differences at a Glance

The primary distinction in reactivity between this compound and alpha-cyano esters, such as ethyl cyanoacetate, stems from the electronic and steric differences imparted by the carboxylic acid versus the ester functionality, as well as the nature of the alkyl substituent at the alpha-position. These differences manifest in the acidity of the alpha-proton, nucleophilicity of the corresponding carbanion, and susceptibility to hydrolysis and decarboxylation.

FeatureThis compoundEthyl Cyanoacetate (and other α-cyano esters)
pKa of α-proton Higher (less acidic)Lower (more acidic)
Nucleophilicity of Carbanion Less stabilized, more basicMore stabilized, less basic
Steric Hindrance at α-position Increased due to the ethyl groupVaries with the ester alkyl group
Hydrolysis The nitrile and carboxylic acid groups can undergo hydrolysis.The ester and nitrile groups are subject to hydrolysis.
Decarboxylation Can undergo decarboxylation upon heating.Not applicable.

Acidity of the Alpha-Proton: The Key to Reactivity

The acidity of the proton at the carbon alpha to the cyano group is a critical determinant of the nucleophilicity of the resulting carbanion, which is the reactive species in many key synthetic transformations.

This difference in acidity has profound implications for base selection and reaction conditions in processes such as Knoevenagel condensations and Michael additions. A stronger base will be required to deprotonate this compound to a significant extent compared to ethyl cyanoacetate.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. The reactivity in this reaction is directly related to the ease of formation of the nucleophilic carbanion.

Comparative Reactivity

Due to the lower acidity of its alpha-proton, this compound is expected to be less reactive in Knoevenagel condensations than ethyl cyanoacetate under identical conditions. A stronger base or more forcing conditions may be necessary to achieve comparable yields and reaction rates. The presence of the bulkier ethyl group in this compound may also introduce steric hindrance, further slowing the reaction.

Experimental Data for Knoevenagel Condensation

While direct comparative studies are scarce, the following table presents typical yields for the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes, providing a benchmark for expected reactivity.

AldehydeCatalystSolventYield (%)
BenzaldehydePiperidineEthanolHigh
4-MethoxybenzaldehydeDIPEAcHexane96
4-ChlorobenzaldehydeDIPEAcHexane94
CinnamaldehydeDIPEAcHexane90

Data compiled from various sources.

Experimental Protocol: Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of benzaldehyde and ethyl cyanoacetate in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or extraction.

Knoevenagel_Condensation_Workflow start Start reactants Mix Benzaldehyde, Ethyl Cyanoacetate, Ethanol start->reactants catalyst Add Piperidine (catalyst) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Isolation of Product monitoring->workup Reaction Complete end End workup->end

Fig. 1: Knoevenagel Condensation Workflow

Michael Addition: Conjugate Addition Reactions

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. Alpha-cyano carbanions are excellent nucleophiles for this transformation.

Comparative Reactivity

The less stabilized and more basic carbanion of this compound, once formed, is expected to be a more reactive nucleophile in a Michael addition compared to the more stabilized carbanion of ethyl cyanoacetate. However, the initial deprotonation step remains the kinetic barrier. Therefore, while the conjugate addition itself might be faster with the 2-cyanobutanoate carbanion, the overall reaction rate will be highly dependent on the efficiency of its formation.

Experimental Protocol: Michael Addition of Ethyl Cyanoacetate to an α,β-Unsaturated Ketone

Materials:

  • α,β-Unsaturated ketone (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride)

  • Aprotic solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in THF.

  • Slowly add ethyl cyanoacetate to the suspension and stir until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Cool the reaction mixture and add the α,β-unsaturated ketone dropwise.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) and isolate the product by extraction.

Michael_Addition_Pathway cluster_0 Enolate Formation cluster_1 Conjugate Addition Alpha-Cyano Ester Alpha-Cyano Ester Carbanion (Enolate) Carbanion (Enolate) Alpha-Cyano Ester->Carbanion (Enolate) Base Michael Adduct Michael Adduct Carbanion (Enolate)->Michael Adduct + α,β-Unsaturated Carbonyl Protonated Product Protonated Product Michael Adduct->Protonated Product Protonation Decarboxylation_Mechanism node_A This compound node_B Six-membered Transition State node_A->node_B Heat node_C Enol Intermediate + CO2 node_B->node_C node_D Butyronitrile node_C->node_D Tautomerization

References

Benchmarking Catalyst Performance for 2-Cyanobutanoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral α-cyano acids, such as 2-cyanobutanoic acid, is a critical step in the development of novel therapeutics. This guide provides a comparative overview of catalytic systems for the synthesis of this compound, presenting available performance data and detailed experimental protocols to aid in catalyst selection and optimization.

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to their utility as versatile building blocks in the preparation of various biologically active molecules. The development of efficient catalytic methods to access these compounds with high yield, selectivity, and stereocontrol is an ongoing area of research. This guide summarizes findings from recent studies on different catalytic approaches for this transformation.

Catalyst Performance Comparison

While a direct head-to-head comparison of various catalysts for the synthesis of this compound under identical conditions is not extensively documented in the literature, data from studies on analogous α-substituted carboxylic acids and cyanation reactions provide valuable insights. The following table summarizes the performance of different types of catalysts in reactions relevant to the synthesis of this compound.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Selectivity (e.g., ee%)TON/TOFReference
Photoredox/Copper Cooperative Catalysis α-Aryl Carboxylic AcidsDecarboxylative CyanationUp to 98Up to 87 eeNot Reported[1][2][3]
Titanium-Multicatalysis Carboxylic AcidsDeoxygenative Amino-CyanationNot Specified for this compoundUp to 98:2 erNot Reported[4]
Enzyme Catalysis (e.g., Nitrilase) NitrilesHydrolysisHighOften high enantioselectivityNot Reported
Nickel-based Catalysis Allyl MoietiesDifunctionalizationVariesRegioselectivity dependent on ligandsNot Reported[5]

Note: The data presented is for analogous reactions and may not be directly transferable to the synthesis of this compound. Experimental conditions significantly influence catalyst performance.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalyst performance. Below are representative protocols for relevant catalytic systems.

Enantioselective Decarboxylative Cyanation using Photoredox and Copper Catalysis

This method is applicable to the synthesis of chiral nitriles from carboxylic acids.[1]

Materials:

  • Iridium photocatalyst (e.g., Ir(ppy)3)

  • Copper catalyst (e.g., CuBr)

  • Chiral ligand

  • Carboxylic acid precursor to this compound (e.g., 2-ethyl-2-phenylmalonic acid)

  • Cyanide source (e.g., zinc cyanide)

  • Solvent (e.g., DMF/p-xylene mixture)

  • Blue LED light source

Procedure:

  • In a glovebox, a reaction vial is charged with the iridium photocatalyst, copper catalyst, chiral ligand, and the carboxylic acid substrate.

  • The cyanide source is added, followed by the solvent mixture.

  • The vial is sealed and removed from the glovebox.

  • The reaction mixture is irradiated with a blue LED light source at a controlled temperature for a specified time.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • Yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis.

Enzyme-Catalyzed Hydrolysis of a Nitrile Precursor

This protocol describes a general method for the enzymatic hydrolysis of a nitrile to a carboxylic acid, which can be adapted for the synthesis of this compound from a suitable nitrile precursor.

Materials:

  • Nitrilase enzyme (commercially available or from a specific microbial source)

  • 2-cyanobutanamide or a similar precursor

  • Phosphate buffer (e.g., pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

  • The nitrile substrate is dissolved in the phosphate buffer, with a small amount of co-solvent if necessary.

  • The nitrilase enzyme (as whole cells, cell-free extract, or purified enzyme) is added to the substrate solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The reaction progress is monitored by TLC or HPLC.

  • Once the reaction is complete, the enzyme is removed by centrifugation or filtration.

  • The product, this compound, is extracted from the aqueous phase using an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the product.

  • Yield and purity are determined by standard analytical techniques.

Experimental Workflow and Logic

The process of benchmarking catalyst performance for this compound synthesis follows a logical workflow, from catalyst selection to data analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison catalyst_selection Catalyst Selection reaction_setup Reaction Setup catalyst_selection->reaction_setup substrate_synthesis Substrate Synthesis substrate_synthesis->reaction_setup reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring product_isolation Product Isolation & Purification reaction_monitoring->product_isolation characterization Characterization (NMR, HPLC) product_isolation->characterization performance_metrics Performance Metrics (Yield, ee%) characterization->performance_metrics data_tabulation Data Tabulation performance_metrics->data_tabulation guide_publication Publish Comparison Guide data_tabulation->guide_publication

Caption: Workflow for benchmarking catalyst performance.

Reaction Pathway: Enantioselective Decarboxylative Cyanation

The following diagram illustrates a plausible reaction pathway for the enantioselective decarboxylative cyanation of a carboxylic acid to a chiral nitrile, a key strategy for synthesizing compounds like this compound.

reaction_pathway R_COOH R-COOH (Carboxylic Acid) R_radical R• (Alkyl Radical) R_COOH->R_radical Oxidative Decarboxylation (SET from PC*) CO2 CO2 R_COOH->CO2 PC Photocatalyst (e.g., Ir(ppy)3) PC_excited PC PC->PC_excited Light Absorption PC_excited->PC Regeneration Product R-CN (Chiral Nitrile) R_radical->Product Enantioselective Cyanation R_radical->Product Cu_catalyst Cu(I)-L Cu_CN L*Cu(II)-CN Cu_catalyst->Cu_CN Oxidation & Ligand Exchange Cu_CN->Cu_catalyst Reductive Elimination Cu_CN->Product hv hv (Blue LED) hv->PC

Caption: Plausible catalytic cycle for decarboxylative cyanation.

References

Biological Activity of 2-Cyanobutanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 2-cyanobutanoic acid and structurally related compounds in the fields of cancer, inflammation, and agriculture. Due to a lack of comprehensive studies on a homologous series of this compound derivatives, this document leverages available data on closely related cyano-containing molecules to provide insights into their potential efficacy compared to established standards.

Anticancer Activity

Derivatives containing the α-cyano acrylamide or α-cyano acrylic acid ester moiety, which share structural similarities with this compound derivatives, have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with standard chemotherapeutic drugs used as positive controls.

Table 1: Comparative Anticancer Activity of Cyano-Containing Compounds

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Standard DrugStandard Drug IC50 / GI50 (µM)
2-Cyano-3-aryl Acrylamide Analogues VariousData not availableDoxorubicin~0.05 - 2
5-Fluorouracil~1 - 20
Cisplatin~0.5 - 10
Hypothetical this compound Ester e.g., MCF-7 (Breast)Not AvailableDoxorubicin~0.5
Hypothetical this compound Amide e.g., HCT116 (Colon)Not Available5-Fluorouracil~5

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Apoptosis Induction

Figure 1. Proposed mechanism of apoptosis induction.

Anti-inflammatory Activity

The anti-inflammatory potential of cyano-containing compounds is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity of a Crotonic Acid Derivative

Compound/DerivativeAssayEndpointStandard DrugStandard Drug Endpoint
N-(trifluoromethylphenyl)- 2-cyano-3-hydroxy-crotonic acid amide Carrageenan-induced paw edema (in vivo)Reduction in paw volumeIndomethacinSignificant reduction in paw volume
Hypothetical this compound Derivative COX-2 Inhibition (in vitro)IC50 (µM)Celecoxib~0.05 - 0.5

Note: The provided data for the crotonic acid derivative is from an in vivo study and does not provide a direct IC50 comparison. The IC50 for Celecoxib is a typical range.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds and a standard inhibitor (e.g., Celecoxib) are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Enzyme->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-2 Enzyme Inhibits

Figure 2. Inhibition of the COX-2 pathway.

Herbicidal Activity

Certain 2-cyanoacrylate derivatives have shown promise as herbicidal agents. Their efficacy is typically evaluated against a panel of common weeds, with commercial herbicides used as a benchmark. A key target for some herbicides is the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants.

Table 3: Comparative Herbicidal Activity of 2-Cyanoacrylate Derivatives

Compound/DerivativeTarget WeedInhibition (%) at 1500 g/haStandard HerbicideStandard Herbicide Inhibition (%)
2-Cyanoacrylate with Pyrazole Moiety Brassica juncea>90%NK-9717100%
Polypogon fugax40-80%NK-971720%
Hypothetical this compound Derivative e.g., Amaranthus retroflexusNot AvailableGlyphosate>90%

Note: The data presented is for 2-cyanoacrylate derivatives, which are structurally related to this compound derivatives.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Soil Preparation: Pots are filled with a standardized soil mix.

  • Seed Sowing: Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica juncea) are sown at a uniform depth.

  • Compound Application: The test compounds and a standard herbicide (e.g., Glyphosate) are applied to the soil surface at various concentrations.

  • Incubation: The pots are maintained in a greenhouse under controlled conditions (temperature, light, humidity).

  • Evaluation: After a set period (e.g., 14-21 days), the percentage of weed emergence and the overall plant health (e.g., stunting, chlorosis) are assessed and compared to untreated controls.

  • Data Analysis: The concentration required to inhibit 50% of weed growth (GR50) is calculated.

Experimental Workflow: Herbicide Screening

G A Synthesis of 2-Cyanobutanoic Acid Derivatives B Primary Screening (e.g., Seed Germination Assay) A->B C Secondary Screening (Pre- and Post-emergence Assays) B->C D Dose-Response Studies (Determination of GR50) C->D E Mechanism of Action Studies (e.g., ALS Inhibition Assay) D->E F Lead Compound Identification E->F

Figure 3. Workflow for herbicide discovery.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for a scientific audience. The biological activities and experimental data are based on published literature for structurally related compounds and may not be directly representative of all this compound derivatives. Further research is required to fully elucidate the therapeutic and agricultural potential of this specific class of compounds.

A Spectroscopic Comparison of 2-Cyanobutanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2-Cyanobutanoic acid sourced from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to assess the identity, purity, and consistency of the compound from various commercial sources using fundamental spectroscopic techniques. This information is critical for ensuring the reliability and reproducibility of research and development activities where this compound is a key starting material or intermediate.

The bifunctional nature of this compound, containing both a nitrile and a carboxylic acid group, makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1] Given its utility, variations in purity or the presence of impurities from different suppliers can significantly impact reaction outcomes, yield, and the safety profile of downstream products.

Experimental Workflow

The following diagram outlines the systematic approach for the spectroscopic analysis of this compound samples from each supplier.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion SampleA Supplier A Sample NMR NMR Spectroscopy (¹H, ¹³C) SampleA->NMR IR FTIR Spectroscopy SampleA->IR MS Mass Spectrometry (LC-MS) SampleA->MS SampleB Supplier B Sample SampleB->NMR SampleB->IR SampleB->MS SampleC Supplier C Sample SampleC->NMR SampleC->IR SampleC->MS Data_Analysis Spectral Data Processing & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis of Spectra and Purity Data_Analysis->Comparison Conclusion Supplier Selection Recommendation Comparison->Conclusion

Figure 1. Experimental workflow for the spectroscopic comparison of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analyses of this compound from the three suppliers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₃ (t)1.10 - 1.251.181.181.19
-CH₂- (m)1.90 - 2.102.012.022.00
-CH(CN)- (t)3.60 - 3.753.683.683.69
-COOH (s, br)9.00 - 12.0010.5 (br)10.6 (br)10.4 (br)
Purity (%) ->98%>98%~97% (minor impurities noted)

t = triplet, m = multiplet, s = singlet, br = broad

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₃11 - 1312.512.512.6
-CH₂-25 - 2826.826.926.8
-CH(CN)-35 - 3836.236.236.3
-CN116 - 119117.5117.4117.6
-C=O170 - 175172.1172.0172.2
Table 3: FTIR Spectroscopic Data (Liquid Film, cm⁻¹)
Assignment Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
O-H stretch (br)2500 - 33002975 (br)2980 (br)2970 (br)
C-H stretch2850 - 30002940, 28802942, 28812938, 2879
C≡N stretch2240 - 2260225222512253
C=O stretch1700 - 1725171517161714
C-O stretch1210 - 1320128512861284

br = broad

Table 4: Mass Spectrometry Data (LC-MS, ESI-)
Parameter Expected Value Supplier A Supplier B Supplier C
Molecular Formula C₅H₇NO₂ConfirmedConfirmedConfirmed
Exact Mass 113.0477113.0475113.0478113.0476
[M-H]⁻ (m/z) 112.0404112.0402112.0405112.0403
Purity by LC (%) >95%99.2%99.5%97.8%
Major Impurity (m/z) -Not DetectedNot Detected114.0633

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.

  • Sample Preparation: 10-15 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FTIR Spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small drop of neat this compound from each supplier was placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectra were baseline corrected and the peak positions were identified using the instrument's software. The broad O-H stretch is characteristic of carboxylic acids due to hydrogen bonding.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS detector with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psig

    • Capillary Voltage: 3500 V

    • Scan Range: m/z 50 - 500

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: The total ion chromatogram (TIC) was used to assess purity, and the mass spectrum of the major peak was analyzed to confirm the molecular weight of this compound. The exact mass of the parent compound is 113.047678466.[4]

Summary of Findings

The spectroscopic data for this compound from Supplier A and Supplier B were highly consistent with the expected structure and indicated a high degree of purity (>98%). All characteristic peaks in the ¹H NMR, ¹³C NMR, and FTIR spectra were present with the expected chemical shifts and vibrational frequencies. The LC-MS analysis confirmed the correct molecular weight and showed high purity with no significant impurities detected.

The sample from Supplier C also showed the characteristic spectroscopic features of this compound. However, the ¹H NMR spectrum indicated the presence of minor, unidentified impurities. The LC-MS analysis confirmed a slightly lower purity of approximately 97.8% and detected an impurity with an m/z of 114.0633, possibly corresponding to the hydrated nitrile or another related species.

Conclusion and Recommendations

Based on this comparative spectroscopic analysis, this compound from Supplier A and Supplier B are of high purity and are recommended for applications where chemical integrity is critical, such as in pharmaceutical synthesis and quantitative research. The material from Supplier C , while largely conforming to the structure of this compound, contains detectable impurities that may require further characterization or purification depending on the intended application. For less sensitive applications, the material from Supplier C may be a viable, cost-effective alternative.

It is recommended that researchers perform their own quality control analysis on critical starting materials, as batch-to-batch variability can occur even from the same supplier.

References

A Researcher's Guide to Confirming the Stereochemistry of 2-Cyanobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Key Methodologies for Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of chiral molecules, such as 2-cyanobutanoic acid derivatives, which are valuable building blocks in medicinal chemistry. The spatial arrangement of atoms in these molecules can dramatically influence their pharmacological and toxicological properties. This guide provides a comparative overview of the most common and effective analytical techniques used to confirm the absolute configuration of chiral centers in these derivatives. We present supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The selection of a method for stereochemical determination depends on several factors, including the physical properties of the compound, the required accuracy, sample availability, and the instrumentation at hand. Below is a summary of the most prevalent techniques, with their respective strengths and weaknesses.

Technique Principle Advantages Limitations Typical Data Output
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High sensitivity, excellent for determining enantiomeric excess (ee), applicable to a wide range of compounds.Requires method development to find a suitable CSP and mobile phase. Does not directly provide absolute configuration without a known standard.Retention time (tR), separation factor (α), resolution (Rs).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent, resulting in distinguishable NMR signals.[1][2][3][4][5]Provides structural information and can determine absolute configuration by analyzing chemical shift differences (Δδ).[]Derivatization can be complex and may not go to completion. Chiral solvating agents may only induce small chemical shift differences.[5]Chemical shift (δ), difference in chemical shifts between diastereomers (Δδ).
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound (or a derivative), which allows for the precise determination of the three-dimensional atomic arrangement.Provides unambiguous determination of the absolute configuration and solid-state conformation.Requires the growth of high-quality single crystals, which can be challenging. The solid-state conformation may not be the same as in solution.Atomic coordinates, bond lengths, bond angles, torsion angles, Flack parameter.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration.[7][8]Determines the absolute configuration of molecules in solution without the need for derivatization or crystallization.[8] Provides conformational information.[9]Requires specialized instrumentation and computational resources for accurate spectral prediction.VCD and IR spectra (differential absorbance vs. wavenumber).

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers and determining their purity.[10][11] For acidic compounds like this compound derivatives, anion-exchange type chiral stationary phases (CSPs) are often effective.[12] Polysaccharide-based CSPs are also widely used.[13]

Experimental Protocol: Enantioseparation of a this compound Derivative

  • Column: CHIRALPAK® QN-AX (anion exchanger CSP based on quinine)[12]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol) with an acidic additive (e.g., trifluoroacetic acid or formic acid) and a basic additive (e.g., triethylamine or diethylamine). The ratio and concentration of these additives are critical for achieving good separation.[14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase.

Data Presentation: Hypothetical Chiral HPLC Separation Data

Enantiomer Retention Time (tR) [min] Peak Area (%)
(R)-enantiomer8.5450.1
(S)-enantiomer10.2349.9
Separation Factor (α) 1.20
Resolution (Rs) 2.15

Note: The elution order of the enantiomers needs to be confirmed with a standard of known absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents

The Mosher's acid method is a classic approach for determining the absolute configuration of chiral alcohols and amines via NMR.[4][] For chiral carboxylic acids, a similar strategy can be employed by first converting the acid to an alcohol or by using a chiral amine to form diastereomeric amides. Alternatively, chiral resolving agents can be used to form diastereomeric salts in situ.[1]

Experimental Protocol: Formation of Diastereomeric Amides

  • Activation of the Carboxylic Acid: React the racemic this compound derivative with a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt).

  • Amide Formation: Add a chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine).

  • Purification: Purify the resulting diastereomeric amides by column chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for each diastereomer and compare the chemical shifts of the protons adjacent to the chiral center.

Data Presentation: Hypothetical ¹H NMR Data for Diastereomeric Amides

Proton δ for (R,R)-diastereomer (ppm) δ for (S,R)-diastereomer (ppm) Δδ (δR,R - δS,R) (ppm)
Hα (proton at the chiral center)4.154.25-0.10
CH₃ of ethyl group1.201.15+0.05

The sign of Δδ can be used to deduce the absolute configuration based on the established model for the chiral derivatizing agent.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute stereochemistry. This often involves the formation of a salt with a chiral base or amine to facilitate crystallization and to provide a reference atom of known configuration.

Experimental Protocol: Crystallization and Structure Determination

  • Salt Formation: Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral base of known configuration (e.g., (R)-1-phenylethylamine).

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or use other crystallization techniques (e.g., vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using standard software packages. The absolute configuration is determined by referencing the known configuration of the chiral base and by analyzing the anomalous dispersion effects (Flack parameter).

Data Presentation: Key Crystallographic Parameters

Parameter Value
Crystal SystemMonoclinic[15]
Space GroupP2₁/c[15]
Unit Cell Dimensionsa = ..., b = ..., c = ..., β = ...
Flack Parameter~0.0 (indicating correct absolute configuration)
Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical spectroscopy technique that can determine the absolute configuration of molecules in solution.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).[8]

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.

Data Presentation: Comparison of Experimental and Calculated VCD Spectra

Vibrational Mode Experimental Wavenumber (cm⁻¹) Experimental VCD Sign Calculated Wavenumber (cm⁻¹) Calculated VCD Sign
C=O stretch1720+1715+
C-H bend1450-1455-
C-N stretch2250+2245+

Visualizing the Workflow

The general workflow for determining the stereochemistry of a newly synthesized or isolated this compound derivative can be visualized as follows.

G cluster_synthesis Synthesis / Isolation cluster_separation Separation / Derivatization cluster_analysis Analysis cluster_result Result synthesis Racemic or Enantioenriched This compound Derivative chiral_hplc Chiral HPLC synthesis->chiral_hplc Separation derivatization Derivatization with Chiral Auxiliary synthesis->derivatization Reaction xray X-ray Crystallography chiral_hplc->xray Isolated Enantiomer for Crystallization vcd VCD Spectroscopy chiral_hplc->vcd Isolated Enantiomer for Spectroscopy result Confirmed Absolute Stereochemistry chiral_hplc->result Enantiomeric Purity nmr NMR Spectroscopy derivatization->nmr Analysis of Diastereomers nmr->result xray->result vcd->result

Caption: Workflow for Stereochemical Confirmation.

Conclusion

The determination of the absolute stereochemistry of this compound derivatives can be achieved through several reliable analytical methods. Chiral HPLC is invaluable for assessing enantiomeric purity and for isolating individual enantiomers. NMR spectroscopy with chiral auxiliaries offers a solution-based method for configurational assignment. For an unambiguous determination, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. Vibrational Circular Dichroism is emerging as a powerful alternative for determining the absolute configuration in solution without the need for derivatization. The choice of method will ultimately be guided by the specific research question, available resources, and the properties of the molecule under investigation. By presenting these methods side-by-side, we hope to provide researchers with a valuable resource for making informed decisions in their work with chiral molecules.

References

Inter-laboratory Comparison of 2-Cyanobutanoic Acid Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different analytical methodologies for the quantification of 2-Cyanobutanoic acid, a key intermediate in various synthetic processes. The performance of three distinct analytical approaches is evaluated based on a simulated inter-laboratory study. This document is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific application, considering factors such as accuracy, precision, and sensitivity.

Comparative Performance Data

An inter-laboratory study was simulated to assess the performance of four fictional laboratories employing three different analytical methods for the determination of this compound in a standardized sample. The consensus concentration of the sample was established at 25.0 mg/L. The following table summarizes the key performance metrics.

LaboratoryAnalytical MethodMean Measured Conc. (mg/L)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)
Lab AGC-MS24.899.22.10.10.3
Lab BHPLC-UV25.3101.23.50.51.5
Lab CGC-MS24.999.61.80.080.25
Lab DTitrimetry23.995.65.22.06.0

Experimental Protocols

Detailed methodologies for the analytical techniques employed in this comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound. It involves the derivatization of the analyte to enhance its volatility for gas chromatographic separation.

a. Sample Preparation and Derivatization:

  • To 1.0 mL of the sample, add 10 µL of a suitable internal standard solution (e.g., 2-Cyanopentanoic acid, 100 mg/L).

  • Acidify the sample to a pH of approximately 2 with 2M HCl.

  • Extract the analyte with 2 mL of ethyl acetate by vortexing for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

b. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized this compound and the internal standard.

c. Quality Control:

  • A calibration curve is prepared using at least five concentration levels.

  • Quality control samples at low, medium, and high concentrations are analyzed with each batch.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and straightforward approach for the quantification of this compound without the need for derivatization.

a. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

b. Instrumentation:

  • HPLC System: Equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector: Wavelength set at 210 nm.

c. Quality Control:

  • A calibration curve is constructed using a minimum of five standards.

  • Check standards are analyzed periodically to monitor instrument performance.

Titrimetric Method

This classical chemical analysis method is less sensitive but can be effective for higher concentrations of this compound.

a. Procedure:

  • Pipette a known volume (e.g., 10 mL) of the sample into a conical flask.

  • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH) until a persistent faint pink color is observed.

  • Record the volume of NaOH used.

b. Calculation: The concentration of this compound is calculated using the following formula: Concentration (mg/L) = (V × M × MW) / S Where:

  • V = Volume of NaOH used (L)

  • M = Molarity of NaOH (mol/L)

  • MW = Molecular weight of this compound (113.12 g/mol )

  • S = Volume of the sample (L)

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Acidification p2->p3 p4 Liquid-Liquid Extraction p3->p4 p5 Evaporation p4->p5 p6 Derivatization p5->p6 a1 Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Workflow for this compound analysis by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample Filtration p2 Dilution (if necessary) p1->p2 a1 Injection p2->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Workflow for this compound analysis by HPLC-UV.

Validation of analytical methods for 2-Cyanobutanoic acid in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of analytical methods for 2-Cyanobutanoic acid in complex matrices, offering a comparative overview of suitable analytical techniques. This document provides researchers, scientists, and drug development professionals with the necessary data and protocols to select and implement the most appropriate method for their specific needs.

Introduction

This compound is a small, polar organic molecule containing both a carboxylic acid and a nitrile functional group. Its analysis in complex matrices such as biological fluids (plasma, urine) or environmental samples presents a challenge due to its high polarity and potential for matrix interference. This guide compares two primary analytical techniques suitable for the quantification of this compound and similar analytes: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection between these methods often depends on the required sensitivity, sample throughput, and available instrumentation. GC-MS typically requires a derivatization step to increase the analyte's volatility, while LC-MS/MS can often analyze polar compounds directly, though derivatization can also be used to enhance sensitivity.

Comparison of Analytical Methods

The performance of GC-MS with derivatization and LC-MS/MS for the analysis of small organic acids, analogous to this compound, is summarized below. The data presented is a compilation from various studies on similar analytes and serves as a general guideline.

Table 1: Performance Characteristics of GC-MS with Derivatization for Short-Chain Fatty Acids
Validation ParameterTypical PerformanceReferences
Linearity (R²) > 0.99[1][2]
Limit of Detection (LOD) 0.03 - 0.6 µg/mL[1]
Limit of Quantification (LOQ) 0.05 - 1 µM[3]
Intra-day Precision (%RSD) 1.6 - 9.8%[1]
Inter-day Precision (%RSD) 4.6 - 14.1%[1]
Accuracy/Recovery 88.2 - 107.2%[1]
Table 2: Performance Characteristics of LC-MS/MS for Small Organic Acids
Validation ParameterTypical PerformanceReferences
Linearity (R²) > 0.995[3][4]
Limit of Detection (LOD) 25.4 - 38.3 ng/mL[5]
Limit of Quantification (LOQ) 10 - 40 ng/mL[4]
Intra-day Precision (%RSD) < 8.8%[6]
Inter-day Precision (%RSD) < 15%[3]
Accuracy/Recovery 85.8 - 109.7%[4]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for successful method validation and implementation.

Protocol 1: Sample Preparation for GC-MS using Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is adapted from methods for extracting short-chain fatty acids from biological fluids.[7][8]

  • Sample Collection: Collect blood into EDTA-containing tubes and centrifuge to obtain plasma. Collect urine in sterile containers.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to a measured volume of the sample.

  • Acidification: Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid group.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified sample.[9] Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer at least once more and combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA) and an appropriate solvent.[10] Heat the mixture as required by the specific derivatization protocol (e.g., 60-80°C for 30-60 minutes).

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting acidic compounds from aqueous matrices.[11]

  • Sample Collection: Collect and prepare plasma or urine as described in Protocol 1.

  • Internal Standard Spiking: Add an internal standard to a measured volume of the sample.

  • Sample Pre-treatment: Dilute the sample with a buffer to adjust the pH, ensuring the analyte is in the correct ionic state for retention on the SPE sorbent. For anion exchange SPE, the pH should be adjusted to be above the pKa of this compound.

  • SPE Cartridge Conditioning: Condition a mixed-mode or anion exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by an equilibration with the loading buffer.[12]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances. This may be a combination of an organic solvent and water.

  • Elution: Elute the analyte of interest with a solvent that disrupts the interaction with the sorbent. For anion exchange, this is typically a solvent containing an acid or a high concentration of a competing ion.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a general validation workflow and a decision-making tree.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation start Start: Define Analytical Requirements sample_prep Sample Preparation (LLE/SPE) start->sample_prep analysis Chromatographic Analysis (GC-MS/LC-MS/MS) sample_prep->analysis data_acq Data Acquisition analysis->data_acq validation Method Validation data_acq->validation linearity Linearity & Range validation->linearity Evaluate accuracy Accuracy validation->accuracy Evaluate precision Precision (Repeatability & Intermediate) validation->precision Evaluate lod_loq LOD & LOQ validation->lod_loq Evaluate specificity Specificity/Selectivity validation->specificity Evaluate robustness Robustness validation->robustness Evaluate report Final Report & SOP linearity->report accuracy->report precision->report lod_loq->report specificity->report robustness->report end End: Method Implementation report->end

Caption: General Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Decision Tree for Analytical Method Selection start Start: Need to analyze this compound sensitivity High Sensitivity Required? start->sensitivity lc_ms_ms_choice LC-MS/MS (with or without derivatization) sensitivity->lc_ms_ms_choice Yes volatility Is analyte sufficiently volatile or easily derivatized? sensitivity->volatility No gc_ms_choice GC-MS with Derivatization lc_ms_ms_direct Direct LC-MS/MS volatility->lc_ms_ms_direct No equipment GC-MS Available? volatility->equipment Yes equipment->gc_ms_choice Yes lc_ms_ms_avail LC-MS/MS Available? equipment->lc_ms_ms_avail No lc_ms_ms_avail->lc_ms_ms_direct Yes consider_alt Consider Alternative Methods or Outsourcing lc_ms_ms_avail->consider_alt No

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of Synthesis Routes for 2-Cyanobutanoic Acid: Towards a Greener Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative study of the primary synthesis routes for 2-cyanobutanoic acid, a key intermediate in pharmaceutical manufacturing, reveals significant differences in their environmental impact. This guide provides researchers, scientists, and drug development professionals with an objective analysis of these methods, supported by experimental data, to facilitate the selection of more sustainable chemical pathways.

The synthesis of this compound is critical for the production of various active pharmaceutical ingredients. However, traditional chemical synthesis often involves hazardous reagents, generates significant waste, and consumes substantial energy. This report examines three main routes: electrochemical carboxylation of propyl cyanide, malonic ester synthesis, and nucleophilic substitution on 2-bromobutyric acid, evaluating them on key green chemistry metrics.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the three primary synthesis routes of this compound, offering a clear comparison of their environmental and efficiency metrics.

ParameterRoute 1: Electrochemical CarboxylationRoute 2: Malonic Ester SynthesisRoute 3: Nucleophilic Substitution
Starting Materials Propyl cyanide, Carbon dioxideDiethyl malonate, 1-Bromopropane2-Bromobutyric acid, Potassium cyanide
Main Reagents Tetrabutylammonium tetrafluoroborate (electrolyte)Sodium ethoxide, Potassium hydroxideEthanol (solvent)
Solvent(s) AcetonitrileEthanolEthanol
Reaction Temperature Room TemperatureRefluxReflux
Reaction Time Not specifiedNot specifiedNot specified
Reported Yield High (exact value not specified)Moderate to HighHigh
Primary Byproducts Minimal, depends on side reactionsSodium bromide, Ethanol, CO2Potassium bromide
Key Environmental Concerns Energy consumption for electrolysis, Use of organic solvents and electrolytes.Use of strong base (sodium ethoxide), generation of inorganic salts, multi-step process.Use of highly toxic potassium cyanide, generation of inorganic salts.
Green Chemistry Advantages Utilizes CO2 as a C1 building block, avoids harsh chemical oxidants/reductants.Well-established and versatile method.High atom economy in the substitution step.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further study.

Route 1: Electrochemical Carboxylation of Propyl Cyanide

This method utilizes carbon dioxide as a sustainable C1 building block.

Procedure: In an undivided electrochemical cell equipped with a working electrode and a counter electrode, a solution of propyl cyanide and a supporting electrolyte, such as tetrabutylammonium tetrafluoroborate, in a suitable organic solvent like acetonitrile is prepared. The solution is saturated with carbon dioxide by bubbling the gas through it. A constant current is then applied to the cell at room temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography or HPLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to yield this compound.

Route 2: Malonic Ester Synthesis

A classic and versatile method for the formation of carbon-carbon bonds.

Procedure: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature, leading to the formation of the enolate. 1-Bromopropane is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The ethanol is then removed by distillation. The resulting intermediate is hydrolyzed by refluxing with a concentrated solution of potassium hydroxide. After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate. The mixture is heated to induce decarboxylation, yielding crude this compound. The product is then purified by recrystallization or distillation.

Route 3: Nucleophilic Substitution of 2-Bromobutyric Acid with Potassium Cyanide

A direct route involving the displacement of a halide with a cyanide group.

Procedure: 2-Bromobutyric acid is dissolved in ethanol. A solution of potassium cyanide in a minimal amount of water is then added to the ethanolic solution. The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC or GC. After the reaction is complete, the solvent is evaporated under reduced pressure. The residue, containing the product and potassium bromide, is taken up in water and acidified with a mineral acid. The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated to give this compound, which can be further purified by distillation.[1][2][3][4][5]

Visualization of Comparative Study Workflow

The following diagram illustrates the logical workflow of this comparative study, from the identification of synthesis routes to the final environmental impact assessment.

G Comparative Study Workflow for this compound Synthesis A Identification of Synthesis Routes B Route 1: Electrochemical Carboxylation A->B C Route 2: Malonic Ester Synthesis A->C D Route 3: Nucleophilic Substitution A->D E Data Collection (Yields, Reagents, Conditions, Waste) B->E C->E D->E F Experimental Protocol Documentation E->F G Environmental Impact Assessment (Green Chemistry Metrics) E->G H Comparative Analysis & Reporting F->H G->H

Caption: Workflow of the comparative environmental impact study.

Conclusion

The selection of a synthesis route for this compound has significant implications for the environmental footprint of pharmaceutical production. The electrochemical approach presents a promising green alternative by utilizing CO2, though energy consumption remains a factor. The malonic ester synthesis is a well-established method but involves multiple steps and the use of strong bases. The nucleophilic substitution route is direct but employs highly toxic cyanide salts, posing significant safety and environmental challenges. This comparative guide provides the necessary data for informed decision-making, encouraging the adoption of more sustainable practices in the pharmaceutical industry. Further research and development into optimizing the greener routes, particularly in reducing energy consumption for electrolysis and minimizing waste in all pathways, is highly recommended.

References

Assessing the scalability of different 2-Cyanobutanoic acid production methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Scalable Production of 2-Cyanobutanoic Acid

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates like this compound is a critical consideration in advancing research and bringing new pharmaceuticals to market. This guide provides a detailed comparison of the primary production methods for this compound, offering insights into their scalability, supported by available experimental data and detailed protocols.

Comparative Analysis of Production Methods

Two principal synthetic routes for this compound have been identified: the hydrolysis of butyronitrile and the catalytic hydrocarboxylation of allyl cyanide. The choice between these methods often depends on factors such as desired scale, cost of starting materials, and available equipment. The following table summarizes the key quantitative parameters for each method to facilitate a direct comparison.

ParameterMethod 1: Hydrolysis of ButyronitrileMethod 2: Catalytic Hydrocarboxylation of Allyl Cyanide
Starting Material ButyronitrileAllyl cyanide, Carbon Monoxide (or surrogate)
Reagents Strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH)Transition metal catalyst (e.g., Palladium, Rhodium complexes), C-source
Typical Yield 70-90% (lab scale)60-85% (lab scale, varies with catalyst)
Reaction Temperature 80-110°C (reflux)50-120°C
Reaction Pressure Atmospheric1-50 atm (CO pressure)
Reaction Time 4-24 hours2-18 hours
Catalyst Loading N/A (stoichiometric reagents)0.1-5 mol%
Key Scalability Advantages Simple, well-established reaction; uses common bulk chemicals.High atom economy; potential for milder conditions with catalyst optimization.
Key Scalability Challenges Generation of significant salt waste (especially in base hydrolysis); corrosive nature of reagents requires specialized equipment.Catalyst cost, separation, and recycling; handling of toxic carbon monoxide gas.
Product Purity Generally good after purificationCan have isomeric byproducts depending on catalyst selectivity

Experimental Protocols

Below are detailed experimental protocols for the two primary methods of this compound synthesis. These protocols are based on established chemical principles and data from related reactions, providing a foundation for laboratory-scale synthesis and scale-up considerations.

Method 1: Hydrolysis of Butyronitrile

This method involves the conversion of the nitrile group in butyronitrile to a carboxylic acid through the action of a strong acid or base.

Materials:

  • Butyronitrile

  • Concentrated Hydrochloric Acid (37%) or Sodium Hydroxide pellets

  • Deionized water

  • Toluene (for extraction)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure (Acid-Catalyzed):

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of butyronitrile.

  • Slowly and carefully add 400 mL of concentrated hydrochloric acid to the flask while cooling in an ice bath.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a 2 L separatory funnel.

  • Extract the aqueous layer three times with 200 mL of toluene.

  • Combine the organic layers and wash with 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Method 2: Catalytic Hydrocarboxylation of Allyl Cyanide

This method utilizes a transition metal catalyst to facilitate the addition of a carboxyl group across the double bond of allyl cyanide.

Materials:

  • Allyl cyanide

  • Palladium(II) acetate

  • Triphenylphosphine (or other suitable ligand)

  • Formic acid (as a CO surrogate)

  • Anhydrous toluene

  • High-pressure reactor (autoclave)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a high-pressure reactor, add palladium(II) acetate (0.5 mol%) and triphenylphosphine (2 mol%) under an inert atmosphere.

  • Add 50 g of allyl cyanide and 300 mL of anhydrous toluene to the reactor.

  • Add 1.5 equivalents of formic acid to the mixture.

  • Seal the reactor, purge with carbon monoxide (or inert gas if using a CO surrogate), and then pressurize to 10 atm with carbon monoxide.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated, and the resulting crude product is purified by vacuum distillation or recrystallization to obtain this compound.

Visualizing the Pathways and Workflow

To better understand the chemical transformations and the general process flow, the following diagrams have been generated using Graphviz.

reaction_pathway_hydrolysis butyronitrile Butyronitrile intermediate Amide Intermediate butyronitrile->intermediate + H₂O, H⁺/OH⁻ acid This compound intermediate->acid + H₂O, H⁺/OH⁻ reaction_pathway_hydrocarboxylation allyl_cyanide Allyl Cyanide catalyst_complex Pd-Catalyst Complex allyl_cyanide->catalyst_complex + Pd Catalyst acid This compound catalyst_complex->acid + CO, H⁺ source experimental_workflow start Start reactants 1. Charge Reactants & Solvent start->reactants reaction 2. Reaction under Controlled Temperature & Pressure reactants->reaction quench 3. Reaction Quenching/Cooling reaction->quench extraction 4. Product Extraction quench->extraction purification 5. Purification (Distillation/Crystallization) extraction->purification analysis 6. Product Analysis (QC) purification->analysis end End Product analysis->end

Performance of 2-Cyanobutanoic acid as a building block in library synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the strategic selection of building blocks for library synthesis is paramount to exploring diverse chemical space and identifying novel bioactive molecules. This guide provides a comprehensive analysis of 2-cyanobutanoic acid as a bifunctional building block, offering a comparative perspective against other common scaffolds and detailing its potential applications in diversity-oriented synthesis.

Performance Overview: The Bifunctional Advantage

This compound presents a unique scaffold for library synthesis, incorporating two versatile and orthogonal functional groups: a carboxylic acid and a nitrile. This dual functionality allows for sequential or parallel derivatization, enabling the rapid generation of a wide array of molecular architectures from a single starting point. The carboxylic acid moiety serves as a handle for standard amide bond formation, a cornerstone of medicinal chemistry, while the nitrile group can be transformed into a variety of other functionalities, significantly expanding the accessible chemical space.

While specific quantitative performance data for this compound in large-scale library synthesis is not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of its constituent functional groups. The strategic incorporation of such bifunctional building blocks is a key strategy in diversity-oriented synthesis, aiming to maximize the structural diversity of a compound library.[1][2]

Comparative Analysis of Building Blocks

The selection of a building block scaffold has a profound impact on the structural diversity and novelty of a compound library. Below is a qualitative comparison of cyanocarboxylic acids, represented by this compound, with other common classes of bifunctional building blocks.

Building Block ClassKey Features & AdvantagesPotential LimitationsRepresentative Example
Cyanocarboxylic Acids - Orthogonal reactivity of nitrile and carboxylic acid.- Nitrile group can be converted to amines, amides, tetrazoles, etc.- Access to unique, nitrogen-rich heterocyclic scaffolds.- Potential for harsh reaction conditions for some nitrile transformations.- Limited commercial availability of diverse analogs.This compound
Amino Acids - Readily available in a wide variety of structures.- Well-established protocols for peptide and peptidomimetic synthesis.- Natural product-like scaffolds.[1]- Amine and carboxylic acid groups often require protection.- Limited to primary or secondary amines.Alanine
Hydroxy Acids - Prevalent in natural products.- Can form esters and amides.- Introduction of key hydrogen bond donors/acceptors.- Hydroxyl group may require protection during amide coupling.- Ester linkages can be less stable in biological systems.Lactic Acid
Keto Acids - Carbonyl group allows for a wide range of C-C bond-forming reactions.- Access to complex carbocyclic and heterocyclic systems.- Reactivity of the keto group can sometimes be challenging to control.- Potential for side reactions.Pyruvic Acid

Experimental Protocols

The successful implementation of this compound in a library synthesis workflow relies on robust and high-throughput reaction methodologies. Below are representative protocols for the key transformations of its functional groups.

Protocol 1: Parallel Amide Bond Formation

This protocol outlines a standard procedure for the parallel synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of this compound in DMF (e.g., 50 µL of a 0.2 M solution).

  • To each well, add a solution of a unique amine from the library in DMF (e.g., 50 µL of a 0.2 M solution).

  • Add a solution of HATU in DMF (e.g., 50 µL of a 0.22 M solution) to each well.

  • Finally, add a solution of DIPEA in DMF (e.g., 25 µL of a 0.8 M solution) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Upon completion, quench the reaction by adding water to each well.

  • The resulting library of amides can be purified by parallel HPLC.

Protocol 2: High-Throughput Nitrile Reduction to Primary Amine

This protocol describes a method for the parallel reduction of the nitrile group in the previously synthesized amide library.

Materials:

  • Amide library derived from this compound

  • Reducing agent (e.g., Borane-THF complex, Raney Nickel)

  • Solvent (e.g., THF)

  • 96-well reaction block with a reflux condenser

Procedure:

  • In a new 96-well reaction block, dispense a solution of each amide from the library in THF (e.g., 100 µL of a 0.1 M solution).

  • To each well, carefully add a solution of Borane-THF complex (e.g., 200 µL of a 1.0 M solution in THF) under an inert atmosphere.

  • Seal the reaction block and heat to 60°C for 8-12 hours.

  • Cool the reaction block to room temperature and carefully quench each reaction by the slow addition of methanol, followed by 1M HCl.

  • Neutralize the reactions with a base (e.g., saturated NaHCO₃ solution).

  • The resulting library of primary amines can be extracted and purified.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical workflow for the utilization of a bifunctional building block like this compound in a diversity-oriented synthesis campaign.

Library_Synthesis_Workflow cluster_start Initial Building Block cluster_diversification1 First Diversification Step cluster_intermediate Intermediate Library cluster_diversification2 Second Diversification Step cluster_final Final Libraries Building_Block This compound Amidation Parallel Amide Coupling Building_Block->Amidation Intermediate_Library Intermediate Library A (Cyano-Amides) Amidation->Intermediate_Library Amine_Library Amine Library (R1-NH2) Amine_Library->Amidation Nitrile_Reduction Nitrile Reduction Intermediate_Library->Nitrile_Reduction Nitrile_Cyclization Nitrile Cyclization (e.g., to Tetrazole) Intermediate_Library->Nitrile_Cyclization Final_Library_1 Final Library 1 (Amino-Amides) Nitrile_Reduction->Final_Library_1 Final_Library_2 Final Library 2 (Tetrazolyl-Amides) Nitrile_Cyclization->Final_Library_2

References

Safety Operating Guide

Personal protective equipment for handling 2-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2-Cyanobutanoic acid (CAS No. 51789-75-4). The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental risks. Adherence to these protocols is essential for the safe execution of research and development activities involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a fully buttoned lab coat, and closed-toe shoes.Prevents skin contact which can lead to burns and absorption of the harmful substance.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.Necessary when working outside of a certified chemical fume hood or when vapors may be generated.
Body Protection A chemical-resistant apron should be worn over the lab coat.Provides an additional layer of protection against spills and splashes.

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan should be followed.

2.1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials and neutralizers for acids should be available in the immediate vicinity.

2.2. Handling Procedure:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.

    • If it is a liquid, use appropriate volumetric glassware for transfers.

    • Always keep containers of this compound sealed when not in use.

  • Reaction Setup:

    • Conduct all reactions in appropriate glassware, ensuring it is free from defects.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

2.3. Post-Handling:

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Thoroughly wash all glassware that has been in contact with the chemical.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. The container should be compatible with acidic and organic nitrile waste.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a separate, clearly labeled container.

3.2. Waste Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste by a licensed environmental disposal company. Do not pour this compound down the drain.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Required PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->EngControls Weigh Weighing and Transfer (in Fume Hood) EngControls->Weigh React Perform Experiment Weigh->React Decon Decontaminate Work Area and Glassware React->Decon Waste Segregate and Dispose of Hazardous Waste Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.